molecular formula C7H14N2O4 B1177837 PANTOPRAZOLE SODIUM SESQUIHYDRATE CAS No. 154644-14-1

PANTOPRAZOLE SODIUM SESQUIHYDRATE

Cat. No.: B1177837
CAS No.: 154644-14-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PANTOPRAZOLE SODIUM SESQUIHYDRATE is an organic compound with the molecular formula C₁₆H₁₄F₂N₃NaO₄S·1.5H₂O and a molecular weight of 432.4 . It is a white to off-white crystalline powder that is freely soluble in water and is the sodium salt form of pantoprazole, a first-generation proton pump inhibitor (PPI) . As a substituted benzimidazole, it serves as a valuable reference standard in pharmacological research . Its primary research value lies in its potent and irreversible mechanism of action. The compound is a specific inhibitor of the gastric H+, K+-ATPase enzyme system (the proton pump) located on the secretory surface of gastric parietal cells . Following activation in an acidic environment, it forms a covalent (disulfide) bond with cysteine residues on the proton pump, thereby inhibiting both basal and stimulated gastric acid secretion, irrespective of the stimulus . This irreversible binding results in a long-lasting antisecretory effect, making it a crucial tool for studying gastric acid-related pathophysiology . Researchers utilize this compound in various in vitro and experimental models. Its main applications include the study of gastroesophageal reflux disease (GERD), erosive esophagitis, and pathological hypersecretory conditions like Zollinger-Ellison syndrome . It is also employed in research on Helicobacter pylori eradication regimens, typically in combination with antibiotics such as amoxicillin and clarithromycin . Furthermore, it is used to investigate the prevention of gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) and to explore the long-term physiological effects of acid suppression, such as changes in serum gastrin levels and nutrient absorption . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

154644-14-1

Molecular Formula

C7H14N2O4

Synonyms

Pantoprazole Sodium Sesquihydrate

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Pantoprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the final step in the acid production pathway.[1][2] Administered as an inactive prodrug, pantoprazole sodium sesquihydrate undergoes a pH-dependent activation within the highly acidic environment of the gastric parietal cell's secretory canaliculi.[3][4] The activated form, a tetracyclic cationic sulfenamide, then forms an irreversible covalent bond with specific cysteine residues on the gastric H+/K+ ATPase (the proton pump).[3][5] This covalent modification inactivates the enzyme, leading to a potent and prolonged inhibition of both basal and stimulated gastric acid secretion.[1][6] The long duration of action, persisting for over 24 hours, is a direct result of this irreversible binding, which necessitates the de novo synthesis of H+/K+ ATPase enzymes to restore acid secretion.[6][7]

Introduction

This compound is a substituted benzimidazole derivative widely employed in the management of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[3][6] Its therapeutic efficacy stems from its specific and potent mechanism of action as a proton pump inhibitor.[8] Unlike receptor antagonists, which block signaling pathways upstream, pantoprazole acts directly on the final common pathway of acid secretion—the H+/K+ ATPase enzyme.[9] This guide provides a detailed technical overview of the molecular and pharmacokinetic principles governing its mechanism of action.

The Gastric Proton Pump (H+/K+ ATPase): The Target of Pantoprazole

The gastric H+/K+ ATPase is an enzyme located on the secretory surface of gastric parietal cells.[4] It is responsible for the final, energy-dependent step in the secretion of hydrochloric acid into the stomach lumen.[3] This enzyme functions by exchanging cytoplasmic hydronium ions (H3O+) for extracellular potassium ions (K+).[9] The activity of the H+/K+ ATPase is the culmination of various stimulatory signals, including those from muscarinic, gastrin, and histamine receptors.[9] By targeting this enzyme directly, pantoprazole achieves effective acid suppression irrespective of the initial stimulus.[1]

Core Mechanism of Action

The mechanism of pantoprazole can be dissected into three critical phases: selective accumulation and activation in an acidic environment, covalent modification of the proton pump, and the resulting long-lasting inhibition.

Pharmacokinetic Profile and Selective Accumulation

Following oral administration, pantoprazole is rapidly absorbed.[10] As a weak base, it freely crosses cell membranes and distributes throughout the body. However, it selectively accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[9][11] This targeted accumulation is a key feature of PPIs, ensuring the drug's action is concentrated at the site of acid secretion while minimizing systemic effects.[4]

Acid-Catalyzed Activation

Pantoprazole is administered as a prodrug and is chemically stable at neutral pH.[1] In the strongly acidic environment (pH < 3) of the parietal cell canaliculi, it undergoes a rapid, acid-catalyzed molecular rearrangement.[5][10] This process converts the inactive benzimidazole into its active form, a reactive tetracyclic cationic sulfenamide.[5][12] This targeted activation ensures that the drug exerts its inhibitory effect only in the precise location of the active proton pumps.[4] The rate of this activation is pH-dependent, with pantoprazole having a lower propensity to become activated in less acidic compartments compared to some other PPIs.[11][13]

Covalent and Irreversible Inhibition

The generated cationic sulfenamide is highly reactive and proceeds to form a disulfide bond with sulfhydryl groups of specific cysteine residues on the extracytoplasmic (luminal) surface of the H+/K+ ATPase.[3][6] Studies have identified that pantoprazole covalently binds to Cys-813 and Cys-822.[5][12] Cys-813 is located in the loop connecting transmembrane segments 5 and 6, while Cys-822 is within transmembrane segment 6.[12]

This covalent binding is irreversible and locks the enzyme in a conformation that prevents it from pumping protons into the gastric lumen.[9][12] Because the bond is stable and the inhibition is irreversible, the antisecretory effect of pantoprazole persists for much longer than its plasma half-life of approximately one to two hours.[6][7] Restoration of gastric acid secretion requires the synthesis of new H+/K+ ATPase enzyme units, a process that takes over 24 hours.[2][14]

Quantitative Pharmacological Data

The efficacy and behavior of pantoprazole are defined by its pharmacokinetic and pharmacodynamic parameters.

Table 1: Pharmacokinetic Parameters of Pantoprazole (40 mg Oral Dose)
ParameterValueReference
Absolute Bioavailability~77%[3][15]
Time to Cmax (Tmax)2.0 - 3.0 hours[7][15]
Peak Plasma Conc. (Cmax)~2.5 mg/L[15]
Plasma Half-life (t½)~1.1 hours[15]
Apparent Volume of Distribution~0.15 L/kg[15]
Serum Protein Binding98%[7][15]
MetabolismHepatic (primarily CYP2C19)[7][11]
Excretion~80% renal (as metabolites)[15]
Table 2: Pharmacodynamic Parameters of Pantoprazole
ParameterValueReference
Mean Inhibition of Acid Secretion (Day 1, 40 mg)51%[10][11]
Mean Inhibition of Acid Secretion (Day 7, 40 mg)85%[10][11]
Binding Stoichiometry (for 94% inhibition)3 nmol / mg protein[12]
Mean Proton Pump Recovery Time37.1 ± 21.0 hours[16]

Experimental Protocols for Mechanism of Action Studies

The elucidation of pantoprazole's mechanism relies on specific biochemical and cellular assays.

In Vitro H+/K+ ATPase Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of pantoprazole on the isolated gastric proton pump.

Methodology:

  • Enzyme Preparation: Gastric H+/K+ ATPase is isolated from hog or rabbit gastric mucosa through differential centrifugation and density gradient separation, resulting in a preparation of purified gastric vesicles with the cytoplasmic side out.[12]

  • Acid Transport Activation: The vesicles are incubated in a potassium-rich medium. The addition of ATP initiates the pumping of H+ ions into the vesicles, creating an acidic intravesicular environment. This step is crucial as pantoprazole requires an acid gradient to accumulate and activate.[12]

  • Inhibition: Pantoprazole is added to the reaction mixture. It diffuses into the vesicles, becomes protonated and activated, and subsequently binds to the enzyme.

  • Activity Measurement: ATPase activity is measured by quantifying the rate of ATP hydrolysis, typically through a colorimetric assay that detects the release of inorganic phosphate. The difference in activity between treated and untreated enzyme preparations indicates the level of inhibition.

  • Data Analysis: IC50 values are calculated by plotting enzyme inhibition against a range of pantoprazole concentrations.

Identification of Covalent Binding Sites

Objective: To identify the specific amino acid residues on the H+/K+ ATPase that are covalently modified by activated pantoprazole.

Methodology:

  • Radiolabeling: Vesicular H+/K+ ATPase is incubated under acid-transporting conditions with radiolabeled pantoprazole (e.g., [14C]pantoprazole).[12]

  • Tryptic Cleavage: Following inhibition, the intact vesicles are treated with trypsin at a low concentration (e.g., 1:4 trypsin-to-protein ratio). This cleaves the cytoplasmic domains of the ATPase, leaving the transmembrane segments and their connecting loops, where binding occurs, intact within the membrane.[12]

  • Peptide Solubilization and Separation: The membrane-embedded peptides are solubilized using a strong detergent like SDS. The resulting peptide fragments are then separated based on size using Tricine-SDS-PAGE, which is optimized for resolving smaller peptides.[12]

  • Peptide Identification: The separated peptides are transferred to a PVDF membrane. Peptides containing the radiolabel are identified through autoradiography. The identity of these labeled peptides is then confirmed through N-terminal sequencing and mass spectrometry, allowing for the precise localization of the binding to Cys-813 and Cys-822.[12]

Visualizations of Key Processes

The following diagrams illustrate the core mechanisms and experimental workflows associated with pantoprazole.

Pantoprazole_Mechanism cluster_systemic Systemic Circulation & Delivery cluster_cellular Cellular Activation & Action OralAdmin Oral Administration (Inactive Prodrug) Absorption GI Absorption OralAdmin->Absorption Circulation Systemic Circulation Absorption->Circulation ParietalCell Uptake by Parietal Cell Circulation->ParietalCell AcidCanal Accumulation in Acidic Canaliculus (pH < 3) ParietalCell->AcidCanal Activation Acid-Catalyzed Conversion to Active Sulfenamide AcidCanal->Activation Binding Irreversible Covalent Binding (to Cys-813 & Cys-822) Activation->Binding Target H+/K+ ATPase (Proton Pump) Target->Binding Inhibition Inhibition of H+ Secretion Binding->Inhibition

Caption: Signaling pathway of pantoprazole from administration to inhibition of the gastric proton pump.

Pantoprazole_Activation Prodrug Pantoprazole (Inactive Prodrug) ActiveMetabolite Tetracyclic Sulfenamide (Active Metabolite) Prodrug->ActiveMetabolite Protonation & Rearrangement Acid H+ Ions (Acidic Environment, pH < 3) Acid->ActiveMetabolite

Caption: Acid-catalyzed chemical activation of the pantoprazole prodrug.

Experimental_Workflow start Isolate Vesicular H+/K+ ATPase step1 Incubate with [14C]Pantoprazole under Acid-Transporting Conditions start->step1 step2 Perform Limited Tryptic Cleavage (Removes Cytoplasmic Domains) step1->step2 step3 Separate Peptides (Tricine-SDS-PAGE) step2->step3 step4 Transfer Peptides to PVDF Membrane step3->step4 step5 Identify Radiolabeled Peptides (Autoradiography) step4->step5 end Confirm Peptide Identity (N-terminal Sequencing & MS) step5->end

Caption: Experimental workflow for identifying the covalent binding sites of pantoprazole.

Conclusion

The mechanism of action of this compound is a sophisticated, multi-step process characterized by its specificity and prolonged effect. Its nature as an acid-activated prodrug ensures targeted delivery and action within the gastric parietal cells, minimizing off-target effects. The formation of an irreversible, covalent bond with the H+/K+ ATPase is the cornerstone of its potent and durable suppression of gastric acid secretion. A thorough understanding of this mechanism, supported by quantitative pharmacological data and specific experimental protocols, is essential for the continued development and optimization of acid-suppressive therapies.

References

pantoprazole sodium sesquihydrate synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Pantoprazole Sodium Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole, a proton pump inhibitor, is a widely used pharmaceutical agent for the treatment of acid-related gastrointestinal disorders.[1] The active pharmaceutical ingredient is typically formulated as its sodium sesquihydrate salt, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole sodium sesquihydrate, to ensure stability and bioavailability.[2][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols for a modern, environmentally benign synthesis process and various analytical characterization techniques. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of pantoprazole involves two primary chemical transformations: the coupling of a benzimidazole derivative with a pyridine derivative to form a thioether intermediate, followed by a controlled oxidation to the corresponding sulfoxide. The final step involves the formation of the sodium salt and crystallization as the sesquihydrate.

A cost-effective and environmentally friendly process has been developed that utilizes water as the solvent for the key coupling and oxidation steps, minimizing the use of organic solvents.[3][4] This approach avoids the need to isolate and purify intermediates, making the process scalable and more sustainable.[3]

Synthetic Pathway

The synthesis proceeds as follows:

  • Coupling: 2-mercapto-5-difluoromethoxy benzimidazole is coupled with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in an aqueous solution of sodium hydroxide to yield the pantoprazole sulfide intermediate.[5]

  • Oxidation: The sulfide intermediate is then oxidized in water using a controlled oxidizing agent, such as sodium hypochlorite (NaOCl), to form the pantoprazole free base (sulfoxide).[3][5] This step is critical to avoid overoxidation to the sulfone impurity.[3]

  • Salt Formation and Crystallization: The pantoprazole free base is extracted and then treated with sodium hydroxide in an appropriate solvent system. The addition of water facilitates the crystallization of the final product as this compound.[5]

G cluster_0 Step 1: Coupling in Water cluster_1 Step 2: Oxidation in Water cluster_2 Step 3: Salt Formation & Crystallization A 2-mercapto-5-difluoromethoxy benzimidazole C Pantoprazole Sulfide A->C B 2-chloromethyl-3,4-dimethoxypyridine HCl B->C D Pantoprazole Free Base (Sulfoxide) C->D NaOCl E This compound D->E NaOH, Water

Caption: Synthetic pathway of this compound.
Experimental Protocol: Environmentally Benign Synthesis

This protocol is adapted from a reported scalable and green synthesis process.[3][4]

Step 1 & 2: In-situ Preparation of Pantoprazole Free Base

  • Charge a suitable reactor with water and sodium hydroxide (1.5 equivalents).

  • Add 2-mercapto-5-difluoromethoxy benzimidazole (1 equivalent) and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

  • Stir the mixture to form the pantoprazole sulfide intermediate.

  • Cool the reaction mass to 0–5 °C.

  • Slowly add sodium hypochlorite solution (NaOCl, ~1.05 equivalents) over 2–3 hours, maintaining the temperature at 0–5 °C.

  • Monitor the reaction completion using High-Performance Liquid Chromatography (HPLC).

  • Quench any residual hypochlorite with a 5% sodium thiosulfate (Na₂S₂O₅) solution.

  • Adjust the pH of the mixture to between 7.5 and 8.0.

  • Extract the aqueous layer with dichloromethane (DCM) to isolate the pantoprazole free base.

Step 3: Preparation of this compound

  • Concentrate the DCM extract containing the pantoprazole free base.

  • Add a suitable solvent such as acetone.

  • Add an aqueous solution of sodium hydroxide.

  • Stir the solution to initiate crystallization. Seeding with a crystal of this compound may facilitate this process.[6]

  • Cool the mixture to 0-5 °C to complete the precipitation.[6]

  • Isolate the resulting solid by filtration.

  • Wash the solid with the crystallization solvent.

  • Dry the product under vacuum at approximately 40°C to yield this compound.[7]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and crystalline form. This involves a combination of chromatographic, spectroscopic, thermal, and crystallographic techniques.[8][9]

G cluster_Purity Purity & Assay cluster_Structure Structural Confirmation cluster_Physicochemical Physicochemical Properties Start Pantoprazole Sodium Sesquihydrate Sample HPLC HPLC Start->HPLC Purity, Impurities UV_Vis UV-Vis Spectrophotometry Start->UV_Vis Quantification FTIR FTIR Spectroscopy Start->FTIR Functional Groups TGA Thermogravimetric Analysis Start->TGA Water Content DSC Differential Scanning Calorimetry Start->DSC Thermal Events PXRD Powder X-Ray Diffraction Start->PXRD Crystalline Form

Caption: Experimental workflow for characterization.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and quantifying any process-related impurities or degradation products.[10][11]

Experimental Protocol: RP-HPLC Method This protocol is a representative example for the analysis of pantoprazole.[2][12]

  • System: A High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 70:30, v/v), with the pH adjusted to 7.0.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Detection: UV detection at 290 nm.[12]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[2]

  • Injection Volume: 10 µL.[2]

Data Presentation: HPLC Parameters

Parameter Condition Reference
Column C18 (150 mm x 4.6 mm, 5µm) [2]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.0) (70:30, v/v) [2]
Flow Rate 0.8 mL/min [2]
Detection Wavelength 290 nm [12]
Retention Time ~2.02 - 3.94 min [2][12]

| Linearity Range | 0.1 - 30 µg/mL |[2] |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid method for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms.[12][13]

Experimental Protocol

  • Instrument: A UV-Visible Spectrophotometer.

  • Solvent: Distilled water.[13]

  • Sample Preparation: Prepare a stock solution by accurately weighing and dissolving the sample in distilled water. Further dilute to a concentration within the linearity range (e.g., 20 µg/mL).[13]

  • Analysis: Scan the sample solution over the UV range to determine the wavelength of maximum absorbance (λmax). Measure the absorbance of the sample at this wavelength.

Data Presentation: UV-Vis Spectrophotometry Data

Parameter Value Reference
Solvent Distilled Water [13]
λmax ~290 nm [12][13]
Linearity Range 5 - 35 µg/mL [12][13]
LOD 0.989 µg/mL [13]

| LOQ | 1.954 µg/mL |[13] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its chemical structure. The spectrum of this compound will show characteristic absorption bands for its various functional moieties.[14][15]

Experimental Protocol

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent pellet.

  • Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Assignment Reference
3000 - 3500 O-H and C-H stretching [15]
1800 - 1500 C=C, C=N absorption bands [15]
~1040 S=O stretching [14]

| ~815 | Characteristic band for sesquihydrate |[15] |

Thermal Analysis (TGA/DSC)

Thermal analysis is critical for characterizing hydrates. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, which is used to determine the water content. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, such as dehydration and melting.[9][16]

Experimental Protocol

  • Instrument: TGA and DSC instruments.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an aluminum pan.

  • TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). Record the weight loss.

  • DSC Analysis: Heat the sample under similar conditions and record the endothermic and exothermic events.

Data Presentation: Thermal Analysis Data

Analysis Observation Finding Reference
TGA Weight loss of ~6.5% up to ~110 °C Corresponds to the loss of 1.5 moles of water, confirming the sesquihydrate form. [16][17]

| DSC | Significant endothermic peak | Around 136-156 °C, associated with dehydration and melting. |[18][19] |

Powder X-Ray Diffraction (PXRD)

PXRD is the definitive technique for identifying the crystalline form of a solid material. This compound exists in a specific crystalline form (Form I), which has a characteristic PXRD pattern.[1][18]

Experimental Protocol

  • Instrument: Powder X-ray Diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Lightly pack the powdered sample into a sample holder.

  • Analysis: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) and record the diffraction pattern.

Data Presentation: Crystal Structure and PXRD Data for Form I

Parameter Value Reference
Crystal System Orthorhombic [1]
Space Group Pbca (#61) [1]
a 33.4862(6) Å [1]
b 17.29311(10) Å [1]
c 13.55953(10) Å [1]
V 7852.06(14) ų [1]
Z 16 [1]

| Characteristic 2θ Peaks | 5.3, 10.5, 11.2, 13.5, 15.8, 18.0, 21.1, 22.5, 23.5 |[18] |

References

pantoprazole sodium sesquihydrate physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of Pantoprazole Sodium Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a widely used proton pump inhibitor. The information herein is collated to support research, formulation development, and quality control activities by presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Core Physicochemical Properties

This compound is the sodium salt of a substituted benzimidazole, which exists as a white to off-white crystalline powder.[1][2][3] Its stability and solubility are highly dependent on pH.[4][5] Understanding these foundational properties is critical for the development of stable and bioavailable dosage forms.

The quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueConditions / NotesSource(s)
Chemical Name Sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]benzimidazol-1-ide sesquihydrate-[6]
Molecular Formula C₁₆H₁₄F₂N₃NaO₄S · 1.5H₂O-[2][3]
Molecular Weight 432.4 g/mol -[2][7]
CAS Number 164579-32-2-[2][8]
Appearance White to off-white crystalline powder-[1][2]
Melting Point Decomposes >130-140 °CThe compound degrades upon melting.[9]
pKa pKa₁: 3.92pKa₂: 8.19Pantoprazole has both weakly basic and acidic properties.[7][9]
pH 9.0 - 10.5For a 1% aqueous solution.[2]
UV Maximum (λmax) 289 nmIn methanol.[9]
Solubility
    WaterFreely Soluble-[3][6][8]
    Ethanol / MethanolFreely Soluble-[6][8][10]
    Phosphate Buffer (pH 7.4)Very Slightly Soluble-[3][5][9]
    DichloromethanePractically Insoluble-[11]
    n-HexanePractically Insoluble-[3][9]
Polymorphism Exists in multiple crystalline forms, including monohydrate and sesquihydrate.The sesquihydrate is a common, stable form used commercially.[12][13][14]
Stability Highly unstable in acidic conditions (pH < 5.0). The rate of degradation increases as pH decreases. Relatively stable in neutral and alkaline solutions (pH > 7.0).The degradation half-life is ~2.8 hours at pH 5.0 and ~220 hours at pH 7.8.[3][5][15]

Mechanism of Action: Proton Pump Inhibition

Pantoprazole is a prodrug that suppresses gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[4][7] It is administered in an inactive form and requires activation within an acidic environment.[16][17] Upon reaching the acidic secretory canaliculi of the parietal cells, pantoprazole undergoes a proton-catalyzed conversion to its active form, a reactive thiophilic sulfonamide cation.[4][18] This activated molecule then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme, leading to its irreversible inactivation.[16] This action inhibits the final step of gastric acid production, suppressing both basal and stimulated acid secretion.[17][19]

G cluster_blood Systemic Circulation (Neutral pH) cluster_parietal Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic pH < 4) cluster_lumen Stomach Lumen Panto_inactive Pantoprazole (Inactive Prodrug) Panto_active Active Sulfenamide Cation Panto_inactive->Panto_active Proton-Catalyzed Activation Pump_inactive H+/K+-ATPase (Inactive) Panto_active->Pump_inactive Covalent Bonding (Irreversible Inhibition) Pump_active H+/K+-ATPase (Active Proton Pump) Pump_active->Pump_inactive Target of Inhibition H_ion H+ Ions Pump_active->H_ion Pumps H+ out Pump_inactive->H_ion K_ion K+ Ions K_ion->Pump_active Pumps K+ in

Fig 1. Mechanism of action of Pantoprazole.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate characterization of active pharmaceutical ingredients (APIs). Below are protocols for determining key physicochemical properties of this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[20] It measures the concentration of a solute in a saturated solution at a specific temperature.[21]

Protocol:

  • Preparation: Add an excess amount of this compound solid to a series of vials, each containing a specific solvent or buffer of known pH.[20][22] The presence of undissolved solid is necessary to ensure saturation.[21]

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[22][23]

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., through a 0.45 µm filter).[22] Care must be taken to avoid temperature changes during this step.

  • Quantification: Aspirate a precise volume of the clear supernatant and dilute it with a suitable solvent.

  • Analysis: Analyze the concentration of pantoprazole in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[22][23]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the acid dissociation constant (pKa) of a substance.[24][25] The method involves monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid or a base).[26]

Protocol:

  • Apparatus Calibration: Calibrate a potentiometer and a combined pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[24][26]

  • Sample Preparation: Accurately weigh and dissolve a known quantity of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture for sparingly soluble compounds) to achieve a known concentration (e.g., 1 mM).[24][26] Maintain a constant ionic strength in the solution using an inert salt like 0.15 M KCl.[24]

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide.[24] Immerse the calibrated pH electrode into the solution.

  • Titration Process: For a substance with both acidic and basic groups like pantoprazole, the titration can be performed in two stages. First, make the solution acidic (e.g., pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl). Then, titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH) until a high pH (e.g., 12.0-12.5) is reached.[24][26]

  • Data Collection: Record the pH value and the volume of titrant added after each increment, allowing the solution to stabilize before each reading.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points (inflection points) on the curve.[25] Alternatively, derivative plots (ΔpH/ΔV) can be used to determine the equivalence points more precisely.[27] The experiment should be repeated at least three times.[24]

General Physicochemical Characterization Workflow

A thorough physicochemical characterization is a primary step for quality control and formulation design in the pharmaceutical industry.[28] It involves a battery of analytical techniques to investigate the properties of an API from multiple perspectives.

G cluster_phys Physical Characterization cluster_chem Chemical Characterization API API Sample (this compound) SolidState Solid-State Properties API->SolidState Particle Particle Properties API->Particle Thermal Thermal Properties API->Thermal Solubility Solubility Profile API->Solubility pKa pKa Determination API->pKa Stability Stability Assessment API->Stability XRPD XRPD SolidState->XRPD IR_Raman IR / Raman SolidState->IR_Raman Microscopy Microscopy (SEM/PLM) Particle->Microscopy PSD Particle Size Distribution Particle->PSD SSA Surface Area (BET) Particle->SSA DSC DSC Thermal->DSC TGA TGA Thermal->TGA ShakeFlask Shake-Flask Method Solubility->ShakeFlask Potentiometry Potentiometric Titration pKa->Potentiometry ForcedDeg Forced Degradation (pH, Light, Temp) Stability->ForcedDeg ICH ICH Stability Studies Stability->ICH

Fig 2. Workflow for API Physicochemical Characterization.

References

Stability and Degradation Pathways of Pantoprazole Sodium Sesquihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole, a proton pump inhibitor (PPI), is widely prescribed for the management of acid-related gastrointestinal disorders.[1][2][3] As a substituted benzimidazole, its chemical stability is a critical attribute influencing its efficacy and safety. Pantoprazole is known to be a labile molecule, particularly susceptible to degradation in acidic environments.[1][3] This technical guide provides a comprehensive overview of the stability of pantoprazole sodium sesquihydrate under various stress conditions and delineates its primary degradation pathways. The information presented herein is intended to support formulation development, analytical method validation, and quality control efforts.

Pantoprazole is susceptible to degradation under several conditions, including hydrolysis (both acidic and alkaline), oxidation, and photolysis.[4] Notably, it is more stable under alkaline and dry heat conditions.[2][4][5] The primary degradation products often identified are the corresponding sulfide and sulfone impurities.[4][5]

Core Stability Profile

The stability of this compound is significantly influenced by pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.[5]

pH-Dependent Stability

Pantoprazole's stability is highly pH-dependent. The rate of degradation increases as the pH decreases.[6]

  • Acidic Conditions: The drug degrades substantially in acidic media.[2][5] Complete degradation can occur within minutes in strong acidic solutions (e.g., 0.1 M or 1 M HCl).[7] The solution often turns yellow upon acidic degradation.[7] The major degradation product under acidic stress is the sulfide impurity.[5]

  • Alkaline Conditions: Pantoprazole is relatively stable in alkaline conditions.[2][5]

  • Neutral Conditions: Limited degradation is observed under neutral pH.

Thermal Stability

Pantoprazole demonstrates relative stability under dry heat conditions.[2][5] However, elevated temperatures can lead to degradation, particularly in solution.

Photostability

Exposure to light, especially UV radiation, can induce degradation of pantoprazole.[4][8] The extent of degradation is dependent on the wavelength and duration of light exposure.

Oxidative Stability

Pantoprazole is susceptible to oxidative degradation.[2][5] The sulfone impurity is the major degradation product formed under oxidative stress.[5]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of this compound under various stress conditions as reported in the literature.

Table 1: Degradation of this compound under Acidic and Alkaline Conditions

Stress ConditionReagentTemperatureDuration% DegradationDegradation ProductsReference
Acid Hydrolysis0.01 M HClRoom Temp.30 min~35%Not specified[7]
Acid Hydrolysis0.05 M HClRoom Temp.30 min~86%Products at RT 1.5, 3.3, 8 min[7]
Acid Hydrolysis0.1 M HClRoom Temp.~10 minTotal DegradationNot specified[7]
Acid Hydrolysis1 M HClRoom Temp.~10 minTotal DegradationNot specified[7]
Acid Hydrolysis1 M HCl80°C8 hoursSubstantialSulfide (RRT 1.63)[4][5]
Alkaline Hydrolysis1 M NaOH80°C8 hoursStable-[4]

Table 2: Degradation of this compound under Oxidative Conditions

ReagentConcentrationTemperatureDuration% DegradationDegradation ProductsReference
Hydrogen Peroxide3-30%Room Temp.48 hoursSubstantialSulfone (RRT 0.80)[4][5]
m-CPBA1%Room Temp.Not specifiedNot specifiedm/z 400.0775, 416.0717, 400.0778[9]

Table 3: Degradation of this compound under Thermal and Photolytic Conditions

Stress ConditionLight Source/Temp.Duration% Degradation (Pure Drug)% Degradation (Microencapsulated)Reference
Thermal (Solid)60°C1 monthStable-[4]
Photolytic (Solution)Sunlight15 daysNot specified-[4]
Photolytic (Solid)Solar Light7 days25%No significant degradation[8]
Photolytic (Solid)UV Light (254 nm)7 days38.6%12.11%[8]
Photolytic (Solid)UV Light (366 nm)7 days35.11%6.13%[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation studies of this compound.

General Stock Solution Preparation

A stock solution of this compound is typically prepared in a suitable solvent, such as methanol, at a concentration of approximately 1 mg/mL.[4]

Acid and Base Hydrolysis
  • Acid Hydrolysis: An aliquot of the stock solution is mixed with an acid, such as 1 M HCl.[4] The mixture is then heated, for example, at 80°C for 8 hours.[4] After cooling, the solution is neutralized with an equivalent amount of a base like 1 M NaOH and diluted to the final concentration with the mobile phase for analysis.[4]

  • Alkaline Hydrolysis: An aliquot of the stock solution is mixed with a base, such as 1 M NaOH, and heated (e.g., 80°C for 8 hours).[4] After cooling, the solution is neutralized with an equivalent amount of an acid like 1 M HCl and diluted to the final concentration.[4]

Oxidative Degradation

An aliquot of the stock solution is mixed with an oxidizing agent, such as 3-30% hydrogen peroxide.[4] The solution is kept at room temperature for a specified period (e.g., 48 hours) before being diluted to the final concentration for analysis.[4]

Thermal Degradation

For solid-state studies, the drug powder is kept in an oven at a high temperature (e.g., 60°C) for an extended period (e.g., one month).[4] For solution studies, a solution of the drug is heated. The stressed sample is then dissolved and diluted to the final concentration.[4]

Photolytic Degradation

A solution of pantoprazole (e.g., 1 mg/mL in methanol) is exposed to a light source, such as direct sunlight or a UV lamp, for a specified duration (e.g., 15 days).[4] A control sample is stored in the dark. The exposed sample is then diluted to the final concentration for analysis.[4]

Analytical Method for Stability Indication

A validated stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential for separating and quantifying pantoprazole from its degradation products.

Table 4: Example of a Stability-Indicating HPLC Method

ParameterCondition
Column Hypersil ODS C18 (125 x 4.0 mm, 5 µm)
Mobile Phase Gradient with 0.01 M phosphate buffer (pH 7) and acetonitrile
Flow Rate 1 mL/min
Detection UV at 290 nm
Diluent 0.1 M Sodium Hydroxide: Acetonitrile (50:50 v/v)

Reference:[5]

Degradation Pathways and Experimental Workflows

Visualizing the degradation pathways and experimental workflows can aid in understanding the stability profile of pantoprazole.

Degradation Pathways

The primary degradation pathways of pantoprazole involve the modification of the sulfoxide group and the benzimidazole core.

Pantoprazole_Degradation cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Degradation Pantoprazole Pantoprazole Sulfide Sulfide Impurity Pantoprazole->Sulfide H+ Pantoprazole2 Pantoprazole Sulfone Sulfone Impurity Pantoprazole2->Sulfone [O]

Caption: Primary degradation pathways of pantoprazole under acidic and oxidative stress.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of pantoprazole.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Pantoprazole Stock Solution (1 mg/mL) Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) Stock->Acid Base Alkaline Hydrolysis (e.g., 1M NaOH, 80°C) Stock->Base Oxidative Oxidative Degradation (e.g., 30% H2O2, RT) Stock->Oxidative Thermal Thermal Degradation (e.g., 60°C, solid) Stock->Thermal Photo Photolytic Degradation (e.g., Sunlight) Stock->Photo Neutralize Neutralize/Dilute Stressed Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Data Data Analysis (% Degradation, Peak Purity) HPLC->Data

Caption: General workflow for forced degradation studies of pantoprazole.

Conclusion

This technical guide has synthesized critical information on the stability and degradation of this compound. The data clearly indicates that pantoprazole is most vulnerable to degradation in acidic environments, under oxidative stress, and upon exposure to light. The primary degradation products are the sulfide and sulfone impurities. A thorough understanding of these stability characteristics and degradation pathways is paramount for the development of robust and effective pharmaceutical formulations of pantoprazole. The provided experimental protocols and workflows serve as a foundational guide for researchers and drug development professionals in this endeavor.

References

Technical Guide: Verification of Pantoprazole Sodium Sesquihydrate Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of pantoprazole sodium sesquihydrate, along with detailed experimental protocols for their verification. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of this active pharmaceutical ingredient (API).

Molecular Identity and Properties

This compound is a proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1][2] It is the sodium salt of a substituted benzimidazole, which exists as a hydrate.[3] The "sesquihydrate" designation indicates the presence of 1.5 molecules of water per molecule of pantoprazole sodium, a crucial factor in determining the correct molecular weight.[4][5]

Data Presentation: Molecular Formula and Weight

The molecular formula and weight of pantoprazole sodium can be represented for both the anhydrous and sesquihydrate forms. The data from various sources is summarized below for clarity and comparison.

Form Molecular Formula Molecular Weight ( g/mol ) Source(s)
Anhydrous Pantoprazole SodiumC₁₆H₁₄F₂N₃NaO₄S~405.36United States Pharmacopeia (USP)[3][6]
This compoundC₁₆H₁₄F₂N₃NaO₄S · 1.5H₂O~432.37 - 432.4Shimadzu Chemistry & Diagnostics, Sheetal Chem[4][5]
This compoundC₁₆H₁₅F₂N₃NaO₄S·1.5H₂O432.38Pharmaffiliates[2]

Note: The slight variations in molecular weight reported by different suppliers can be attributed to rounding. The theoretical molecular weight is calculated based on the atomic weights of the constituent elements.

Experimental Protocols for Verification

A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and hydration state of this compound.

Identification

A. Infrared (IR) Absorption Spectrophotometry:

  • Objective: To confirm the identity of the substance by comparing its infrared spectrum with that of a reference standard.

  • Methodology: The infrared absorption spectrum of the sample is recorded and compared to the spectrum of a known reference standard, such as USP Pantoprazole Sodium RS.[3] The comparison should reveal major absorption bands at the same wavenumbers, confirming the presence of the same functional groups and overall molecular structure.[7]

B. High-Performance Liquid Chromatography (HPLC):

  • Objective: To identify the substance and determine its purity by comparing its retention time to a reference standard.

  • Methodology: A solution of the sample is prepared and injected into an HPLC system.[7] The retention time of the major peak in the resulting chromatogram is compared to that of a standard preparation of pantoprazole sodium.[3] The system is typically equipped with a UV detector set to an appropriate wavelength (e.g., 290 nm).[8]

Assay (Quantitative Analysis)

A. High-Performance Liquid Chromatography (HPLC):

  • Objective: To accurately determine the amount of pantoprazole sodium in the sample.

  • Methodology: A precisely weighed amount of the substance is dissolved in a suitable diluent to a known concentration.[3] This assay preparation is then analyzed by HPLC alongside a standard preparation of known concentration. The peak area of the pantoprazole in the assay preparation is compared to that of the standard preparation to calculate the percentage of C₁₆H₁₄F₂N₃NaO₄S on an anhydrous basis.[3]

B. Titrimetric Methods:

  • Objective: To provide a quantitative measure of the substance through chemical reaction.

  • Methodology: Methods such as non-aqueous titration with perchloric acid or redox titration using permanganate can be employed for the assay of pantoprazole.[7] These methods are based on the basic nature of the benzimidazole nitrogen and the susceptibility of the sulfoxide group to oxidation, respectively.

Water Content (Verification of Hydration State)

A. Karl Fischer Titration:

  • Objective: To specifically and accurately determine the water content.

  • Methodology: A known weight of the this compound sample is dissolved in a suitable solvent (e.g., methanol) and titrated with a Karl Fischer reagent.[9] The endpoint is determined potentiometrically. This method is highly specific for water and is crucial for confirming the sesquihydrate state.

B. Thermogravimetric Analysis (TGA):

  • Objective: To determine the water content and assess the thermal stability of the hydrate.

  • Methodology: A sample of the substance is heated at a controlled rate under a nitrogen atmosphere. The weight loss is continuously monitored as a function of temperature.[9] The weight loss corresponding to the dehydration of the sesquihydrate can be used to calculate the degree of crystallinity and confirm the water content.[9]

Visualized Workflows and Pathways

Verification Workflow

The following diagram illustrates a logical workflow for the comprehensive verification of this compound's molecular identity and properties.

cluster_0 Identity Verification cluster_1 Assay (Purity & Strength) cluster_2 Hydration State Verification cluster_3 Input & Output IR Infrared Spectroscopy Report Verified Molecular Formula & Weight IR->Report HPLC_ID HPLC (Retention Time) HPLC_ID->Report HPLC_Assay HPLC (Quantitative) HPLC_Assay->Report Titration Titrimetric Methods Titration->Report KF Karl Fischer Titration KF->Report TGA Thermogravimetric Analysis TGA->Report Sample Pantoprazole Sodium Sesquihydrate Sample Sample->IR Sample->HPLC_ID Sample->HPLC_Assay Sample->Titration Sample->KF Sample->TGA cluster_parietal Gastric Parietal Cell cluster_lumen Stomach Lumen Panto_Abs Pantoprazole (Absorbed) Panto_Accum Accumulation in Acidic Canaliculi Panto_Abs->Panto_Accum pH-dependent Panto_Active Active Sulfenamide (Cationic Form) Panto_Accum->Panto_Active Activation (pH < 3) PPI H+/K+ ATPase (Proton Pump) Panto_Active->PPI Covalent Binding (Irreversible Inhibition) H_ions H+ Ions PPI->H_ions Pumps H+ into Lumen Acid_Secretion Gastric Acid Secretion Blocked PPI->Acid_Secretion INHIBITED H_ions->Acid_Secretion Final Step K_ions K+ Ions K_ions->PPI Pumps K+ into Cell

References

pantoprazole sodium sesquihydrate pKa and logP determination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Pantoprazole Sodium Sesquihydrate: pKa and logP Determination

For researchers, scientists, and drug development professionals, a thorough understanding of a drug's physicochemical properties is fundamental to formulation, delivery, and efficacy. This guide focuses on two critical parameters of this compound: the acid dissociation constant (pKa) and the partition coefficient (logP). These properties govern the drug's solubility, absorption, and interaction with biological membranes.

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase enzyme system (the proton pump) on the surface of gastric parietal cells.[1][2][3][4] As a substituted benzimidazole, its activation is pH-dependent, highlighting the importance of its pKa values.[5][6]

Physicochemical Data Summary

The lipophilicity (logP) and ionization characteristics (pKa) of pantoprazole are crucial for its transit to the site of action and its activation within the acidic environment of the parietal cell canaliculi.[2][4] The quantitative values for these parameters are summarized below.

ParameterValue(s)Source
pKa1 3.92[5][7]
pKa2 8.19[5][7]
logP (Octanol/Water) 1.3 - 2.05[5][7]
log Kow (estimated) 2.2[7]

Table 1: Key Physicochemical Properties of Pantoprazole.

Mechanism of Action: A pH-Dependent Pathway

Pantoprazole is administered as an inactive prodrug.[2] After absorption, it reaches the parietal cells of the stomach. In the highly acidic environment of the parietal cell canaliculi, pantoprazole undergoes a two-step, acid-catalyzed conversion into its active form, a tetracyclic sulfenamide.[2][4][5] This active metabolite then forms a covalent disulfide bond with cysteine residues on the gastric H+/K+-ATPase, leading to irreversible inhibition of the pump and a profound, long-lasting reduction in gastric acid secretion.[2][3][8]

G cluster_blood Bloodstream (pH ~7.4) cluster_parietal Parietal Cell Canaliculus (pH < 2) cluster_lumen Gastric Lumen Pantoprazole_inactive Pantoprazole (Inactive Prodrug) Pantoprazole_active Active Sulfenamide Metabolite Pantoprazole_inactive->Pantoprazole_active Acid-Catalyzed Activation ProtonPump H+/K+-ATPase (Proton Pump) Pantoprazole_active->ProtonPump Covalent Bonding (Cysteine Residues) InhibitedPump Inhibited Pump ProtonPump->InhibitedPump H_ion H+ ProtonPump->H_ion Pumps H+ into Lumen Acid_Secretion Acid Secretion Blocked InhibitedPump->Acid_Secretion

Pantoprazole's pH-dependent mechanism of action.

Experimental Protocols for pKa and logP Determination

Accurate determination of pKa and logP is essential for drug development. Standardized experimental protocols ensure reproducibility and reliability of the data.

Protocol 1: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water or a suitable co-solvent if solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25°C) and use a magnetic stirrer for continuous mixing.

  • Titration Process:

    • For the basic pKa (pyridine nitrogen), titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • For the acidic pKa (benzimidazole nitrogen), titrate a separate sample with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each incremental addition of the titrant. Collect data points with smaller increments near the equivalence points.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against the titrant volume to precisely identify the equivalence points.

G A Prepare Pantoprazole Solution (Known Concentration) C Titrate with Standardized Acid/Base A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate First Derivative (ΔpH/ΔV) E->F G Identify Half-Equivalence Points E->G F->G H Determine pKa Values G->H

Workflow for pKa determination by potentiometric titration.
Protocol 2: LogP Determination via Shake-Flask HPLC Method

The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This ensures thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of pantoprazole in the aqueous phase at a concentration that can be accurately measured by High-Performance Liquid Chromatography (HPLC).

  • Partitioning: In a separatory funnel or vial, combine a known volume of the pantoprazole-containing aqueous phase with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the pantoprazole to partition between the two phases until equilibrium is reached. The vessel should be kept at a constant temperature.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

  • Concentration Measurement: Carefully withdraw a sample from both the aqueous and the octanol phases. Determine the concentration of pantoprazole in each phase using a validated HPLC method with UV detection.[9][10][11]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

    • P = [Pantoprazole]octanol / [Pantoprazole]aqueous

    • logP = log10(P)

G A Prepare Pre-saturated n-Octanol and Water Phases C Combine Aqueous & Octanol Phases (Known Volumes) A->C B Dissolve Pantoprazole in Aqueous Phase B->C D Shake to Reach Equilibrium C->D E Separate Phases via Centrifugation D->E F Measure [Pantoprazole] in Each Phase using HPLC E->F G Calculate P = [C]octanol / [C]aqueous F->G H Determine logP = log10(P) G->H

Workflow for logP determination by the shake-flask method.

References

The Core Interaction: An In-depth Technical Guide to Pantoprazole Sodium Sesquihydrate's Engagement with Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the interaction between pantoprazole sodium sesquihydrate and biological membranes. While the primary mechanism of action—the targeted inhibition of the gastric H+/K+ ATPase—is well-documented, this paper also explores the broader biophysical interactions and downstream signaling effects that are of increasing interest to the scientific community. This document synthesizes available data, details relevant experimental protocols, and provides visualizations to elucidate the complex relationship between this widely-used proton pump inhibitor and cellular membranes.

Primary Mechanism of Action: Covalent Inhibition of the Gastric Proton Pump

Pantoprazole, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment. Its primary therapeutic effect is achieved through the irreversible inhibition of the H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion.

Activation and Binding Process:

  • Systemic Absorption and Distribution: Following oral administration, the enteric-coated this compound is absorbed in the small intestine and distributed systemically via the bloodstream.

  • Accumulation in Parietal Cells: As a weak base, pantoprazole freely crosses cell membranes and accumulates in the acidic secretory canaliculi of gastric parietal cells.

  • Acid-Catalyzed Activation: In this low pH environment, pantoprazole undergoes a proton-catalyzed conversion to its active form, a cyclic sulfenamide.

  • Covalent Bonding: The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+ ATPase, specifically targeting the luminal domain of the pump.[1][2] This irreversible binding inactivates the pump, thereby inhibiting both basal and stimulated gastric acid secretion.

Figure 1: Activation and covalent binding of pantoprazole to the gastric H+/K+ ATPase.

Broader Biophysical Interactions with Lipid Bilayers

Beyond its specific target, the interaction of pantoprazole with the general lipid bilayer is less characterized. However, understanding these interactions is crucial for a complete picture of its pharmacokinetics and potential off-target effects. The following sections describe standard methodologies used to investigate these phenomena.

Membrane Permeability

For pantoprazole to reach its site of action, it must first passively diffuse across biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive permeability of a compound.

Quantitative Data on Proton Pump Inhibitor Permeability

ParameterDescriptionTypical UnitsRelevance to Pantoprazole
Effective Permeability (Pe) The rate at which a compound crosses an artificial lipid membrane.10⁻⁶ cm/sPredicts the passive diffusion of pantoprazole across the intestinal epithelium and into parietal cells.
Membrane Retention (%MR) The percentage of the compound that remains within the artificial membrane.%Indicates the extent to which pantoprazole may accumulate within the lipid bilayer.

Table 1: Key Parameters in PAMPA Analysis

Effects on Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, can be influenced by the intercalation of small molecules. Fluorescence anisotropy is a common technique to measure these changes. While no specific studies on pantoprazole's effect on membrane fluidity using this technique were identified, this method is a standard approach.

ParameterDescriptionExpected Change with Intercalating DrugRelevance to Pantoprazole
Fluorescence Anisotropy (r) A measure of the rotational mobility of a fluorescent probe within the lipid bilayer.An increase in 'r' suggests a decrease in membrane fluidity (more rigid). A decrease in 'r' suggests an increase in membrane fluidity.A change in membrane fluidity could potentially alter the function of embedded membrane proteins, representing an off-target effect.
Membrane Fluidity (1/P) The reciprocal of the polarization value, directly related to the fluidity of the membrane.An increase indicates higher fluidity; a decrease indicates lower fluidity.Changes in fluidity could impact cellular processes such as signaling and transport.[4]

Table 2: Key Parameters in Fluorescence Anisotropy Studies of Membrane Fluidity

Influence on Lipid Phase Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the phase transitions of lipids in model membranes (liposomes). The incorporation of a drug can alter the temperature and enthalpy of these transitions.

ParameterDescriptionPotential Effect of Drug InteractionRelevance to Pantoprazole
Main Phase Transition Temperature (Tm) The temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state.A shift in Tm indicates an interaction of the drug with the lipid acyl chains.[5][6]Altering the phase behavior of the membrane could disrupt its barrier function or the activity of membrane-associated proteins.
Enthalpy of Transition (ΔH) The amount of heat absorbed during the phase transition.A change in ΔH reflects an alteration in the cooperativity of the lipid transition, suggesting drug intercalation.[5][6]Provides insight into the extent and nature of pantoprazole's interaction with the lipid matrix.

Table 3: Key Parameters in DSC Analysis of Drug-Liposome Interactions

Modulation of Cellular Signaling Pathways

Recent research has uncovered that pantoprazole can influence signaling pathways beyond its primary role in acid suppression. These "pleiotropic" effects may be initiated by direct or indirect interactions with membrane components and associated proteins.

NF-κB Signaling Pathway

Pantoprazole has been shown to attenuate the MAPK/NF-κB signaling pathway, which is a key regulator of inflammation.[7][8] This effect appears to be linked to the inhibition of the phosphorylation of p38, JNK1/2, and ERK1/2, which in turn leads to the downregulation of NF-κB.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPK_p p38, JNK, ERK (Phosphorylated) Receptor->MAPK_p IKK IKK Complex MAPK_p->IKK IkB_p IκB (Phosphorylated) IKK->IkB_p NFkB_active NF-κB (Active) IkB_p->NFkB_active IκB degradation NFkB_inactive NF-κB - IκB (Inactive Complex) NFkB_inactive->IkB_p Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression Translocation Stimulus Inflammatory Stimulus Stimulus->Receptor Pantoprazole Pantoprazole Pantoprazole->MAPK_p Inhibits Phosphorylation

Figure 2: Pantoprazole's inhibitory effect on the MAPK/NF-κB signaling pathway.
TLR4 Signaling Pathway

Chronic pantoprazole administration has been observed to modulate the gut microbiota, leading to an increase in circulating lipopolysaccharide (LPS).[9][10] This, in turn, can activate the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system.[9] This appears to be an indirect effect on membrane signaling, mediated by systemic changes rather than a direct interaction of pantoprazole with TLR4.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pantoprazole Pantoprazole (Chronic Use) Microbiota Gut Microbiota Alteration Pantoprazole->Microbiota LPS Increased Circulating LPS Microbiota->LPS TLR4 TLR4/MD2 Complex LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation

Figure 3: Indirect activation of the TLR4 signaling pathway by pantoprazole.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Prep_Donor Prepare Donor Plate: Add pantoprazole solution (e.g., in 5% DMSO/PBS) Assemble Assemble Sandwich: Place filter plate on acceptor plate, then add donor plate on top Prep_Donor->Assemble Prep_Membrane Prepare Filter Plate: Coat PVDF membrane with artificial lipid solution (e.g., lecithin in dodecane) Prep_Membrane->Assemble Prep_Acceptor Prepare Acceptor Plate: Add buffer solution (e.g., 5% DMSO/PBS, pH 7.4) Prep_Acceptor->Assemble Incubate Incubate: Room temperature for 2-16 hours Assemble->Incubate Disassemble Disassemble Sandwich Incubate->Disassemble Analyze_Donor Analyze Donor Solution (UV/Vis or LC/MS) Disassemble->Analyze_Donor Analyze_Acceptor Analyze Acceptor Solution (UV/Vis or LC/MS) Disassemble->Analyze_Acceptor Calculate Calculate Pe and %MR Analyze_Donor->Calculate Analyze_Acceptor->Calculate

Figure 4: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Preparation of Plates:

    • Acceptor Plate: Fill each well of a 96-well microtiter plate with 300 µL of buffer (e.g., phosphate-buffered saline with 5% DMSO, pH 7.4).

    • Filter Plate: Pipette 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) onto the filter of each well of a 96-well filter plate.

    • Donor Plate: Prepare solutions of pantoprazole at the desired concentration in the same buffer as the acceptor plate.

  • Assay Assembly and Incubation:

    • Place the lipid-coated filter plate onto the acceptor plate.

    • Add 150 µL of the pantoprazole solution to each well of the filter plate.

    • Cover the assembly and incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of pantoprazole in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[4][7][11][12]

  • Calculation of Permeability:

    • Calculate the effective permeability (Pe) using established equations that take into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Fluorescence Anisotropy for Membrane Fluidity

Protocol:

  • Liposome Preparation:

    • Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) using a lipid composition of interest (e.g., egg phosphatidylcholine).

  • Probe Incorporation:

    • Add a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), to the liposome suspension.

    • Incubate in the dark to allow the probe to partition into the lipid bilayer.

  • Pantoprazole Addition:

    • Add varying concentrations of pantoprazole to the liposome-probe mixture.

  • Anisotropy Measurement:

    • Using a fluorometer equipped with polarizers, excite the sample with vertically polarized light (e.g., 360 nm for DPH).

    • Measure the fluorescence emission intensity parallel (Ivv) and perpendicular (Ivh) to the excitation plane (e.g., at 430 nm for DPH).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where G is an instrument-specific correction factor.[4]

  • Data Analysis:

    • Plot the change in anisotropy as a function of pantoprazole concentration to determine its effect on membrane fluidity.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Protocol:

  • Liposome Preparation:

    • Prepare concentrated multilamellar vesicles (MLVs) in a suitable buffer.

    • Create two sets of samples: one with liposomes only (control) and another with liposomes incubated with a known concentration of pantoprazole.

  • DSC Analysis:

    • Accurately load a known amount of the liposome suspension into an aluminum DSC pan and seal it.

    • Place the sample pan and a reference pan (containing buffer) into the DSC instrument.

    • Heat the samples over a defined temperature range (e.g., 20°C to 60°C for DPPC liposomes) at a constant rate (e.g., 1-2°C/min).

  • Data Analysis:

    • Analyze the resulting thermogram to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

    • Compare the thermograms of the control and pantoprazole-containing samples to identify any shifts in Tm or changes in ΔH.[5][6][13]

Western Blotting for Signaling Protein Analysis

Cell_Culture Culture cells and treat with or without pantoprazole Lysis Lyse cells and quantify protein concentration Cell_Culture->Lysis Electrophoresis Separate proteins by SDS-PAGE Lysis->Electrophoresis Transfer Transfer proteins to a membrane (e.g., PVDF) Electrophoresis->Transfer Blocking Block membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-p-p38, anti-NF-κB) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Add chemiluminescent substrate and detect signal Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis

Figure 5: General workflow for Western blot analysis.

Protocol:

  • Sample Preparation:

    • Culture appropriate cells (e.g., endothelial cells, macrophages) and treat with pantoprazole for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p38, NF-κB p65) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[9]

Conclusion and Future Directions

The interaction of this compound with biological membranes is multifaceted. While its primary, therapeutically relevant interaction is the highly specific and covalent inhibition of the gastric H+/K+ ATPase, emerging evidence suggests broader, off-target effects that may be of clinical significance. The modulation of inflammatory signaling pathways such as NF-κB and TLR4 highlights the potential for pantoprazole to influence cellular processes beyond acid secretion.

However, a significant gap exists in the literature regarding the direct biophysical effects of pantoprazole on the lipid bilayer. Future research employing techniques such as fluorescence anisotropy, differential scanning calorimetry, and studies on model lipid rafts is necessary to fully elucidate how pantoprazole may alter the fundamental properties of biological membranes. A deeper understanding of these core interactions will be invaluable for predicting potential off-target effects, understanding its pleiotropic properties, and guiding the development of future therapeutics.

References

The Genesis and Development of a Proton Pump Inhibitor: A Technical Overview of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of pantoprazole sodium sesquihydrate, a cornerstone in the management of acid-related gastrointestinal disorders. The following sections detail the historical milestones, key experimental data, and methodologies that have defined our understanding of this important therapeutic agent.

Discovery and Historical Development

The journey of pantoprazole began in the 1980s at Byk Gulden Pharmaceuticals (later part of Altana Pharma) in Germany, as part of a research program initiated in 1980 to develop a new class of proton pump inhibitors (PPIs). The aim was to create a more effective and safer alternative to existing treatments for acid-related conditions.

The initial synthesis of the pantoprazole molecule was achieved in 1985.[1][2] A significant breakthrough occurred in 1986 with the synthesis of this compound, a salt form that demonstrated superior stability and solubility, making it more suitable for pharmaceutical formulation.[2] After extensive preclinical and clinical development, pantoprazole was first launched in Germany in 1994.[1][2] Its introduction to the US market followed in 2000 under the brand name Protonix.[1] The patent for Protonix expired in 2010, paving the way for the availability of generic versions.[1]

Quantitative Pharmacological Data

The pharmacological profile of pantoprazole has been extensively studied. Below are key quantitative parameters that characterize its behavior in humans.

Table 1: Pharmacokinetic Properties of Pantoprazole in Humans
ParameterValueReference
Bioavailability ~77%[3]
Time to Peak Plasma Concentration (Tmax) 2-3 hours[4]
Peak Plasma Concentration (Cmax) ~2.5 µg/mL (40 mg oral dose)[4]
Area Under the Curve (AUC) ~5 mg·h/L (40 mg oral dose)[4]
Plasma Protein Binding ~98%[3]
Elimination Half-life ~1 hour[4]
Metabolism Primarily by CYP2C19 and CYP3A4 in the liver[3]
Excretion ~80% renal (as metabolites), remainder in feces[4]
Table 2: In Vitro Inhibitory Activity of Pantoprazole
ParameterValueAssay ConditionsReference
IC50 (H+/K+-ATPase inhibition) 6.8 µMHog gastric membrane vesicles, acidified interior[5]
IC50 (Papain inhibition, pH 5.0) 37 µMIn vitro papain activity assay[5]
Ki (Cytochrome P450 inhibition - EC) 138 µMO-dealkylation of 7-ethoxycoumarin[6]
Ki (Cytochrome P450 inhibition - EM) 104 µMN-demethylation of ethylmorphine[6]
Ki (Cytochrome P450 inhibition - Lona) 128 µMHydroxylation of lonazolac[6]
Table 3: Clinical Efficacy of Pantoprazole in Erosive Esophagitis (8-week treatment)
Treatment GroupHealing RateComparatorHealing Rate (Comparator)P-valueReference
Pantoprazole 40 mg/day95%Omeprazole 20 mg/day89%p = 0.09[7]
Pantoprazole 40 mg/day97%Ranitidine 150 mg twice daily77%p < 0.01[7]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of pantoprazole involves a multi-step process. A general overview of a common synthetic route is provided below.

Step 1: Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole

This intermediate is synthesized from 4-difluoromethoxy-o-phenylenediamine, which is reacted with carbon disulfide in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a water-based solvent system. The reaction involves a condensation and subsequent cyclization to form the benzimidazole ring.

Step 2: Synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride

This key intermediate can be prepared from maltol through a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step using an agent like thionyl chloride.

Step 3: Condensation and Oxidation to form Pantoprazole

5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is condensed with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of a base. The resulting thioether intermediate is then oxidized using an oxidizing agent such as a hypohalite solution to form the sulfoxide, which is pantoprazole.

Step 4: Formation of this compound

Pantoprazole free base is dissolved in a suitable solvent (e.g., a mixture of ethanol and dichloromethane), and a solution of sodium hydroxide is added. The sodium salt is then precipitated, often with the addition of an anti-solvent like diisopropyl ether, and dried under vacuum to yield the sesquihydrate form.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is crucial for determining the inhibitory potential of proton pump inhibitors.

Enzyme Preparation: H+/K+-ATPase-enriched microsomal vesicles are prepared from fresh hog or rabbit gastric mucosa. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the microsomal fraction containing the proton pump.

Assay Protocol:

  • The H+/K+-ATPase-enriched vesicles are incubated in a buffer (e.g., Tris-HCl) at a physiological pH (e.g., 7.4) containing MgCl2 and KCl.

  • Pantoprazole, at various concentrations, is added to the vesicle suspension. To facilitate the acid-activation of pantoprazole, the intravesicular space is acidified, which can be achieved by the addition of ATP to initiate proton pumping.

  • The reaction is initiated by the addition of ATP. The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis over a specific time period. This is often done using a colorimetric method, such as the malachite green assay.

  • The percentage of inhibition at each pantoprazole concentration is calculated relative to a control without the inhibitor.

  • The IC50 value, the concentration of pantoprazole that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the pantoprazole concentration.

Determination of Pantoprazole in Human Plasma by HPLC

This method is essential for pharmacokinetic studies.

Sample Preparation (Solid-Phase Extraction):

  • A known volume of human plasma is mixed with an internal standard (e.g., lansoprazole).

  • The plasma sample is buffered to an alkaline pH (e.g., pH 9 with KH2PO4).

  • The sample is loaded onto a solid-phase extraction (SPE) cartridge (e.g., C18).

  • The cartridge is washed with water to remove interfering substances.

  • Pantoprazole and the internal standard are eluted from the cartridge with an organic solvent (e.g., acetonitrile).

  • The eluate is evaporated to dryness and the residue is reconstituted in a small volume of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or triethylamine solution) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

  • Flow Rate: Typically 0.8-1.5 mL/min.

  • Detection: UV detection at a wavelength of approximately 280-290 nm.

  • Quantification: The concentration of pantoprazole in the plasma sample is determined by comparing the peak area ratio of pantoprazole to the internal standard with a standard curve generated from samples with known concentrations of pantoprazole.

Clinical Trial Protocol for GERD (Exemplar Inclusion/Exclusion Criteria)

The following provides a general outline of patient selection criteria for clinical trials investigating the efficacy of pantoprazole in gastroesophageal reflux disease (GERD).

Inclusion Criteria:

  • Male or female patients, typically 18 years of age or older.

  • A confirmed diagnosis of GERD, often with endoscopically verified erosive esophagitis.[8][9][10]

  • Presence of typical GERD symptoms such as heartburn and acid regurgitation.

Exclusion Criteria:

  • History of significant gastrointestinal disorders other than GERD (e.g., eosinophilic esophagitis, gastrointestinal malabsorption).[8][9]

  • Previous surgery on the upper gastrointestinal tract.

  • Known allergy or hypersensitivity to pantoprazole or other proton pump inhibitors.[10]

  • Concomitant use of other medications that could interfere with the study results.

  • Presence of any malignancy (with the exception of certain skin cancers).[10]

Visualizations of Key Processes

Mechanism of Action of Pantoprazole

Pantoprazole Mechanism of Action cluster_blood Bloodstream (Neutral pH) cluster_parietal_cell Parietal Cell cluster_cytoplasm Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic pH) Pantoprazole_prodrug Pantoprazole (Prodrug) Pantoprazole_in_cell Pantoprazole Pantoprazole_prodrug->Pantoprazole_in_cell Absorption Activated_Pantoprazole Sulfenamide (Active Metabolite) Pantoprazole_in_cell->Activated_Pantoprazole Acid-catalyzed activation Cysteines Cysteine Residues (Cys813 & Cys822) Activated_Pantoprazole->Cysteines Covalent bond formation Proton_Pump H+/K+ ATPase (Proton Pump) Inactivated_Pump Inactivated Proton Pump H_out H+ Proton_Pump->H_out Pumps H+ out Reduced_Acid Reduced Acid Secretion Inactivated_Pump->Reduced_Acid Stomach_Lumen Stomach Lumen H_out->Stomach_Lumen K_in K+ K_in->Proton_Pump Pumps K+ in

Caption: Mechanism of action of pantoprazole, a proton pump inhibitor.

Drug Discovery and Development Workflow for Pantoprazole

Pantoprazole Development Workflow node_discovery Drug Discovery (1980s) node_synthesis Pantoprazole Synthesis (1985) node_discovery->node_synthesis node_salt Sodium Sesquihydrate Development (1986) node_synthesis->node_salt node_preclinical Preclinical Studies (Pharmacology & Toxicology) node_salt->node_preclinical node_clinical Clinical Trials (Phase I-III) node_preclinical->node_clinical node_approval Regulatory Approval (Germany, 1994; US, 2000) node_clinical->node_approval node_market Post-marketing Surveillance (Phase IV) node_approval->node_market node_generic Generic Availability (Post-2010) node_market->node_generic

Caption: Pantoprazole's journey from discovery to market availability.

References

Unveiling the Unseen: A Technical Guide to the Potential Off-Target Effects of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole, a widely prescribed proton pump inhibitor (PPI), effectively reduces gastric acid secretion by targeting the H+/K+-ATPase in parietal cells. However, a growing body of research indicates that its effects are not confined to the stomach. This technical guide provides an in-depth exploration of the potential off-target effects of pantoprazole sodium sesquihydrate, delving into the molecular mechanisms, associated signaling pathways, and experimental evidence. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, fostering a deeper understanding of the broader pharmacological profile of this commonly used therapeutic agent.

Introduction

Pantoprazole's primary mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, the final step in the acid secretion pathway.[1] While its efficacy in treating acid-related disorders is well-established, its systemic exposure and chemical properties allow for interactions with other cellular components, leading to a range of off-target effects. These effects, often observed with long-term use, span various physiological systems, including the central nervous system, renal system, and skeletal system, and involve modulation of the gut microbiome and cellular signaling cascades. Understanding these off-target effects is crucial for a comprehensive risk-benefit assessment and for identifying potential new therapeutic applications or contraindications.

Neurological Effects: The Dementia Debate

The association between long-term PPI use and the risk of dementia remains a subject of ongoing research and debate. While some observational studies, particularly in Asian populations, have suggested an increased risk, Mendelian randomization studies and meta-analyses have not found a statistically significant association.[2][3]

2.1 Molecular Mechanism: Amyloid-β Accumulation

A proposed mechanism underlying the potential link to dementia involves the accumulation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. In vitro studies have shown that pantoprazole can increase the levels of Aβ40 and Aβ42 in cell lines.[4]

2.2 Data on Amyloid-β Modulation

Cell LinePantoprazole ConcentrationChange in Aβ40 LevelsChange in Aβ42 LevelsReference
PS705 µM - 50 µMIncreasedIncreased[4]

2.3 Experimental Protocol: Amyloid-β Quantification

  • Cell Culture: PS70 cells, a cell line commonly used in Alzheimer's disease research, are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of pantoprazole (e.g., 5 µM to 50 µM) for a specified duration (e.g., 24 hours).

  • Sample Collection: The conditioned media from the cell cultures is collected.

  • Quantification: Aβ40 and Aβ42 levels in the media are quantified using enzyme-linked immunosorbent assays (ELISAs) specific for each Aβ species.

  • Data Analysis: Results are compared to vehicle-treated control cells to determine the effect of pantoprazole on Aβ production.

2.4 Signaling Pathway: Potential Intersection with Aβ Processing

G pantoprazole Pantoprazole gamma_secretase γ-Secretase pantoprazole->gamma_secretase Modulates? abeta Amyloid-β (Aβ40, Aβ42) gamma_secretase->abeta app Amyloid Precursor Protein (APP) app->gamma_secretase Cleavage accumulation Aβ Accumulation abeta->accumulation

Figure 1: Hypothetical modulation of γ-secretase activity by pantoprazole, leading to increased amyloid-β production.

Renal System: Acute Interstitial Nephritis and Beyond

Pantoprazole has been associated with adverse renal effects, most notably acute interstitial nephritis (AIN), an idiosyncratic hypersensitivity reaction.[5] Some studies also suggest that long-term use may be associated with a faster decline in the estimated glomerular filtration rate (eGFR), although the clinical significance of this finding is debated.[6][7]

3.1 Mechanism of Acute Interstitial Nephritis

AIN is not a dose-dependent toxic effect but rather an immune-mediated response.[8] Histopathological findings in renal biopsies of affected patients typically show interstitial edema with infiltration of mononuclear cells, T-lymphocytes, eosinophils, and plasma cells.[5]

3.2 Experimental Workflow: Diagnosis of Pantoprazole-Induced AIN

G start Patient on Pantoprazole presents with Acute Kidney Injury assess Clinical Assessment: - Elevated serum creatinine - +/- Eosinophiluria start->assess discontinue Discontinue Pantoprazole assess->discontinue observe Observe for Improvement in Renal Function discontinue->observe biopsy Renal Biopsy if no improvement or severe case observe->biopsy No improvement outcome Diagnosis: Pantoprazole-Induced AIN observe->outcome Improvement confirm Histopathological Confirmation: - Interstitial inflammation - Eosinophilic infiltrates biopsy->confirm confirm->outcome G pantoprazole Pantoprazole trpm7 TRPM7 Channel pantoprazole->trpm7 Reduces Expression ca_mg Ca²⁺ / Mg²⁺ Homeostasis trpm7->ca_mg Regulates osteoblast Osteoblast Proliferation ca_mg->osteoblast bone_remodeling Bone Remodeling osteoblast->bone_remodeling G pantoprazole Pantoprazole gastric_acid Reduced Gastric Acid Secretion pantoprazole->gastric_acid oral_bacteria Increased Survival of Oral Bacteria gastric_acid->oral_bacteria gut_microbiota Alteration of Gut Microbiota Composition oral_bacteria->gut_microbiota dysbiosis Gut Dysbiosis gut_microbiota->dysbiosis

References

Methodological & Application

Application Notes and Protocols for the Quantification of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Pantoprazole Sodium Sesquihydrate in bulk drug and pharmaceutical dosage forms. The methods described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and Titrimetry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly specific and sensitive method for the quantification of pantoprazole. It is the most common method for assay and impurity analysis in pharmaceutical quality control.

Experimental Protocol

a. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[1]

  • Data acquisition and processing software.

b. Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile is commonly used. The exact ratio can be optimized, for example, a mixture of phosphate buffer (pH 3.0) and acetonitrile (70:30, v/v).[1] Another method utilizes acetonitrile and phosphate buffer (pH 7.0) in a 70:30 v/v ratio.[2]

  • Flow Rate: Typically 0.8 to 2 mL/min.[1][2]

  • Detection Wavelength: 288 nm or 290 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Maintained at 30°C.[1]

c. Preparation of Solutions:

  • Standard Solution: Accurately weigh about 46.0 mg of Pantoprazole Sodium reference standard (equivalent to approximately 40 mg of pantoprazole) and dissolve in a 50.0 mL mixture of sodium hydroxide solution and acetonitrile (50:50, v/v). Further dilute this solution with the same solvent mixture to achieve a final concentration of 0.4 mg/mL of pantoprazole.[1]

  • Sample Solution (from Pellets): An amount of this compound equivalent to about 200.0 mg of pantoprazole is diluted to 500.0 mL with a mixture of sodium hydroxide solution and acetonitrile (50:50, v/v).[1]

  • Sample Solution (from Tablets): Crush a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of pantoprazole sodium and transfer it to a 100 mL volumetric flask. Add a mixture of acetonitrile and methanol, sonicate to dissolve, and dilute to volume with the same solvent mixture. Filter the solution through a 0.45 µm membrane filter before injection.[2]

d. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • The retention time for pantoprazole is typically around 2 to 6 minutes, depending on the specific method.[2][3]

  • Calculate the concentration of pantoprazole in the sample by comparing the peak area with that of the standard.

Quantitative Data Summary
ParameterResultReference
Linearity Range0.1 - 30 µg/mL[2]
Linearity Range2 - 20 µg/mL[3]
Correlation Coefficient (r²)> 0.998[3]
Accuracy (% Recovery)99.15 - 101.85%[2]
Precision (%RSD)Intra-day: 0.13 - 1.56% Inter-day: 0.30 - 1.60%[2]
Limit of Detection (LOD)1.80 ng/mL (in human plasma)[2]
Limit of Quantification (LOQ)5.60 ng/mL (in human plasma)[2]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution Inject_Std Inject Standard Standard->Inject_Std Sample Prepare Sample Solution Inject_Spl Inject Sample Sample->Inject_Spl Equilibrate Equilibrate HPLC System Equilibrate->Inject_Std Equilibrate->Inject_Spl Detect UV Detection Inject_Std->Detect Inject_Spl->Detect Record Record Chromatograms Detect->Record Calculate Calculate Concentration Record->Calculate

Caption: Workflow for Pantoprazole Quantification by HPLC.

UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of pantoprazole in bulk and pharmaceutical formulations.

Experimental Protocol

a. Instrumentation:

  • UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cells.

b. Method Parameters:

  • Solvent/Diluent: Distilled water or 0.01N NaOH.[4]

  • Wavelength of Maximum Absorbance (λmax): 290 nm or 289 nm.[4][5]

  • Analysis Mode: Absorbance.

c. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh 20 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in about 20 mL of distilled water and then dilute to the mark with the same solvent.[4]

  • Working Standard Solution: From the stock solution, transfer 5 mL to a 50 mL volumetric flask and dilute to the mark with distilled water to obtain a concentration of 20 µg/mL.[4]

  • Sample Solution: Accurately weigh a quantity of the powdered tablets equivalent to 20 mg of this compound and prepare a solution in the same manner as the standard stock solution. Further dilute to obtain a final concentration of 20 µg/mL.[4]

d. Procedure:

  • Calibrate the spectrophotometer using the diluent as a blank.

  • Scan the working standard solution over the UV range (e.g., 200-400 nm) to determine the λmax.

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Construct a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance.

  • Calculate the concentration of pantoprazole in the sample solution using the calibration curve or by direct comparison with the standard.

Quantitative Data Summary
ParameterResult (Method 1)Result (Method 2)Reference
SolventDistilled Water0.01N NaOH[4]
λmax290 nm250 nm[4]
Linearity Range5 - 35 µg/mL10 - 50 µg/mL[4]
Correlation Coefficient (r²)0.999 (Implied)0.9987[4]
Accuracy (% Recovery)99.20 - 101.21%99 - 101%[4]
Precision (%RSD)< 1%Intra-day: 1.7%, Inter-day: 1.6%[4]
Limit of Detection (LOD)0.989 µg/mL0.973 µg/mL[4]
Limit of Quantification (LOQ)1.954 µg/mL2.95 µg/mL[4]

Experimental Workflow: UV Spectrophotometry Analysis

UV_Workflow cluster_prep Solution Preparation cluster_uv Spectrophotometric Measurement cluster_data Data Analysis Stock_Std Prepare Standard Stock Solution Work_Std Prepare Working Standard Stock_Std->Work_Std Scan_lambda Determine λmax Work_Std->Scan_lambda Measure_Abs Measure Absorbance Work_Std->Measure_Abs Stock_Spl Prepare Sample Stock Solution Work_Spl Prepare Working Sample Stock_Spl->Work_Spl Work_Spl->Measure_Abs Calibrate Calibrate with Blank Calibrate->Scan_lambda Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Calculate Calculate Concentration Cal_Curve->Calculate

Caption: Workflow for Pantoprazole Quantification by UV Spectrophotometry.

Titrimetric Method

A titrimetric method using an oxidizing agent like potassium permanganate can also be employed for the assay of pantoprazole sodium. This method is based on the oxidation of the pantoprazole molecule.

Experimental Protocol

a. Reagents:

  • Standardized Potassium Permanganate (KMnO4) solution.

  • Sulfuric Acid (H2SO4).

  • Standardized Iron(II) solution.

b. Procedure (Back Titration):

  • Accurately weigh a sample of pantoprazole sodium (in the range of 1.0-7.0 mg).[6]

  • Dissolve the sample in a suitable solvent.

  • Add a known excess of standardized potassium permanganate solution in a sulfuric acid medium.[6]

  • Allow the reaction to proceed for a specified time.

  • Determine the unreacted potassium permanganate by back-titrating with a standard solution of Iron(II).[6]

  • The amount of potassium permanganate that reacted with the pantoprazole is determined by the difference between the initial amount added and the amount that reacted with the Iron(II) solution.

  • The calculation is based on a 1:1 reaction stoichiometry between pantoprazole and KMnO4.[6]

Quantitative Data Summary
ParameterResultReference
Applicable Range1.0 - 7.0 mg[6]
Stoichiometry (PPS:KMnO4)1:1[6]
AccuracyBetter than 3.5%[6]
Precision (%RSD)< 3.09% (Intra-day and Inter-day)[6]

Logical Relationship: Titrimetric Analysis

Titration_Logic cluster_reaction Oxidation Reaction cluster_titration Back Titration cluster_calculation Calculation Pantoprazole Pantoprazole Sample Reaction Pantoprazole + KMnO4 (reacted) + KMnO4 (unreacted) Pantoprazole->Reaction KMnO4_excess Known Excess of KMnO4 KMnO4_excess->Reaction H2SO4 H2SO4 Medium H2SO4->Reaction Titration Titrate Unreacted KMnO4 Reaction->Titration Unreacted KMnO4 FeSO4 Standard Fe(II) Solution FeSO4->Titration Reacted_KMnO4 Determine Reacted KMnO4 Titration->Reacted_KMnO4 Pantoprazole_Amount Calculate Amount of Pantoprazole Reacted_KMnO4->Pantoprazole_Amount

Caption: Logical Flow of the Titrimetric Assay for Pantoprazole.

References

Application Notes and Protocols for UV Spectrophotometry Analysis of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantoprazole sodium sesquihydrate is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. Accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical dosage forms. Ultraviolet (UV) spectrophotometry offers a simple, cost-effective, and rapid method for the analysis of this compound. This document provides detailed application notes and protocols for the quantitative analysis of this compound using UV spectrophotometry, based on validated methods.

Principle

The method is based on the measurement of the absorption of ultraviolet radiation by this compound in a specific solvent at a characteristic wavelength. The concentration of the drug is directly proportional to its absorbance, following the Beer-Lambert law.

Quantitative Data Summary

The following tables summarize the validation parameters from various studies on the UV spectrophotometric analysis of this compound.

Table 1: Spectrophotometric Method Parameters

ParameterMethod 1Method 2Method 3Method 4
Solvent Distilled WaterDistilled Water0.1N NaOHMethanol - Water (1:9, v/v)
λmax (nm) 290[1][2][3]289[4]295[5]295[6]
Linearity Range (µg/mL) 5-35[1][2][3]3-21[4]1-20[5]Not Specified
Correlation Coefficient (R²) Not Specified0.997[4]0.999[5]0.9979[6]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3Method 4
Accuracy (% Recovery) 99.20-101.21[1][3]99.7-100.8[4]Not Specified101.77[6]
Precision (%RSD) < 1[1][3]Not SpecifiedNot Specified1.17[6]
Limit of Detection (LOD) (µg/mL) 0.989[1][3]Not Specified0.083[5]Not Specified
Limit of Quantitation (LOQ) (µg/mL) 1.954[1][3]Not Specified0.250[5]Not Specified

Experimental Protocols

This section details the methodologies for the UV spectrophotometric analysis of this compound.

Apparatus and Reagents
  • Apparatus:

    • UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800)[1]

    • 1 cm matched quartz cells

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes

    • Sonicator

  • Chemicals and Reagents:

    • This compound reference standard

    • Distilled water[1][2][4]

    • Methanol (Analytical Grade)[6]

    • Sodium Hydroxide (NaOH) (Analytical Grade)[5]

    • Commercially available pantoprazole tablets

Preparation of Solutions

Method A: Using Distilled Water as Solvent

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it into a 100 mL volumetric flask.

    • Dissolve in a small amount of distilled water and then make up the volume to 100 mL with distilled water.[1]

    • This gives a concentration of 100 µg/mL.

  • Preparation of Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions ranging from 5 to 35 µg/mL by transferring appropriate aliquots into 10 mL volumetric flasks and making up the volume with distilled water.[1][2][3]

  • Preparation of Sample Solution (for Tablet Analysis):

    • Weigh and finely powder 20 pantoprazole tablets.

    • Accurately weigh a quantity of the powder equivalent to 20 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

    • Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with distilled water.

    • Filter the solution through a suitable filter paper.

    • From the filtered solution, pipette 5 mL into a 50 mL volumetric flask and dilute to the mark with distilled water to get a final concentration of approximately 20 µg/mL.[1]

Method B: Using 0.1N NaOH as Solvent

  • Preparation of 0.1N NaOH:

    • Dissolve 4.0 g of NaOH in 1000 mL of distilled water.

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and make up the volume with 0.1N NaOH.[5]

  • Preparation of Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 20 µg/mL using 0.1N NaOH as the diluent.[5]

  • Preparation of Sample Solution (for Tablet Analysis):

    • Follow the same procedure as in Method A for powdering the tablets.

    • Transfer the powder equivalent to 10 mg of pantoprazole to a 100 mL volumetric flask.

    • Dissolve and make up the volume with 0.1N NaOH.

    • Filter the solution.

    • Further dilute the filtrate with 0.1N NaOH to obtain a concentration within the calibration range.

Analytical Procedure
  • Wavelength Scanning (λmax Determination):

    • Scan a standard solution of this compound (e.g., 20 µg/mL) in the UV range of 200-400 nm against a solvent blank.

    • Determine the wavelength of maximum absorbance (λmax). The reported λmax is typically around 290 nm in distilled water and 295 nm in 0.1N NaOH.[1][5]

  • Calibration Curve:

    • Measure the absorbance of each working standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • Determine the linearity and regression equation.

  • Sample Analysis:

    • Measure the absorbance of the prepared sample solution at the λmax.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

  • Assay Calculation for Tablets:

    • The percentage of this compound in the tablets can be calculated using the following formula:

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_std Standard cluster_sample Sample cluster_analysis UV Spectrophotometric Analysis std_prep Standard Preparation cluster_std cluster_std sample_prep Sample Preparation (Tablets) cluster_sample cluster_sample weigh_std Weigh 10mg Standard dissolve_std Dissolve in Solvent (100mL Vol. Flask) weigh_std->dissolve_std stock_std Stock Solution (100 µg/mL) dissolve_std->stock_std dilute_std Serial Dilutions (Working Standards) stock_std->dilute_std set_params Set Wavelength (λmax) measure_std Measure Absorbance of Standards dilute_std->measure_std weigh_tab Weigh & Powder Tablets weigh_powder Weigh Powder Equiv. to 10mg Drug weigh_tab->weigh_powder dissolve_sample Dissolve in Solvent (100mL Vol. Flask) weigh_powder->dissolve_sample filter_sample Filter Solution dissolve_sample->filter_sample dilute_sample Dilute to Final Conc. filter_sample->dilute_sample measure_sample Measure Absorbance of Sample dilute_sample->measure_sample measure_blank Measure Blank (Solvent) set_params->measure_blank measure_blank->measure_std measure_blank->measure_sample plot_calib Plot Calibration Curve measure_std->plot_calib calc_conc Calculate Concentration plot_calib->calc_conc measure_sample->calc_conc

Caption: Workflow for UV spectrophotometric analysis of pantoprazole.

References

Application Notes and Protocols for In-Vivo Studies of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in-vivo evaluation of pantoprazole sodium sesquihydrate, a proton pump inhibitor used to treat acid-related gastrointestinal conditions. The following sections detail the necessary materials, experimental procedures, and data interpretation for conducting robust pre-clinical studies in rodent models.

Formulation of this compound for Oral Administration in Rodents

Pantoprazole is unstable in acidic environments; therefore, proper formulation is critical for oral dosing in in-vivo studies to ensure its stability and bioavailability.[1]

1.1. Vehicle Selection and Preparation

For oral gavage, a common and effective vehicle is a 1% carboxymethylcellulose (CMC) suspension.[2] Alternatively, an aqueous solution with an adjusted pH can be used.

Table 1: Recommended Vehicles for Oral Administration of Pantoprazole in Rodent Models

VehiclePreparationSuitability
1% Carboxymethylcellulose (CMC)Suspend 1g of CMC in 100mL of purified water. Stir until a homogenous suspension is formed.Suitable for creating a stable suspension of pantoprazole.
pH-adjusted Deionized WaterDissolve this compound in deionized water and adjust the pH to 10.[3]A simple aqueous solution, with the alkaline pH helping to maintain the stability of the drug.

1.2. Preparation of Dosing Solution

  • CMC Suspension:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the calculated amount of pantoprazole powder.

    • Gradually add the pantoprazole powder to the 1% CMC vehicle while continuously stirring to ensure a uniform suspension.

  • pH-adjusted Aqueous Solution:

    • Weigh the required amount of this compound.

    • Dissolve the powder in a small volume of deionized water.

    • Adjust the pH of the solution to 10 using a suitable base (e.g., NaOH).

    • Bring the solution to the final required volume with deionized water.

In-Vivo Experimental Protocols

The following are detailed protocols for common in-vivo models used to assess the anti-ulcer activity of pantoprazole.

2.1. Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the cytoprotective effects of a compound against the necrotizing action of ethanol.

  • Materials:

    • Male Wistar rats (180-220g)

    • This compound formulation

    • 100% Ethanol

    • Oral gavage needles (16-18 gauge)[4]

    • Dissection tools

    • Formalin solution (10%)

  • Protocol:

    • Fast the rats for 24-48 hours before the experiment, with free access to water.[2]

    • Administer the prepared pantoprazole formulation or vehicle to the respective groups of rats via oral gavage. Doses can range from 5 to 50 mg/kg.[2]

    • Thirty minutes after drug administration, orally administer 1 mL/kg of 100% ethanol to each rat to induce gastric ulcers.[2]

    • One hour after ethanol administration, euthanize the rats by cervical dislocation.[2]

    • Immediately dissect the stomachs and open them along the greater curvature.

    • Gently rinse the stomachs with saline to remove gastric contents.

    • Pin the stomachs on a flat surface and examine for the presence of ulcers.

    • The ulcer index can be calculated by measuring the length of each lesion in millimeters.

2.2. Water-Immersion Restraint Stress (WIRS)-Induced Gastric Ulcer Model in Rats

This model assesses the efficacy of a compound in preventing stress-induced gastric lesions.

  • Materials:

    • Male Sprague-Dawley rats (200-250g)

    • This compound formulation

    • Restraint devices

    • Water bath maintained at 22°C[2]

  • Protocol:

    • Fast the rats for 48 hours with free access to water.[2]

    • Orally administer the pantoprazole formulation (doses ranging from 0.625 to 10 mg/kg) or vehicle.[2]

    • Thirty minutes post-administration, place the rats in restraint devices.

    • Immerse the rats vertically up to their xiphoid process in a water bath at 22°C for 4 hours.[2]

    • After the stress period, euthanize the rats and evaluate the gastric ulcers as described in the ethanol-induced ulcer model.

2.3. Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of orally administered pantoprazole.

  • Materials:

    • Male Wistar rats (200-250g)

    • This compound formulation (e.g., 20 mg/kg)[5][6]

    • Blood collection tubes (e.g., containing heparin or EDTA)

    • Centrifuge

    • HPLC system for bioanalysis

  • Protocol:

    • Fast the rats overnight before dosing.

    • Administer a single oral dose of the pantoprazole formulation (e.g., 20 mg/kg).[6]

    • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours) post-dosing.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of pantoprazole in the plasma samples using a validated HPLC method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).

Quantitative Data Summary

The following tables summarize key quantitative data for in-vivo studies with pantoprazole.

Table 2: Solubility of this compound

SolventSolubilityReference
WaterVery Soluble[7]
MethanolVery Soluble[7]
EthanolFreely Soluble[7]

Table 3: Effective Doses of Pantoprazole in Rodent Models

Animal ModelSpeciesRoute of AdministrationEffective Dose (ED50 or Range)Reference
Water-Immersion Restraint Stress (WIRS)-Induced UlcerRatOralED50: 0.78 mg/kg[2][8]
Ethanol-Induced UlcerRatOralED50: 20.5 mg/kg[2][8]
Mepirizole-Induced Duodenal UlcerRatOralED50: 0.4 mg/kg[9]
Acetic Acid-Induced Chronic Duodenal UlcerRatOralHealing promoting effect observed[9]
Pharmacokinetic StudyRatOral20 mg/kg[5][6]
LPS-Induced Inflammatory Calvarial Bone LossMouseIntraperitoneal2.5 and 10 mg/kg[10]
Biodistribution StudyMouseOral10 mg/kg[11]

Signaling Pathways and Experimental Workflows

4.1. Mechanism of Action: Proton Pump Inhibition

Pantoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, which is the final step in gastric acid secretion.[9]

G cluster_parietal_cell Gastric Parietal Cell cluster_gastric_lumen Gastric Lumen Pantoprazole Pantoprazole (prodrug) Active_Sulfenamide Active Sulfenamide Form Pantoprazole->Active_Sulfenamide Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Irreversible Inhibition H_ions H+ ions (Acid) Proton_Pump->H_ions Pumps H+ into lumen Gastric_Acid Reduced Gastric Acid Secretion Proton_Pump->Gastric_Acid Blockade leads to

Caption: Mechanism of action of pantoprazole in gastric parietal cells.

4.2. Experimental Workflow for Anti-Ulcer Activity Assessment

The following diagram illustrates the general workflow for evaluating the anti-ulcer activity of pantoprazole in a rodent model.

G Animal_Prep Animal Preparation (Fasting) Dosing Oral Administration (Pantoprazole or Vehicle) Animal_Prep->Dosing Ulcer_Induction Ulcer Induction (e.g., Ethanol, Stress) Dosing->Ulcer_Induction Euthanasia Euthanasia & Stomach Collection Ulcer_Induction->Euthanasia Analysis Ulcer Index Calculation Euthanasia->Analysis

Caption: Workflow for in-vivo anti-ulcer activity testing.

4.3. Signaling Pathways Modulated by Pantoprazole in Other Tissues

Beyond its effects on gastric acid, pantoprazole has been shown to modulate other signaling pathways in different tissues. For instance, in a model of renal ischemia/reperfusion injury in rats, pantoprazole was found to attenuate the MAPK (ERK1/2, JNK, p38)–NF-κB and apoptosis signaling pathways.[12] In a mouse model of inflammatory bone loss, pantoprazole inhibited the ERK MAPK signaling pathway.[10]

G cluster_ERK ERK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Pathway Pantoprazole Pantoprazole ERK ERK Pantoprazole->ERK Inhibits NFkB NF-κB Pantoprazole->NFkB Inhibits Apoptosis Apoptosis Pantoprazole->Apoptosis Inhibits Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory

Caption: Other signaling pathways potentially modulated by pantoprazole.

References

Application Notes and Protocols: Pantoprazole Sodium Sesquihydrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole, a proton pump inhibitor (PPI), is widely used to reduce gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][2] Beyond its clinical use in acid-related disorders, emerging research has highlighted its potential as an anti-cancer agent. In cell culture experiments, pantoprazole has been shown to induce apoptosis, inhibit proliferation, and modulate key signaling pathways in various cancer cell lines.[3][4] These application notes provide a comprehensive overview of the use of pantoprazole sodium sesquihydrate in cell culture, including its mechanisms of action, detailed experimental protocols, and quantitative data from published studies.

Mechanism of Action in Cell Culture

In the acidic microenvironment of tumor cells, pantoprazole is converted to its active form, a tetracyclic sulfenamide.[4] This active form targets vacuolar-type H+-ATPases (V-ATPases), which are overexpressed in many cancer cells and contribute to tumor progression, metastasis, and chemoresistance. By inhibiting V-ATPases, pantoprazole disrupts cellular pH homeostasis and influences several downstream signaling pathways.

Key cellular processes affected by pantoprazole in cancer cells include:

  • Induction of Apoptosis: Pantoprazole has been shown to induce programmed cell death in various cancer cell lines, including leukemia and glioma cells.[4][5]

  • Inhibition of Cell Proliferation: It can arrest the cell cycle, leading to a decrease in cancer cell proliferation.[3][5]

  • Modulation of Signaling Pathways: Pantoprazole has been reported to inhibit pro-survival pathways such as PI3K/Akt/mTOR and Wnt/β-catenin, and to attenuate NF-κB signaling.[4][5][6]

  • Inhibition of Autophagy: In some contexts, pantoprazole can inhibit autophagy, a cellular process that can promote cancer cell survival under stress, thereby sensitizing them to chemotherapy.[7][8]

  • Overcoming Multidrug Resistance: By inhibiting P-glycoprotein (P-gp) and multidrug resistance-associated protein-1 (MRP1), pantoprazole may help to reverse multidrug resistance in cancer cells.[5]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of pantoprazole in various cell culture experiments.

Table 1: Effects of Pantoprazole on Cancer Cell Lines

Cell LineConcentration RangeIncubation TimeObserved EffectsReference
K562/A02 & K562/ADM (Leukemia)50, 100, 200 µg/mL24 hoursIncreased G0/G1 phase, decreased S phase, induced apoptosis, inhibited PI3K/Akt/mTOR, P-gp, and MRP1 expression.[5][9]
Gastric Cancer CellsNot specifiedNot specifiedDecreased IL-6 levels, reduced STAT3 activation, inhibited EpCAM.[6]
Human Neuroblastoma SH-SY5Y50, 100, 250, 500, 1000 µM (in combination with cisplatin)24 hoursEnhanced the antiproliferative effect of cisplatin.[10]
Gastric Cancer Stem Cells (from SGC-7901 and HGC-27)Not specifiedNot specifiedIncreased 5-fluorouracil chemosensitivity, decreased sphere formation, reduced expression of stem cell markers (CD44, CD24, ABCG2, EpCAM, Lgr5).[11]

Table 2: Effects of Pantoprazole on Other Cell Types

Cell LineConcentration RangeIncubation TimeObserved EffectsReference
Human Osteoclasts0.1, 1, 3, 10 µg/mL1, 3, and 7 daysDecreased cell viability, particularly at 3 µg/mL on day 1 and 10 µg/mL on day 7.[12][13]
Primary Human Osteoblasts0.1, 1, 3, 10 µg/mLUp to 7 daysIncreased viability, decreased cytotoxicity, increased alkaline phosphatase activity.[14]

Experimental Protocols

Protocol 1: Preparation of Pantoprazole Stock Solution

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or appropriate cell culture medium (e.g., RPMI-1640)[10][15]

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 100 mM). The molecular weight of this compound is 432.4 g/mol .

  • Weigh the calculated amount of pantoprazole powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration. Ensure fresh DMSO is used as moisture-absorbing DMSO can reduce solubility.[15]

  • Vortex the solution until the powder is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest cultured in a 96-well plate

  • Pantoprazole stock solution

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS and 0.6% acetic acid in DMSO)[12]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of pantoprazole from the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of pantoprazole. Include a vehicle control (medium with the same concentration of DMSO as the highest pantoprazole concentration) and a negative control (medium only).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control.

Signaling Pathways and Visualizations

PI3K/Akt/mTOR Signaling Pathway Inhibition by Pantoprazole

Pantoprazole has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and resistance to chemotherapy.[5] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway Pantoprazole Pantoprazole PI3K PI3K Pantoprazole->PI3K Apoptosis Apoptosis Pantoprazole->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Pgp_MRP1 P-gp / MRP1 (Multidrug Resistance) mTOR->Pgp_MRP1 Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Pgp_MRP1->Cell_Survival promotes

Caption: Pantoprazole inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.

Wnt/β-catenin Signaling Pathway Impairment by Pantoprazole

In gastric adenocarcinoma cells, pantoprazole has been demonstrated to impair the Wnt/β-catenin signaling pathway, resulting in anti-proliferative and anti-invasive effects.[6]

Wnt_Beta_Catenin_Pathway Pantoprazole Pantoprazole V_ATPase V-ATPase Pantoprazole->V_ATPase Wnt_Signaling Wnt Signaling V_ATPase->Wnt_Signaling Beta_Catenin β-catenin Wnt_Signaling->Beta_Catenin Gene_Transcription Target Gene Transcription Beta_Catenin->Gene_Transcription Proliferation_Invasion Cell Proliferation & Invasion Gene_Transcription->Proliferation_Invasion

Caption: Pantoprazole impairs the Wnt/β-catenin pathway.

Experimental Workflow for Assessing Pantoprazole's Effects

The following diagram illustrates a typical workflow for investigating the effects of pantoprazole on cultured cells.

Experimental_Workflow start Start: Cell Culture treatment Pantoprazole Treatment start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western_blot Protein Expression Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: Workflow for studying pantoprazole's effects in cell culture.

Conclusion

This compound exhibits significant anti-cancer properties in a variety of cell culture models. Its ability to induce apoptosis, inhibit proliferation, and modulate key signaling pathways makes it a promising candidate for further investigation in cancer research and drug development. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vitro studies with pantoprazole. Careful consideration of cell type, drug concentration, and treatment duration is crucial for obtaining meaningful and reproducible results.

References

Application Note & Protocol: Stability Testing of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used for the treatment of acid-related gastrointestinal disorders.[1][2] It is a substituted benzimidazole that is highly unstable in acidic environments, necessitating its formulation in enteric-coated dosage forms.[2] The sodium salt, specifically pantoprazole sodium sesquihydrate, is the commonly used form in pharmaceutical preparations.[1]

The stability of a drug substance and its product is a critical quality attribute that ensures safety and efficacy throughout its shelf life.[3] Stability testing provides evidence on how the quality of a drug varies over time under the influence of environmental factors like temperature, humidity, and light.[3] This protocol outlines a comprehensive approach to the stability testing of this compound, adhering to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[3][4] It covers long-term, accelerated, and forced degradation studies, along with the analytical methodology required to assess stability.

2. Key Stability-Indicating Parameters

The following parameters are critical for evaluating the stability of this compound:

  • Appearance: Visual inspection for any changes in color or physical state. Acidic degradation can cause the solution to turn yellow.[1]

  • Assay: Quantification of the active pharmaceutical ingredient (API).

  • Degradation Products/Impurities: Identification and quantification of any new impurities or changes in the impurity profile. Common degradation products include pantoprazole sulfone and pantoprazole sulfide.[5][6][7]

  • Water Content: For the sesquihydrate form, monitoring water content is crucial.

  • Dissolution: For formulated products, ensuring the drug release profile remains within specification.

3. Experimental Protocols

This section details the methodologies for conducting comprehensive stability and forced degradation studies.

3.1. Materials and Equipment

  • This compound (Reference Standard and Test Batches)

  • HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, dipotassium hydrogen phosphate

  • Reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Validated Stability Chambers (ICH compliant)

  • High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector[1][5]

  • Analytical Balance

  • pH Meter

  • Photostability Chamber[8]

3.2. Protocol 1: ICH Stability Study

This protocol follows the ICH Q1A(R2) guideline for formal stability studies.[3]

3.2.1. Study Design

  • Batches: At least three primary batches of the drug substance or product should be included.[3][9]

  • Container Closure System: The packaging used in the study must be the same as or simulate the proposed packaging for storage and distribution.[3]

  • Storage Conditions & Duration:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[3][8]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months. (Required if significant change occurs during accelerated studies).[3]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[3][8]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[8][10]

    • Accelerated: 0, 3, and 6 months.[9]

    • Intermediate: 0, 6, and 12 months.[3]

3.2.2. Methodology

  • Place the required number of samples from each of the three batches into validated stability chambers set to the specified conditions.

  • At each designated time point, withdraw samples.

  • For solid dosage forms, perform tests for appearance, assay, degradation products, water content, and dissolution.

  • For the drug substance, perform tests for appearance, assay, degradation products, and water content.

  • Analyze the samples using the validated stability-indicating HPLC method described in Protocol 3.

3.3. Protocol 2: Forced Degradation Study

Forced degradation (stress testing) helps to identify potential degradation products and establish the intrinsic stability of the molecule.[5][9] The goal is to achieve partial degradation (e.g., 10-20%) to ensure the analytical method can effectively separate the parent drug from its degradants.[5]

3.3.1. Preparation of Stock Solution

Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[5][11]

3.3.2. Stress Conditions

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.01 M - 1 M HCl.[1][5] Pantoprazole degrades rapidly in strong acid.[1] For example, heat at 80°C for 8 hours in 1 M HCl, cool, and neutralize with an equivalent amount of 1 M NaOH before dilution and analysis.[5]

  • Base Hydrolysis: Pantoprazole is relatively stable under basic conditions.[1][6][7] Use stronger conditions if necessary, such as mixing with 0.1 M NaOH and heating.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Allow the reaction to proceed at room temperature for several hours.[1] Pantoprazole degrades substantially under oxidative conditions, often forming the sulfone impurity.[5][6][7]

  • Thermal Degradation: Expose the solid drug powder to dry heat at 70°C for 24 hours.[1] Alternatively, heat a solution of the drug.

  • Photolytic Degradation: Expose a solution of pantoprazole (e.g., 1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[8][11] Keep a control sample in the dark.

3.4. Protocol 3: Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is most common for analyzing pantoprazole and its degradation products.[5]

  • Column: C18 column (e.g., Hypersil ODS, Nova-Pak C18, 250 mm x 4.6 mm, 5 µm).[1][6][12]

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile is commonly used. An example is a gradient or isocratic elution with a buffer like 0.01 M potassium dihydrogen phosphate (pH adjusted to 7.0-7.4) and acetonitrile.[1][6][12]

  • Flow Rate: 1.0 mL/min.[6][12]

  • Detection Wavelength: 290 nm.[1][6][12]

  • Injection Volume: 20 µL.[12]

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare standard solutions of pantoprazole and samples from the stability studies at a suitable concentration (e.g., 25 µg/mL) in the mobile phase.[1]

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard and sample solutions.

    • Identify and quantify pantoprazole and its degradation products by comparing retention times and peak areas with the reference standard.

4. Data Presentation

Quantitative data from stability studies should be summarized in tables to facilitate analysis and comparison.

Table 1: Stability Data for this compound (Drug Substance) Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

Test Parameter Specification Initial 1 Month 3 Months 6 Months
Appearance White to off-white powder Conforms Conforms Conforms Conforms
Assay (%) 98.0 - 102.0 99.8 99.5 98.9 98.1
Pantoprazole Sulfone (%) ≤ 0.20 < 0.05 0.08 0.15 0.19
Pantoprazole Sulfide (%) ≤ 0.20 < 0.05 0.06 0.11 0.15
Total Impurities (%) ≤ 0.50 0.15 0.20 0.35 0.48

| Water Content (%) | 9.5 - 11.5 | 10.1 | 10.2 | 10.3 | 10.5 |

Table 2: Stability Data for Pantoprazole Enteric-Coated Tablets Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Test Parameter Specification Initial 6 Months 12 Months 24 Months
Appearance Yellow, oval, biconvex tablets Conforms Conforms Conforms Conforms
Assay (%) 90.0 - 110.0 101.2 100.8 100.1 99.2
Total Degradation Products (%) NMT 1.0 0.21 0.25 0.31 0.45

| Dissolution (%) | NLT 80% in 45 min | 95 | 94 | 92 | 89 |

5. Visualizations

G cluster_setup 1. Study Setup cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_output 4. Output drug_substance Pantoprazole Drug Substance / Product (3 Batches) long_term Long-Term 25°C/60%RH drug_substance->long_term accelerated Accelerated 40°C/75%RH drug_substance->accelerated forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) drug_substance->forced_degradation pull_samples Pull Samples at Scheduled Time Points long_term->pull_samples accelerated->pull_samples forced_degradation->pull_samples analytical_testing Analytical Testing (HPLC, Dissolution, etc.) pull_samples->analytical_testing data_analysis Data Analysis & Trend Evaluation analytical_testing->data_analysis report Stability Report & Shelf-Life Determination data_analysis->report

Caption: Experimental workflow for pantoprazole stability testing.

G cluster_stress Stress Conditions cluster_products Major Degradation Products pantoprazole Pantoprazole acid Acid Hydrolysis (e.g., HCl) pantoprazole->acid oxidation Oxidation (e.g., H₂O₂) pantoprazole->oxidation photolysis Photolytic Stress (UV/Vis Light) pantoprazole->photolysis sulfide Pantoprazole Sulfide acid->sulfide sulfone Pantoprazole Sulfone oxidation->sulfone other Other Photodegradants photolysis->other

Caption: Potential degradation pathways of pantoprazole.

References

Application Notes and Protocols for Forced Degradation Studies of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole, a substituted benzimidazole, is a proton pump inhibitor that suppresses gastric acid secretion.[1] It is widely used in the treatment of acid-related gastrointestinal disorders. As an acid-labile compound, pantoprazole's stability is a critical attribute that must be thoroughly investigated during drug development to ensure its safety and efficacy.[1][2] Forced degradation studies are a crucial component of the drug development process, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and enabling the development of stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

This document provides a detailed protocol for conducting forced degradation studies on pantoprazole sodium sesquihydrate, summarizing the expected degradation under various stress conditions and outlining a suitable analytical method for the separation and quantification of pantoprazole and its degradation products.

Degradation Pathways and Major Degradants

Pantoprazole is susceptible to degradation under acidic, oxidative, and photolytic conditions, while it exhibits relative stability under basic and thermal stress.[5][6] The primary degradation pathways involve modification of the sulfoxide group and cleavage of the molecule. The major known degradation products include:

  • Pantoprazole Sulfone (Impurity A): Formed under oxidative conditions due to the over-oxidation of the sulfoxide moiety.[7][8]

  • Pantoprazole Sulfide (Impurity B): A common impurity that can be formed under acidic conditions.[6][7]

  • N-Oxide and N-Oxide Sulfone Impurities: These can be formed under oxidative and photolytic stress.[9]

  • Benzimidazole-2-thione and Pyridine Derivatives: Resulting from the cleavage of the carbon-sulfur bond linking the two main ring structures.[2]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound in 25 mL of a suitable solvent, such as methanol or a mixture of 0.1M sodium hydroxide and acetonitrile (50:50 v/v) to ensure initial stability.[10][11] Store this solution protected from light.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate diluent (typically the mobile phase of the analytical method).

Forced Degradation Procedures

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] The following conditions can be adjusted (time, temperature, reagent concentration) to achieve the target degradation.

  • To 1 mL of the pantoprazole stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 2 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the resulting solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • To 1 mL of the pantoprazole stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 4 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the resulting solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • To 1 mL of the pantoprazole stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the resulting solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Accurately weigh 25 mg of this compound powder into a watch glass and place it in a hot air oven maintained at 80°C for 48 hours.

  • After the specified time, cool the sample and prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.

  • Expose a solution of pantoprazole (1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

  • A control sample should be stored in the dark under the same conditions.

  • After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

Analytical Method: Stability-Indicating HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most suitable for analyzing pantoprazole and its degradation products.[7]

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil ODS, Phenomenex C18)[6][7]
Mobile Phase Gradient elution with: A) 0.01 M Phosphate Buffer (pH adjusted to 7.0) B) Acetonitrile[6]
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min[6]
Detection Wavelength 290 nm[6][12]
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25°C)

Data Presentation

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)Major Degradation Products
Acid Hydrolysis 0.1 M HCl2 hours60°C~25%Sulfide impurity, others
Base Hydrolysis 0.1 M NaOH4 hours60°C< 5%Minimal degradation
Oxidative 3% H₂O₂24 hoursRoom Temp~15%Sulfone impurity, N-oxides
Thermal Dry Heat48 hours80°C< 5%Minimal degradation
Photolytic ICH Q1BN/AAmbient~10%N-oxides, other photoproducts

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Pantoprazole Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to Stress thermal Thermal (80°C, Solid) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize Dissolve & Dilute photo->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc Inject data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for forced degradation studies of pantoprazole.

Pantoprazole Degradation Pathways

G cluster_products Degradation Products pantoprazole This compound C16H14F2N3NaO4S·1.5H2O sulfone Pantoprazole Sulfone (Impurity A) pantoprazole->sulfone Oxidative Stress (e.g., H2O2) sulfide Pantoprazole Sulfide (Impurity B) pantoprazole->sulfide Acidic Hydrolysis (e.g., HCl) n_oxide N-Oxide Derivatives pantoprazole->n_oxide Oxidative/Photolytic Stress cleavage Benzimidazole & Pyridine Moieties pantoprazole->cleavage Acidic/Photolytic Stress

Caption: Major degradation pathways of pantoprazole under stress conditions.

References

Application Notes & Protocols: Development of a Dissolution Method for Pantoprazole Sodium Sesquihydrate Delayed-Release Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantoprazole sodium sesquihydrate is a proton pump inhibitor that suppresses gastric acid secretion.[1][2] Due to its instability in acidic environments, pantoprazole is typically formulated as enteric-coated, delayed-release tablets to protect the active pharmaceutical ingredient (API) from degradation in the stomach and allow for its release and absorption in the small intestine.[2][3] The development of a robust and reproducible dissolution method is critical for ensuring the quality and in vivo performance of these dosage forms. This document provides a detailed protocol for the dissolution testing of this compound delayed-release tablets, based on established pharmacopeial methods and scientific literature.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a meaningful dissolution method.

  • Solubility: this compound is freely soluble in water and methanol, and practically insoluble in hexane and dichloromethane.[4] Its solubility is pH-dependent; it is very slightly soluble in phosphate buffer at pH 7.4.[5]

  • Stability: The stability of pantoprazole in aqueous solution is highly pH-dependent.[2][5] It is labile in acidic conditions and its degradation rate increases with decreasing pH.[2][5] Conversely, it is relatively stable in neutral to alkaline conditions.[2] This acid lability necessitates the use of a two-stage dissolution method that mimics the physiological transit from the stomach to the intestine.

Data Presentation

The following tables summarize the recommended parameters for the dissolution method and the analytical finish.

Table 1: Dissolution Method Parameters for this compound Delayed-Release Tablets

ParameterAcid StageBuffer Stage
Apparatus USP Apparatus 2 (Paddles)USP Apparatus 2 (Paddles)
Dissolution Medium 0.1 N Hydrochloric AcidpH 6.8 Phosphate Buffer
Volume 750 mL (initially)1000 mL (final)
Temperature 37 ± 0.5 °C37 ± 0.5 °C
Rotation Speed 75 rpm75 rpm
Duration 120 minutes45 minutes
Sampling Times 120 minutes10, 20, 30, 45 minutes

Table 2: HPLC Analytical Method Parameters for Quantification of Pantoprazole

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile and pH 7.6 Phosphate Buffer (340:660 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 280 nm
Column Temperature Ambient
Run Time Approximately 10 minutes

Experimental Protocols

This section provides a step-by-step guide for performing the dissolution testing of this compound delayed-release tablets.

1. Preparation of Reagents and Solutions

  • 0.1 N Hydrochloric Acid (HCl): Dilute 8.3 mL of concentrated HCl to 1000 mL with purified water.

  • pH 6.8 Phosphate Buffer: Dissolve 6.8 g of monobasic potassium phosphate and 0.9 g of sodium hydroxide in 1000 mL of purified water. Adjust the pH to 6.8 ± 0.05 with 0.2 N sodium hydroxide or 0.2 N hydrochloric acid.

  • Dissolution Medium for Buffer Stage: After completion of the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to the 750 mL of 0.1 N HCl in each vessel.[6] The final pH should be 6.8.

  • Mobile Phase (for HPLC): Prepare a filtered and degassed mixture of acetonitrile and pH 7.6 phosphate buffer (prepared by dissolving 0.178 g of monobasic sodium phosphate and 4.49 g of dibasic sodium phosphate in 1000 mL of water) in a ratio of 340:660 (v/v).[7]

  • Standard Stock Solution: Accurately weigh about 20 mg of USP Pantoprazole Sodium RS and transfer to a 50-mL volumetric flask. Add about 30 mL of 0.02 N sodium hydroxide and sonicate to dissolve. Dilute to volume with 0.02 N sodium hydroxide.[8]

  • Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution using the dissolution medium as the diluent to construct a calibration curve.

2. Dissolution Procedure (Two-Stage)

Acid Stage:

  • Place 750 mL of 0.1 N HCl in each of the six dissolution vessels.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Place one tablet in each vessel.

  • Start the apparatus at a rotation speed of 75 rpm.[6]

  • After 120 minutes, withdraw a sample from each vessel and filter. This sample is for assessing drug release in the acid stage. According to USP, not more than 10% of the labeled amount of pantoprazole should be dissolved.[5][8]

Buffer Stage:

  • After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to each vessel to adjust the pH to 6.8.[6]

  • Continue the dissolution for 45 minutes.

  • Withdraw samples at 10, 20, 30, and 45 minutes. Filter the samples immediately through a 0.45 µm syringe filter.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed pH 6.8 phosphate buffer.

3. Sample Analysis (HPLC)

  • Analyze the filtered samples from both the acid and buffer stages by HPLC using the parameters outlined in Table 2.

  • Calculate the concentration of pantoprazole in each sample using the calibration curve generated from the working standard solutions.

  • Calculate the cumulative percentage of drug dissolved at each time point. The acceptance criterion for the buffer stage is typically not less than 75% (Q) of the labeled amount of pantoprazole dissolved in 45 minutes.[8]

Mandatory Visualization

The following diagrams illustrate the key workflows in the development of the dissolution method.

Dissolution_Method_Workflow start Start: Method Development physchem Physicochemical Characterization (Solubility, Stability) start->physchem media_selection Dissolution Media Selection (Acid and Buffer Stage) physchem->media_selection apparatus_selection Apparatus and Agitation Selection (USP 2, 75 rpm) media_selection->apparatus_selection analytical_method Analytical Method Development (HPLC) apparatus_selection->analytical_method dissolution_protocol Define Dissolution Protocol (Two-Stage) analytical_method->dissolution_protocol validation Method Validation dissolution_protocol->validation end End: Final Method validation->end

Caption: Workflow for Dissolution Method Development.

Experimental_Workflow start Start: Dissolution Test acid_stage Acid Stage (0.1 N HCl, 120 min, 75 rpm) start->acid_stage sample_acid Sample at 120 min acid_stage->sample_acid buffer_stage Buffer Stage (pH 6.8 Buffer, 45 min, 75 rpm) acid_stage->buffer_stage hplc_analysis HPLC Analysis sample_acid->hplc_analysis sample_buffer Sample at 10, 20, 30, 45 min buffer_stage->sample_buffer sample_buffer->hplc_analysis data_analysis Data Analysis and Reporting hplc_analysis->data_analysis end End: Results data_analysis->end

Caption: Experimental Workflow for Pantoprazole Dissolution.

References

Application Notes and Protocols for the Scale-Up Synthesis of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Pantoprazole Sodium Sesquihydrate, a widely used proton pump inhibitor. The following sections detail the synthetic strategy, key process parameters, and analytical controls necessary for a robust and scalable manufacturing process.

Introduction

Pantoprazole is a substituted benzimidazole that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, reducing gastric acid secretion.[1] It is widely used for the treatment of acid-related gastrointestinal disorders. The sodium salt, specifically the sesquihydrate form, is a common active pharmaceutical ingredient (API).[2]

The synthesis of this compound on an industrial scale involves a multi-step process that requires careful control of reaction conditions to ensure high yield, purity, and the desired crystalline form, while minimizing the formation of process-related impurities.[3]

Overall Synthetic Strategy

The most common and industrially viable route for the synthesis of pantoprazole involves two key steps:

  • Condensation: The coupling of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form the pantoprazole sulfide intermediate.[4]

  • Oxidation: The selective oxidation of the sulfide intermediate to the corresponding sulfoxide (pantoprazole).[3]

  • Salt Formation and Crystallization: Conversion of the pantoprazole free base to its sodium salt and subsequent crystallization to obtain the stable sesquihydrate form.[5]

A one-pot approach, where the sulfide intermediate is not isolated, is often preferred in industrial settings to improve efficiency and yield.[6]

Pantoprazole_Synthesis_Overview cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product 2_chloromethyl 2-Chloromethyl-3,4- dimethoxypyridine HCl Condensation Step 1: Condensation 2_chloromethyl->Condensation 2_mercapto 5-(Difluoromethoxy)-2- mercapto-1H-benzimidazole 2_mercapto->Condensation Oxidation Step 2: Oxidation Condensation->Oxidation Pantoprazole Sulfide (in-situ) Salt_Formation Step 3: Salt Formation & Crystallization Oxidation->Salt_Formation Pantoprazole Free Base Final_Product Pantoprazole Sodium Sesquihydrate Salt_Formation->Final_Product

Caption: Overall Synthetic Workflow for this compound.

Detailed Experimental Protocols

The following protocols are designed for a scale-up synthesis, assuming a batch size of approximately 50-100 kg of the final product. All operations should be conducted in accordance with Good Manufacturing Practices (GMP).

This protocol describes a one-pot process for the synthesis of pantoprazole sodium, where the sulfide intermediate is not isolated.[5][6]

Materials and Reagents:

  • 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Sodium Hypochlorite (NaOCl) solution (typically 10-13% active chlorine)

  • Sodium Metabisulfite (Na2S2O5)

  • Acetonitrile (ACN)

Equipment:

  • Glass-lined reactor (1000 L) with temperature control, agitation, and nitrogen blanketing

  • Addition funnels/pumps for controlled reagent addition

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum drying oven

Protocol_1_Workflow Start Start: Charge Reactor Charge_Reactants 1. Charge DCM, Water, NaOH, and 2-mercapto- benzimidazole Start->Charge_Reactants Add_Pyridine 2. Add 2-chloromethylpyridine solution at 25-30°C Charge_Reactants->Add_Pyridine Condensation 3. Stir for 2-3 hours (Condensation) Add_Pyridine->Condensation Cooling_1 4. Cool reaction mass to 0-5°C Condensation->Cooling_1 Oxidation 5. Slowly add NaOCl solution over 2-3 hours at 0-5°C Cooling_1->Oxidation Quench 6. Quench with Sodium Metabisulfite solution Oxidation->Quench Phase_Separation 7. Separate organic and aqueous layers Quench->Phase_Separation Solvent_Exchange 8. Distill DCM and replace with Acetonitrile Phase_Separation->Solvent_Exchange Add_NaOH 9. Add aqueous NaOH to form sodium salt Solvent_Exchange->Add_NaOH Crystallization 10. Cool to 0-5°C and stir to induce crystallization Add_NaOH->Crystallization Isolation 11. Filter and wash the product Crystallization->Isolation Drying 12. Dry under vacuum at 40-45°C Isolation->Drying End End: Pantoprazole Sodium Drying->End

Caption: Workflow for the One-Pot Synthesis of Pantoprazole Sodium.

Procedure:

  • Condensation:

    • Charge the reactor with dichloromethane (DCM, ~500 L), purified water, and sodium hydroxide.

    • Add 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.

    • Slowly add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water to the reactor at a controlled temperature of 25-30°C.

    • Stir the reaction mixture for 2-3 hours at 25-30°C. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Oxidation:

    • Cool the reaction mixture to 0-5°C.

    • Slowly add a pre-cooled aqueous solution of sodium hypochlorite over 2-3 hours, maintaining the temperature between 0-5°C.[3] The slow addition and low temperature are critical to minimize the formation of the sulfone impurity.[3]

    • Stir for an additional 1-2 hours at 0-5°C and monitor the oxidation by HPLC.

  • Work-up and Salt Formation:

    • Once the reaction is complete, quench the excess oxidant by adding a 5-10% aqueous solution of sodium metabisulfite.

    • Allow the mixture to warm to room temperature and separate the organic layer.

    • Wash the organic layer with water.

    • Distill off the dichloromethane under reduced pressure.

    • Add acetonitrile (ACN) and a concentrated aqueous solution of sodium hydroxide to the residue.

    • Stir the mixture at room temperature.

  • Isolation:

    • Cool the mixture to 0-5°C and stir for 3-4 hours to induce crystallization.[4]

    • Filter the precipitated solid and wash the cake with chilled acetonitrile.

    • Dry the product under vacuum at 40-45°C to a constant weight to yield pantoprazole sodium.

This protocol describes the conversion of pantoprazole sodium to the desired crystalline sesquihydrate form.[5]

Materials and Reagents:

  • Pantoprazole Sodium (from Protocol 1)

  • Acetone

  • Purified Water

  • Diisopropyl ether (optional, as an anti-solvent)

Equipment:

  • Crystallization vessel with temperature control and agitation

  • Filtration unit

  • Vacuum drying oven

Procedure:

  • Dissolution:

    • Charge the crystallization vessel with acetone (~375 L for 75 kg of pantoprazole sodium).[5]

    • Add the pantoprazole sodium from the previous step and heat to 50-55°C to achieve complete dissolution.[5]

    • (Optional) Treat with activated charcoal and filter hot to remove any particulate matter.

  • Crystallization:

    • Cool the clear filtrate to room temperature.

    • Add a specific amount of purified water (e.g., ~4.2 L for 70 kg of pantoprazole sodium) to the solution.[5]

    • Stir the suspension for 1 hour at room temperature.

    • Cool the mixture to 0-5°C and continue stirring for at least 1-2 hours to ensure complete crystallization.[5] Seeding with pre-existing crystals of Form I can be beneficial for controlling the crystal size and form.[7]

  • Isolation and Drying:

    • Filter the crystalline solid and wash with a small amount of chilled acetone or a mixture of acetone and diisopropyl ether.

    • Dry the product under vacuum at 40-45°C until the water content is within the specified range for the sesquihydrate (approximately 6.0-6.8%).[5][8]

Data Presentation

The following tables summarize key quantitative data for the scale-up synthesis of this compound.

Table 1: Key Process Parameters for One-Pot Synthesis

ParameterValue/RangeRationale/Reference
Condensation
Reaction Temperature25-30°COptimal for sulfide formation.
Reaction Time2-3 hoursTypically sufficient for completion.
Oxidation
Oxidizing AgentSodium HypochloriteCost-effective and minimizes sulfone impurity.[6]
Reaction Temperature0-5°CCritical to control exothermic reaction and prevent over-oxidation.[3][9]
Addition Time2-3 hoursSlow addition is key to selectivity.[6]
Crystallization
Crystallization Temp.0-5°CPromotes higher yield and stable crystal formation.[5]
Stirring Time≥ 3 hoursEnsures complete crystallization.[4]
Drying Temperature40-45°CPrevents degradation of the final product.[5]

Table 2: Typical Impurity Profile and Control

ImpurityTypical Limit (ICH)Formation StageControl Strategy
Pantoprazole Sulfone≤ 0.15%OxidationLow temperature (0-5°C), controlled addition of oxidant.[3]
Pantoprazole Sulfide≤ 0.15%CondensationEnsure complete oxidation; monitor by HPLC.
Pantoprazole N-oxide≤ 0.15%OxidationControlled temperature and pH during oxidation.[9]

Quality Control and Analytical Methods

In-process controls (IPCs) and final product testing are crucial for ensuring the quality of this compound.

  • High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress, identify and quantify impurities, and for the final assay of the API.

  • Karl Fischer Titration: To determine the water content and confirm the formation of the sesquihydrate.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline form (Form I) of the final product.[10]

  • Thermogravimetric Analysis (TGA): Can be used to determine the degree of crystallinity.[10]

  • Residual Solvent Analysis (Gas Chromatography): To ensure that residual solvents (e.g., DCM, Acetone, Diisopropyl ether) are below the limits specified by ICH guidelines.

Disclaimer: This document provides a general guideline for the scale-up synthesis of this compound based on publicly available information. The actual implementation of this process should be carried out by qualified professionals in a suitable manufacturing facility, and all procedures should be validated to ensure compliance with regulatory requirements.[11][12]

References

Application Notes and Protocols for the Purification of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of pantoprazole sodium sesquihydrate, a widely used proton pump inhibitor. The following protocols are based on established scientific literature and patents, offering guidance on achieving high-purity crystalline forms suitable for pharmaceutical applications.

Introduction to this compound and Impurity Profiling

Pantoprazole is a substituted benzimidazole that suppresses gastric acid secretion.[1][2] It is commercially available as the sodium sesquihydrate salt. The control of impurities in the final active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy.[3][4] Common impurities can arise from the synthesis process or degradation.[4]

Commonly Encountered Impurities:

  • Process-Related Impurities: These include starting materials, intermediates, and by-products from the chemical synthesis.[4][5] For instance, the synthesis of pantoprazole involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by oxidation.[6]

  • Degradation Products: Pantoprazole is susceptible to degradation under certain conditions, such as in acidic environments, under oxidative stress, and upon exposure to light.[7]

  • Polymorphic and Pseudopolymorphic Forms: Pantoprazole sodium can exist in different crystalline forms (polymorphs) and as various hydrates (pseudopolymorphs).[8] Ensuring the correct and stable crystalline form, the sesquihydrate, is crucial for consistent drug performance.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques for impurity profiling of pantoprazole.[3]

Purification Techniques: Crystallization

Crystallization is the most common method for purifying this compound. The general principle involves dissolving the crude pantoprazole (as a free base or sodium salt) in a suitable solvent system and then inducing crystallization by cooling, adding an anti-solvent, or a combination of both.

Protocol 1: Anti-Solvent Crystallization of this compound

This protocol describes the preparation of crystalline Form-I of this compound from pantoprazole free base using a solvent and anti-solvent system.

Methodology:

  • Dissolution: Dissolve pantoprazole free base in a suitable solvent such as tetrahydrofuran, acetonitrile, or ethyl acetate containing a stoichiometric amount of aqueous sodium hydroxide solution.[9] C1-C4 straight or branched-chain alcohols like methanol, ethanol, isopropanol, or butanol can also be used.[9]

  • Filtration: Filter the resulting solution to remove any particulate matter.[9]

  • Crystallization: Slowly add an anti-solvent to the filtrate with stirring to induce crystallization.[9] Suitable anti-solvents include petroleum ether, hexane, n-heptane, cyclohexane, dichloromethane, chloroform, diisopropyl ether, or methyl-tertiary butyl ether.[9]

  • Maturation: Continue stirring the suspension for a period of 1 to 6 hours to allow for complete crystallization.[9]

  • Isolation: Cool the mixture, typically to 5-10°C, and continue stirring for another 2-4 hours.[9] Filter the solid product.

  • Washing: Wash the isolated crystals with a small amount of the anti-solvent.[9]

  • Drying: Dry the purified this compound under vacuum at a temperature of 40-50°C to a constant weight.[9]

Experimental Workflow for Anti-Solvent Crystallization

cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation & Drying A Pantoprazole Free Base C Dissolved Pantoprazole Sodium Solution A->C B Solvent (e.g., THF, Acetonitrile) + aq. NaOH B->C D Filtration C->D E Addition of Anti-solvent (e.g., Dichloromethane, Diisopropyl ether) D->E F Crystallization & Maturation E->F G Cooling (5-10°C) F->G H Filtration G->H I Washing with Anti-solvent H->I J Vacuum Drying (40-50°C) I->J K Pure this compound J->K

Caption: Workflow for Anti-Solvent Crystallization of Pantoprazole.

Protocol 2: Seeded Crystallization from a Mixed Solvent System

This method is employed to obtain a single crystal form of this compound starting from the monohydrate form.

Methodology:

  • Dissolution: Add pantoprazole sodium monohydrate and a mixed solvent of ethyl acetate and water to a reaction vessel.[10] A typical mass ratio of ethyl acetate to water to pantoprazole sodium monohydrate is 100:(1-5):10.[10] Heat the mixture to dissolve the solid.

  • Seeding and Thermal Cycling: Heat the solution to 60-65°C and add seed crystals of this compound.[10]

  • Programmed Cooling and Heating: Subject the mixture to a programmed heating and cooling cycle under stirring to promote crystal growth.[10] For example:

    • Cool to 45-50°C over 0.2-1 hour and hold for 0.2-0.5 hour.

    • Heat back to 60-65°C over 0.2-1 hour and hold for 0.2-0.5 hour.

    • Repeat this cycle as necessary to achieve the desired crystal size and purity.[10]

  • Isolation: Separate the precipitated crystals by centrifugation or filtration.[10]

  • Drying: Dry the isolated crystals to obtain the pure single crystal form of this compound.[10]

Protocol 3: Conversion from Solid Pantoprazole Sodium

This protocol outlines a process for preparing this compound from solid pantoprazole sodium (e.g., monohydrate or other solvates).

Methodology:

  • Heating: Heat the solid pantoprazole sodium to a temperature of at least 30°C, preferably between 40°C and 60°C.[11]

  • Hydration: Add water to the heated solid under agitation to form a mixture.[11]

  • Drying under Agitation: Dry the resulting mixture while maintaining agitation and a temperature of at least 30°C.[11]

  • Recovery: Recover the final this compound.[11]

Analytical Methods for Purity Assessment

The purity of the final product should be rigorously assessed. HPLC is the most common technique for this purpose.

HPLC Method for Impurity Profiling

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Hypersil ODS (250 x 4.6 mm, 5 µm)[3][7]Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[3][5]
Mobile Phase A 0.01 M phosphate buffer (pH 7.0)[3][7]0.01 M ammonium acetate with 1 mL/L triethylamine (pH 4.5 with orthophosphoric acid) : Acetonitrile (70:30, v/v)[3][5]
Mobile Phase B Acetonitrile[3][7]0.01 M ammonium acetate with 1 mL/L triethylamine (pH 4.5 with orthophosphoric acid) : Acetonitrile (30:70, v/v)[3][5]
Gradient Time-based gradient program[3][7]Suitable gradient program[3][5]
Flow Rate 1.0 mL/min[3][7]1.0 mL/min[3][5]
Detection UV at 290 nm[3][7]UV at 290 nm[3][5]
Column Temperature Ambient[3]30°C[3]
Injection Volume 20 µL[3]Not specified
Diluent Acetonitrile : 0.1 M Sodium Hydroxide (50:50, v/v)[3]Not specified

System Suitability:

Before analysis, the chromatographic system should be evaluated for its suitability. Parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored.

Data Presentation of Purity Analysis:

Sample LotPurity by HPLC (%)Impurity A (%)Impurity B (%)Impurity C (%)Total Impurities (%)
PSS-00199.850.050.030.020.15
PSS-00299.920.030.010.010.08
PSS-00399.780.080.050.040.22

Note: The data in this table is illustrative and will vary depending on the specific synthesis and purification process.

Logical Relationship for Purity Assessment

cluster_0 Purification Process cluster_1 Analytical Testing cluster_2 Quality Control Decision A Crude Pantoprazole B Crystallization A->B C Purified this compound B->C D Sample Preparation C->D E HPLC Analysis D->E F Data Interpretation E->F G Purity & Impurity Profile F->G H Comparison with Specifications G->H I Release or Reprocess H->I

Caption: Decision-making workflow for purity assessment.

Conclusion

The purification of this compound to meet stringent pharmaceutical standards is achievable through carefully controlled crystallization processes. The selection of appropriate solvents, anti-solvents, and process parameters is critical to obtaining the desired crystalline form with high purity. Robust analytical methods, particularly HPLC, are essential for the verification of purity and the quantification of any process-related or degradation impurities. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the development and manufacturing of this compound.

References

Application Notes and Protocols: Pantoprazole Sodium Sesquihydrate for Proton Pump Inhibition in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pantoprazole sodium sesquihydrate is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is widely used in veterinary medicine and preclinical research to study acid-related gastrointestinal conditions.[2][3] Pantoprazole works by irreversibly binding to and inhibiting the hydrogen-potassium ATPase (H+/K+ ATPase) enzyme system, the final step in the pathway of gastric acid production in parietal cells.[1][2][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of pantoprazole in various animal models.

Mechanism of Action

Pantoprazole is a substituted benzimidazole that, following absorption, accumulates in the acidic environment of the parietal cell secretory canaliculi.[5][6] Here, it is converted to its active form, a sulfenamide derivative.[5] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase pump, leading to its irreversible inactivation.[2][5][6] Acid secretion can only resume once new proton pumps are synthesized and inserted into the cell membrane.[4] This mechanism ensures a prolonged and potent inhibition of both basal and stimulated gastric acid secretion.[1]

G cluster_induction Ulcer Induction (Choose One) start Start: Select Male Rats (200-250g) fasting Fast Rats for 24-48h (Water ad libitum) start->fasting grouping Divide into Groups: Vehicle Control Pantoprazole fasting->grouping dosing Oral Administration (30-60 min before induction) grouping->dosing wirs A) Water-Immersion Restraint Stress (4h) dosing->wirs ethanol B) Ethanol Administration (1h) dosing->ethanol pylorus C) Pylorus Ligation Surgery (17h) dosing->pylorus euthanasia Euthanize Animal wirs->euthanasia ethanol->euthanasia pylorus->euthanasia dissection Excise & Open Stomach euthanasia->dissection evaluation Rinse, Pin, and Measure Ulcers (Calculate Ulcer Index) dissection->evaluation analysis Statistical Analysis (Compare Groups) evaluation->analysis

References

Application Notes and Protocols: Pantoprazole Sodium Sesquihydrate in Gastroenterology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific and research applications of pantoprazole sodium sesquihydrate, a proton pump inhibitor (PPI), in the field of gastroenterology. This document details its mechanism of action, presents key quantitative data from various studies, and offers detailed experimental protocols for its investigation.

Introduction

This compound is a substituted benzimidazole that irreversibly inhibits the gastric H+/K+ ATPase (proton pump) in parietal cells, the final step in gastric acid secretion.[1][2] This potent and long-lasting inhibition of both basal and stimulated acid secretion makes it a cornerstone therapy for acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[3][4][5] Beyond its acid-suppressing effects, recent research has unveiled novel applications for pantoprazole in cancer research, particularly in gastric cancer, by modulating key cellular signaling pathways.[6][7][8]

Mechanism of Action

Pantoprazole is administered as an inactive prodrug. After absorption, it is activated in the acidic environment of the parietal cell secretory canaliculi to a reactive sulfenamide cation.[2][9] This active form then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+ ATPase, leading to irreversible inactivation of the enzyme.[1][9] Acid secretion can only resume after the synthesis of new proton pumps, resulting in a prolonged duration of action of up to 24 hours.[1][10]

In the context of cancer biology, pantoprazole has been shown to inhibit vacuolar-ATPases (V-ATPases), which are crucial for maintaining the acidic tumor microenvironment.[6][11] This inhibition can disrupt cancer cell proliferation, induce apoptosis, and inhibit invasion.[6] One of the key pathways implicated in these effects is the Wnt/β-catenin signaling pathway.[6][7][11]

Quantitative Data Summary

The following tables summarize key quantitative data from various research applications of pantoprazole.

Table 1: Helicobacter pylori Eradication Rates with Pantoprazole-Based Therapies

Therapy RegimenDurationEradication Rate (%)Study Reference
Triple Therapy
Pantoprazole + Clarithromycin + Amoxicillin7 days78%[12]
Pantoprazole + Clarithromycin + Nitroimidazole7 days84%[12]
Pantoprazole + Amoxicillin + Nitroimidazole7 days74%[12]
Pantoprazole (40mg BID) + Clarithromycin + Amoxicillin/Metronidazole7 days>95%[13]
Quadruple Therapy
Pantoprazole (40mg BID) + Bismuth Subcitrate + Tetracycline + Metronidazole7 days82%[13]
High-Dose Dual Therapy (Elderly Patients)
Pantoprazole (40mg TID) + Amoxicillin (1000mg TID)14 days89.3% (ITT)[14]

BID: twice daily; TID: three times daily; ITT: Intention-to-treat analysis.

Table 2: Pharmacodynamic Properties of Pantoprazole

ParameterSpeciesValueStudy Reference
Degradation Half-life (pH 5)In vitro~2.8 hours[4]
Degradation Half-life (pH 7.8)In vitro~220 hours[4]
Apparent reaction rate constant with proton pumpsHuman0.751 L/mg/h[15]
Apparent reaction rate constant with proton pumpsRat0.691 L/mg/h[15]
Apparent recovery rate of proton pumpsHuman0.031 h⁻¹[15]
Apparent recovery rate of proton pumpsRat0.053 h⁻¹[15]

Table 3: Effects of Pantoprazole on Gastric Cancer Cells in vitro

Cell LineTreatmentEffectSignaling PathwayStudy Reference
SGC7901PantoprazoleInhibition of proliferation, induction of apoptosis, decreased invasionInhibition of V-ATPases, decreased phospho-LRP6, β-catenin, c-Myc, and cyclin D1 (Wnt/β-catenin)[6][11]
MKN-45 (Gastric Cancer Stem-like Cells)PantoprazoleDecreased cell viability, angiogenesis, metastasis, and stemness featuresInhibition of Wnt signaling pathway (modulation of CTNNB1, WNT1, etc.)[7][16]
SGC-7901 and HGC-27 (Gastric Cancer Stem Cells)PantoprazoleDecreased proliferation, 5-FU chemoresistance, and self-renewal capacityInhibition of EMT/β-catenin pathways[8]

Experimental Protocols

In Vitro Assessment of Pantoprazole's Effect on Gastric Cancer Cell Viability

This protocol is designed to assess the anti-proliferative effects of pantoprazole on a human gastric adenocarcinoma cell line (e.g., SGC7901).

Materials:

  • Human gastric adenocarcinoma cell line (e.g., SGC7901)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SGC7901 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: Prepare a stock solution of pantoprazole in a suitable solvent (e.g., sterile water or PBS) and dilute it to various concentrations in the complete medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of pantoprazole. Include a vehicle control group.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Western Blot Analysis of Wnt/β-catenin Signaling Pathway Proteins

This protocol outlines the procedure to investigate the effect of pantoprazole on the expression of key proteins in the Wnt/β-catenin signaling pathway.

Materials:

  • Treated and untreated gastric cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-LRP6, anti-β-catenin, anti-c-Myc, anti-cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Pantoprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Pantoprazole Pantoprazole (Inactive Prodrug) Active_Form Sulfenamide Cation (Active Form) Pantoprazole->Active_Form Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_Form->Proton_Pump Covalent Bonding (Irreversible Inhibition) Gastric_Lumen Gastric Lumen (Acid Secretion) Proton_Pump->Gastric_Lumen H+ Secretion H_ions H+ K_ions K+

Caption: Mechanism of action of pantoprazole in gastric parietal cells.

Wnt_Beta_Catenin_Signaling_Pathway_Inhibition Pantoprazole Pantoprazole V_ATPase V-ATPase Pantoprazole->V_ATPase Inhibits Phospho_LRP6 Phospho-LRP6 V_ATPase->Phospho_LRP6 Inhibits Phosphorylation Beta_Catenin β-catenin Phospho_LRP6->Beta_Catenin Inhibits Stabilization Target_Genes Target Genes (c-Myc, Cyclin D1) Beta_Catenin->Target_Genes Inhibits Transcription Proliferation_Apoptosis ↓ Proliferation ↑ Apoptosis Target_Genes->Proliferation_Apoptosis

Caption: Pantoprazole's inhibitory effect on the Wnt/β-catenin pathway.

Experimental_Workflow_Cancer_Cell_Study start Start: Gastric Cancer Cell Culture treatment Treatment with Pantoprazole (Dose and Time Course) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion on Anti-Cancer Effects and Mechanism data_analysis->conclusion

Caption: General experimental workflow for studying pantoprazole in cancer cells.

References

Pantoprazole Sodium Sesquihydrate: A Versatile Tool for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole sodium sesquihydrate is a potent and widely used proton pump inhibitor (PPI) that irreversibly inactivates the gastric H+/K+ ATPase, the enzyme responsible for the final step of acid secretion in the stomach.[1][2] Its high specificity and established safety profile have made it a cornerstone in the treatment of acid-related gastrointestinal disorders.[3] Beyond its clinical applications, pantoprazole serves as a valuable tool compound in pharmacological research, enabling the investigation of proton pump biology, acid-related disease models, and potential off-target effects.

This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in a research setting. It is intended to guide researchers, scientists, and drug development professionals in the effective utilization of this compound for in vitro and in vivo studies.

Physicochemical Properties and Formulation

This compound is a white to off-white crystalline powder.[4] It is freely soluble in water and very slightly soluble in phosphate buffer at pH 7.4.[4] The stability of pantoprazole is pH-dependent, with the rate of degradation increasing as the pH decreases.[4][5] At room temperature, its degradation half-life is approximately 2.8 hours at pH 5.0 and extends to around 220 hours at pH 7.8.[4][5] For experimental use, it is crucial to consider this pH sensitivity when preparing solutions.

Preparation of this compound for In Vitro and In Vivo Studies:

For in vitro studies, this compound can be dissolved in sterile, deionized water or a suitable buffer with a pH above 7.0 to ensure stability. For cell culture experiments, the final concentration of the vehicle should be carefully controlled and a vehicle-only control group should be included.

For in vivo oral administration in rodents, pantoprazole is typically suspended in a vehicle such as 1% carboxymethylcellulose (CMC).[6] To prepare a suspension, the required amount of pantoprazole is weighed and gradually mixed with the CMC solution to achieve a uniform suspension. The dose volume for oral gavage in rats is commonly 5-20 mL/kg.[5][6]

Mechanism of Action

Pantoprazole is a prodrug that requires activation in an acidic environment.[7] After systemic absorption, it accumulates in the acidic canaliculi of gastric parietal cells.[8] Here, it is protonated and converted to its active form, a cyclic sulfenamide.[8] This active metabolite then forms a covalent disulfide bond with cysteine residues on the extracytoplasmic domain of the H+/K+ ATPase, specifically targeting Cys-813 and Cys-822. This irreversible binding inactivates the proton pump, leading to a profound and long-lasting inhibition of both basal and stimulated gastric acid secretion.[2]

Pantoprazole Mechanism of Action cluster_blood Systemic Circulation cluster_parietal_cell Gastric Parietal Cell Pantoprazole (Prodrug) Pantoprazole (Prodrug) Acidic Canaliculus Acidic Canaliculus Pantoprazole (Prodrug)->Acidic Canaliculus Accumulation Active Sulfenamide Active Sulfenamide Acidic Canaliculus->Active Sulfenamide Acid-catalyzed conversion H+/K+ ATPase H+/K+ ATPase Inhibition of\nGastric Acid Secretion Inhibition of Gastric Acid Secretion H+/K+ ATPase->Inhibition of\nGastric Acid Secretion Active Sulfenamide->H+/K+ ATPase Covalent Binding (Irreversible Inhibition)

Mechanism of action of pantoprazole.

Quantitative Data

The following tables summarize key quantitative parameters of this compound from various in vitro and in vivo studies.

ParameterValueSpecies/SystemReference(s)
IC50 (CYP2C19 Inhibition)≥ 25 µMHuman Liver Microsomes
IC50 (CYP1A2 Inhibition)> 40 µMHuman Liver Microsomes
IC50 (H+/K+-ATPase Inhibition)6.8 µMGastric Membrane Vesicles[9]
V-ATPase Inhibition ~70% at 20 µMIsolated Lysosomes[10]
Study TypeAnimal ModelED50 ValueReference(s)
Water-Immersion Restraint StressRat0.78 mg/kg[6]
Ethanol-Induced UlcerRat20.5 mg/kg[6]
Pylorus Ligation-Induced UlcerRat> 50.0 mg/kg[6]

Experimental Protocols

In Vitro Assays

This protocol describes the measurement of H+/K+-ATPase activity and its inhibition by pantoprazole using a microsomal fraction enriched with the proton pump from hog gastric mucosa.

Materials:

  • H+/K+-ATPase enriched microsomes (prepared from hog or rabbit gastric mucosa)

  • This compound

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 10 mM KCl

  • ATP solution: 2 mM ATP in assay buffer

  • Inhibitor solutions: Various concentrations of pantoprazole in the appropriate solvent (e.g., water)

  • Malachite Green Reagent for phosphate detection

  • 96-well microplate

  • Incubator and microplate reader

Procedure:

  • Enzyme Preparation: Thaw the H+/K+-ATPase enriched microsomes on ice. Dilute the microsomes in ice-cold assay buffer to a final protein concentration of approximately 5-10 µg/mL.

  • Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of the desired pantoprazole concentration (or vehicle control) to the wells.

  • Enzyme Addition: Add 80 µL of the diluted microsomal suspension to each well.

  • Activation (Acidic Environment Simulation): To activate the pantoprazole, pre-incubate the plate at 37°C for 30 minutes. This allows for the acid-catalyzed conversion of the prodrug to its active form.

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the 2 mM ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Termination of Reaction and Phosphate Detection: Stop the reaction by adding 25 µL of the Malachite Green Reagent.

  • Measurement: After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each pantoprazole concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

H_K_ATPase_Inhibition_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Pantoprazole/Vehicle Add Pantoprazole/Vehicle Prepare Reagents->Add Pantoprazole/Vehicle Add Microsomes Add Microsomes Add Pantoprazole/Vehicle->Add Microsomes Pre-incubate (37°C, 30 min) Pre-incubate (37°C, 30 min) Add Microsomes->Pre-incubate (37°C, 30 min) Add ATP Add ATP Pre-incubate (37°C, 30 min)->Add ATP Incubate (37°C, 30 min) Incubate (37°C, 30 min) Add ATP->Incubate (37°C, 30 min) Add Malachite Green Add Malachite Green Incubate (37°C, 30 min)->Add Malachite Green Measure Absorbance (620 nm) Measure Absorbance (620 nm) Add Malachite Green->Measure Absorbance (620 nm) Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Absorbance (620 nm)->Calculate % Inhibition & IC50 End End Calculate % Inhibition & IC50->End

Workflow for H+/K+-ATPase inhibition assay.

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of pantoprazole on the viability of a relevant cell line (e.g., a gastric cancer cell line like SGC-7901).

Materials:

  • Gastric cancer cell line (e.g., SGC-7901)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight in a CO₂ incubator at 37°C to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of pantoprazole in complete medium. Remove the old medium from the wells and add 100 µL of the pantoprazole solutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours in the CO₂ incubator at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the logarithm of the pantoprazole concentration.

In Vivo Assays

This model is used to evaluate the effect of antisecretory agents on gastric ulcer formation due to the accumulation of gastric acid.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (1% CMC)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments

  • Suture material

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.[6]

  • Drug Administration: Administer pantoprazole (e.g., 10, 25, 50 mg/kg) or vehicle orally by gavage 30 minutes before the surgical procedure.[6]

  • Surgical Procedure (Pylorus Ligation): Anesthetize the rat. Make a midline abdominal incision to expose the stomach. Ligate the pyloric end of the stomach with a silk suture, being careful not to obstruct the blood supply. Close the abdominal incision with sutures.

  • Post-operative Period: Return the animals to their cages and deprive them of food and water.

  • Sample Collection: After 17-19 hours, euthanize the rats.[6][11] Open the abdomen and ligate the esophageal end of the stomach.

  • Gastric Content Analysis: Collect the gastric content into a centrifuge tube. Measure the volume and pH of the gastric juice.

  • Ulcer Scoring: Open the stomach along the greater curvature and wash it with saline. Examine the gastric mucosa for ulcers. Score the ulcers based on a predefined scale. A common scoring system is:

    • 0: No ulcer

    • 1: Red coloration

    • 2: Spot ulcers

    • 3: Hemorrhagic streaks

    • 4: Ulcers >3 mm but <5 mm

    • 5: Ulcers >5 mm[12]

  • Data Analysis: Calculate the mean ulcer score for each group and compare the pantoprazole-treated groups with the vehicle control group.

This model is used to assess the protective effect of compounds against gastric damage induced by non-steroidal anti-inflammatory drugs.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Indomethacin

  • Vehicle (1% CMC)

Procedure:

  • Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.

  • Drug Administration: Administer pantoprazole (e.g., 20, 40 mg/kg) or vehicle orally by gavage.[13]

  • Ulcer Induction: Thirty minutes after pantoprazole administration, induce gastric ulcers by oral or subcutaneous administration of indomethacin (e.g., 25-30 mg/kg).[14]

  • Observation Period: Return the animals to their cages with free access to water.

  • Sample Collection and Ulcer Scoring: After 4-6 hours, euthanize the rats.[13] Isolate the stomach, open it along the greater curvature, and wash with saline. Score the gastric lesions as described in Protocol 3.

  • Data Analysis: Calculate the mean ulcer index for each group and determine the percentage of protection offered by pantoprazole compared to the indomethacin-only control group.

In_Vivo_Ulcer_Model_Workflow cluster_prep Preparation cluster_induction Ulcer Induction cluster_analysis Analysis Fasting (24-48h) Fasting (24-48h) Drug Administration\n(Pantoprazole/Vehicle) Drug Administration (Pantoprazole/Vehicle) Fasting (24-48h)->Drug Administration\n(Pantoprazole/Vehicle) Pylorus Ligation Pylorus Ligation Drug Administration\n(Pantoprazole/Vehicle)->Pylorus Ligation NSAID Administration NSAID Administration Drug Administration\n(Pantoprazole/Vehicle)->NSAID Administration Euthanasia & Stomach Isolation Euthanasia & Stomach Isolation Pylorus Ligation->Euthanasia & Stomach Isolation After 17-19h NSAID Administration->Euthanasia & Stomach Isolation After 4-6h Gastric Content Analysis Gastric Content Analysis Euthanasia & Stomach Isolation->Gastric Content Analysis Ulcer Scoring Ulcer Scoring Euthanasia & Stomach Isolation->Ulcer Scoring

General workflow for in vivo ulcer models.

Off-Target Considerations

While pantoprazole is highly selective for the H+/K+ ATPase, it is important to consider potential off-target effects, especially at higher concentrations used in research settings.

  • Cytochrome P450 (CYP) Enzymes: Pantoprazole is metabolized by CYP2C19 and CYP3A4.[15] In vitro studies have shown that it is a weak inhibitor of these enzymes, with IC₅₀ values generally being high. However, at high concentrations, the potential for drug-drug interactions should be considered in experimental designs.

  • Vacuolar-type H+-ATPase (V-ATPase): Some studies suggest that PPIs, including pantoprazole, can inhibit V-ATPases, which are involved in the acidification of intracellular compartments like lysosomes.[10][16] This could have implications for cellular processes such as autophagy and protein degradation.

  • Other Potential Off-Target Effects: Research has explored other potential effects of pantoprazole, including modulation of inflammatory responses and anti-angiogenic properties, although the mechanisms are not fully elucidated.

Conclusion

This compound is a powerful and specific tool for studying gastric acid secretion and related pathologies. Its well-defined mechanism of action and established in vivo efficacy make it an excellent positive control and investigational agent. By following the detailed protocols and considering the quantitative data presented in this document, researchers can effectively utilize pantoprazole to advance their pharmacological studies. As with any tool compound, careful experimental design, including appropriate controls and consideration of potential off-target effects, is crucial for generating robust and reliable data.

References

Application Notes and Protocols for Studying the Efficacy of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting preclinical and clinical studies to evaluate the efficacy of pantoprazole sodium sesquihydrate, a proton pump inhibitor (PPI) widely used in the management of acid-related gastrointestinal disorders.

Introduction

This compound is a third-generation proton pump inhibitor that effectively suppresses gastric acid secretion.[1][2] It is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active form, a sulfenamide derivative.[3][4] This active form covalently binds to the H+/K+-ATPase (proton pump) on the apical membrane of gastric parietal cells, leading to an irreversible inhibition of the final step in gastric acid production.[1][5] This profound and long-lasting inhibition of both basal and stimulated acid secretion makes pantoprazole a cornerstone in the treatment of various acid-peptic disorders, including gastroesophageal reflux disease (GERD), erosive esophagitis, and as a component of eradication therapy for Helicobacter pylori.[2][6]

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of pantoprazole at the cellular level within a gastric parietal cell.

Pantoprazole Mechanism of Action cluster_blood Bloodstream cluster_parietal Parietal Cell Cytoplasm (Neutral pH) cluster_canaliculus Secretory Canaliculus (Acidic pH) Pantoprazole_blood Pantoprazole (Inactive Prodrug) Pantoprazole_cyto Pantoprazole (Inactive) Pantoprazole_blood->Pantoprazole_cyto Diffusion Pantoprazole_active Active Sulfenamide Pantoprazole_cyto->Pantoprazole_active Acid-catalyzed activation Proton_Pump H+/K+ ATPase (Proton Pump) Pantoprazole_active->Proton_Pump Irreversible Covalent Bonding H_out H+ Proton_Pump->H_out Pumps H+ out Stomach_Lumen Stomach Lumen (Acidic) H_out->Stomach_Lumen K_in K+ K_in->Proton_Pump Takes K+ in

Figure 1: Mechanism of Action of Pantoprazole

Preclinical Efficacy Evaluation: In Vitro and In Vivo Models

In Vitro Efficacy Assessment

3.1.1. H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of pantoprazole on the proton pump enzyme.

Protocol:

  • Preparation of H+/K+-ATPase-enriched vesicles:

    • Isolate gastric mucosal membranes from a suitable animal model (e.g., hog or rabbit stomachs) through differential centrifugation and sucrose density gradient centrifugation to obtain vesicles enriched with H+/K+-ATPase.

  • Pre-activation of Pantoprazole:

    • As pantoprazole requires an acidic environment for activation, pre-incubate it in an acidic buffer (pH < 4.0) for a specified time before adding it to the enzyme assay.

  • Enzyme Inhibition Assay:

    • Incubate the H+/K+-ATPase-enriched vesicles with varying concentrations of activated pantoprazole.

    • Initiate the ATPase reaction by adding ATP.

    • Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released, typically using a colorimetric method (e.g., malachite green assay).

  • Data Analysis:

    • Calculate the percentage of inhibition of H+/K+-ATPase activity at each pantoprazole concentration compared to a vehicle control.

    • Determine the IC50 value (the concentration of pantoprazole that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the pantoprazole concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Assessment

3.2.1. Pylorus Ligation-Induced Ulcer Model in Rats

This model assesses the ability of pantoprazole to reduce gastric acid secretion and protect against ulcer formation.

Protocol:

  • Animal Preparation:

    • Fast adult Wistar or Sprague-Dawley rats for 24-36 hours with free access to water.

  • Drug Administration:

    • Administer this compound or the vehicle control orally or intraperitoneally 30-60 minutes before the surgical procedure.

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rats (e.g., with ether or a ketamine/xylazine cocktail).

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pyloric end of the stomach using a silk suture, being careful not to obstruct the blood supply.

    • Close the abdominal incision with sutures.

  • Post-Operative Period:

    • Deprive the animals of food and water for a specified period (e.g., 4-19 hours).

  • Sample Collection and Analysis:

    • Euthanize the rats and collect the gastric contents.

    • Measure the volume of gastric juice, determine its pH, and titrate with 0.01 N NaOH to determine the total and free acidity.

    • Open the stomach along the greater curvature and examine the gastric mucosa for ulcers.

    • Score the ulcers based on their number and severity to calculate an ulcer index.

3.2.2. NSAID-Induced Gastric Ulcer Model in Rats

This model evaluates the gastroprotective effect of pantoprazole against ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).

Protocol:

  • Animal Preparation:

    • Fast adult Wistar or Sprague-Dawley rats for 24 hours with free access to water.

  • Drug Administration:

    • Administer this compound or the vehicle control orally 30-60 minutes before the administration of the NSAID.

  • Ulcer Induction:

    • Administer a single oral dose of an NSAID (e.g., indomethacin 20-40 mg/kg or aspirin 200 mg/kg).

  • Observation Period:

    • Keep the animals for a specified period (e.g., 4-6 hours) after NSAID administration.

  • Ulcer Assessment:

    • Euthanize the rats, remove the stomachs, and open them along the greater curvature.

    • Score the gastric lesions based on their number and severity to calculate an ulcer index.

Clinical Efficacy Evaluation

Clinical Trial Design for Gastroesophageal Reflux Disease (GERD)

A randomized, double-blind, placebo-controlled, multicenter study is the gold standard for evaluating the efficacy of pantoprazole in patients with GERD.

4.1.1. Study Population:

  • Patients aged 18 years and older with a clinical diagnosis of GERD, confirmed by endoscopy for erosive esophagitis or by pH monitoring for non-erosive reflux disease (NERD).

4.1.2. Treatment Arms:

  • Pantoprazole sodium sesquhydrate (e.g., 20 mg or 40 mg) once daily.

  • Placebo once daily.

  • An active comparator (e.g., another PPI or an H2-receptor antagonist) can also be included.

4.1.3. Key Efficacy Endpoints:

  • Primary Endpoint:

    • For erosive esophagitis: Complete healing of esophageal erosions as assessed by endoscopy at 4 and 8 weeks.

    • For NERD: Complete resolution of heartburn symptoms.

  • Secondary Endpoints:

    • Proportion of patients with symptom relief (e.g., heartburn, regurgitation).

    • Time to sustained symptom relief.

    • Quality of life assessments using validated questionnaires (e.g., GERD-Q).

    • Use of rescue antacid medication.

4.1.4. Experimental Workflow:

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Endoscopy, Symptom Scores, QoL) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Arm A (Pantoprazole) Randomization->Treatment_A Treatment_B Treatment Arm B (Placebo/Comparator) Randomization->Treatment_B Follow_Up_4 Week 4 Follow-up (Symptom Assessment, Adverse Events) Treatment_A->Follow_Up_4 Treatment_B->Follow_Up_4 Follow_Up_8 Week 8 Follow-up (Endoscopy, Symptom Scores, QoL) Follow_Up_4->Follow_Up_8 Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up_8->Data_Analysis

Figure 2: Clinical Trial Workflow for GERD Study

Data Presentation

Quantitative data from preclinical and clinical studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Preclinical Efficacy of Pantoprazole in Animal Models

ModelParameterVehicle ControlPantoprazole (Dose)% Inhibition
Pylorus LigationUlcer Index[Value][Value] (e.g., 30 mg/kg)[Value]
Gastric Volume (ml)[Value][Value] (e.g., 30 mg/kg)[Value]
Total Acidity (mEq/L)[Value][Value] (e.g., 30 mg/kg)[Value]
NSAID-Induced UlcerUlcer Index[Value][Value] (e.g., 30 mg/kg)[Value]

Table 2: Clinical Efficacy of Pantoprazole in Erosive Esophagitis (EE)

Treatment GroupHealing Rate at Week 4 (%)Healing Rate at Week 8 (%)
Placebo[Value][Value]
Pantoprazole 20 mg[Value][Value]
Pantoprazole 40 mg[Value][Value]
Active Comparator[Value][Value]

Table 3: Clinical Efficacy of Pantoprazole in H. pylori Eradication (Triple Therapy)

Pantoprazole-based RegimenDurationEradication Rate (ITT Analysis) (%)Eradication Rate (PP Analysis) (%)
PAC (Pantoprazole, Amoxicillin, Clarithromycin)7-14 days[Value][Value]
PMC (Pantoprazole, Metronidazole, Clarithromycin)7-14 days[Value][Value]

ITT: Intention-to-Treat; PP: Per-Protocol; PAC: Pantoprazole, Amoxicillin, Clarithromycin; PMC: Pantoprazole, Metronidazole, Clarithromycin.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound efficacy. By employing a combination of in vitro, in vivo, and well-designed clinical trials, researchers can obtain reliable and reproducible data to further characterize the therapeutic potential of this important proton pump inhibitor. Adherence to these detailed methodologies will ensure the generation of high-quality data suitable for regulatory submissions and scientific publications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the HPLC analysis of Pantoprazole Sodium Sesquihydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations. Below you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary Silanol Interactions: Residual silanol groups on the silica-based column interacting with the basic pantoprazole molecule.[1] 2. Mobile Phase pH Near pKa: The pH of the mobile phase is close to the pKa of pantoprazole (approx. 3.92 and 8.19), causing the analyte to exist in multiple ionic forms.[2] 3. Column Overload: Injecting too much sample onto the column.[1] 4. Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase.[1][3]1. Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. A lower pH (e.g., 2.5-3.5) will ensure the compound is fully protonated.[2] 2. Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column to minimize silanol interactions. 3. Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[1] 4. Column Washing/Replacement: Flush the column with a strong solvent or replace it if performance does not improve.
Variable Retention Times 1. Inconsistent Mobile Phase Preparation: Variations in mobile phase composition or pH. 2. Fluctuating Column Temperature: Lack of temperature control for the column. 3. Pump Malfunction: Inconsistent flow rate due to air bubbles or faulty check valves.[4] 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[3]1. Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 40°C).[5] 3. Degas Mobile Phase & Maintain Pump: Degas the mobile phase thoroughly and perform regular pump maintenance.[4] 4. Ensure Proper Equilibration: Equilibrate the column for an adequate amount of time before injections.
Poor Resolution Between Pantoprazole and Impurities/Degradants 1. Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is not ideal for separation. 2. Inappropriate Stationary Phase: The column chemistry is not suitable for separating the compounds of interest. 3. Flow Rate is Too High: Insufficient time for analytes to interact with the stationary phase.1. Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile, methanol) percentage. A gradient elution may be necessary for complex samples.[5][6] 2. Select a Different Column: Try a column with a different stationary phase (e.g., C8, Phenyl) or a different particle size. 3. Reduce Flow Rate: Lower the flow rate to improve separation, but be mindful of increasing run times.[7]
Presence of Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation in Autosampler: Pantoprazole is known to be unstable under certain conditions.[6][8]1. Use High-Purity Solvents: Prepare fresh mobile phase using HPLC-grade solvents. Implement a thorough needle wash program. 2. Control Autosampler Temperature: If possible, keep the autosampler at a controlled, cool temperature.
Baseline Noise or Drift 1. Detector Lamp Issue: The detector lamp may be failing. 2. Mobile Phase Not Properly Mixed or Degassed: Inconsistent mobile phase composition reaching the detector.[3] 3. Contaminated Flow Cell: Contaminants adhering to the detector flow cell.1. Check Lamp Performance: Monitor lamp energy and replace if necessary. 2. Ensure Proper Mixing and Degassing: Use an online degasser and ensure mobile phase components are well mixed. 3. Flush the System: Flush the detector flow cell with an appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for HPLC analysis of this compound?

A1: A good starting point for method development is a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer.[9][10] Detection is typically performed at 290 nm.[5][6][10]

Comparison of Published HPLC Methods

ParameterMethod 1Method 2Method 3
Column Inertsil C18 (150 x 4.6 mm, 5 µm)[9][11]Hypersil ODS (125 x 4.0 mm, 5 µm)[5][8]Waters Acquity CSH C18 (100 x 2.1 mm, 1.7 µm)[12]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 7.0) (70:30, v/v)[9][11]Gradient of Acetonitrile and 0.01 M Phosphate Buffer (pH 7.0)[6][8]0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile[12]
Flow Rate 0.8 mL/min[9][11]1.0 mL/min[5][6][8]0.5 mL/min[12]
Detection Wavelength 260 nm[9][11]290 nm[5][6][8]288 nm[12]
Column Temperature Not Specified40°C[5]35°C[12]
Retention Time 2.017 min[9][11]Not Specified (Gradient)6.415 min[12]

Q2: How can I perform a forced degradation study for pantoprazole?

A2: Forced degradation studies are essential to develop a stability-indicating method. Pantoprazole is known to degrade under acidic, oxidative, and photolytic conditions, while it is relatively stable under alkaline and thermal stress.[6][8]

  • Acidic Degradation: Treat the sample with a mild acid (e.g., 0.01 M HCl) at room temperature.[13] Pantoprazole degrades substantially under acidic conditions.[6]

  • Oxidative Degradation: Expose the sample to an oxidizing agent like hydrogen peroxide.[6]

  • Photolytic Degradation: Expose the sample solution to UV light.

  • Alkaline and Thermal Stress: Pantoprazole is generally stable under alkaline and dry heat conditions.[6][8]

Q3: What are the common impurities and degradation products of pantoprazole?

A3: Common process-related impurities and degradation products include pantoprazole sulfone and pantoprazole sulfide.[6][8] Under acidic and oxidative stress, the major degradation products are the sulfide and sulfone impurities, respectively.[6]

Experimental Protocols

Protocol 1: Standard Solution and Sample Preparation
  • Standard Stock Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to obtain a concentration of 0.5 mg/mL.[9]

  • Working Standard Solution: Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis (e.g., 10 µg/mL).

  • Sample Preparation (from tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 10).

    • Accurately weigh a portion of the powder equivalent to a specific amount of pantoprazole and transfer it to a volumetric flask.

    • Add a portion of the diluent (often a mixture of mobile phase or a solvent like methanol/water), sonicate for a few minutes to ensure complete dissolution, and then dilute to the mark.

    • Filter the solution through a 0.45 µm syringe filter before injection.[8]

Protocol 2: System Suitability Testing

Before sample analysis, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Prepare a System Suitability Solution: This is often a solution of the pantoprazole standard. For assessing resolution, a solution containing pantoprazole and its known impurities (e.g., sulfone impurity) can be used.[5]

  • Perform Replicate Injections: Inject the system suitability solution at least five times.

  • Evaluate Parameters: Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be within an acceptable range (typically ≤ 2).

    • Theoretical Plates (N): Should meet the method's specified minimum.

    • Relative Standard Deviation (%RSD) for Peak Area and Retention Time: Should be less than 2% for replicate injections.

    • Resolution (Rs): The resolution between pantoprazole and the closest eluting peak should be greater than 2.0.[5]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Autosampler/Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataSystem Chromatography Data System Detector->DataSystem Report Analysis Report DataSystem->Report

Caption: General HPLC analysis workflow.

Troubleshooting_Logic Start Poor Peak Shape (Tailing) CheckpH Is Mobile Phase pH >2 units from pKa? Start->CheckpH AdjustpH Adjust Mobile Phase pH (e.g., to 2.5-3.5) CheckpH->AdjustpH No CheckColumn Is an End-Capped Column Used? CheckpH->CheckColumn Yes AdjustpH->CheckColumn UseEndCapped Switch to an End-Capped Column CheckColumn->UseEndCapped No CheckOverload Is Column Overloaded? CheckColumn->CheckOverload Yes UseEndCapped->CheckOverload DiluteSample Dilute Sample or Reduce Injection Volume CheckOverload->DiluteSample Yes GoodPeak Symmetrical Peak Achieved CheckOverload->GoodPeak No DiluteSample->GoodPeak

Caption: Troubleshooting decision tree for peak tailing.

References

troubleshooting pantoprazole sodium sesquihydrate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pantoprazole sodium sesquihydrate.

Frequently Asked Questions (FAQs)

1. What is the general solubility of this compound?

This compound is a white to off-white crystalline powder.[1][2] It is generally described as freely soluble in water, methanol, and ethanol.[1][3][4] Its solubility is, however, significantly influenced by the pH of the aqueous solution.[2][5]

2. In which common laboratory solvents can I dissolve this compound?

This compound is soluble in a range of polar solvents. It is practically insoluble in non-polar solvents like hexane.[1][6] For quantitative data on its solubility in various solvents, please refer to the table below.

Data Presentation: Solubility in Various Solvents

SolventSolubility (mg/mL)ClassificationReference
Water18.781 ± 0.436Very Soluble[5][7]
Methanol12.377 ± 0.909Very Soluble[5][7]
Ethanol7.864 ± 0.436Freely Soluble[5][7]
Acetone4.604 ± 0.667Soluble[5][7]
Chloroform3.095 ± 0.454Soluble[5][7]
Phosphate Buffer (pH 6.8)0.490 ± 0.006Sparingly Soluble[5][7]
Simulated Gastric Fluid (SGF)1.483 ± 0.066Slightly Soluble[5][7]

Note: Solubility classifications are based on USP definitions. Discrepancies in reported values may be due to different experimental conditions.[5]

3. Why is my pantoprazole solution turning yellow, especially at acidic pH?

Pantoprazole is an acid-labile drug, meaning it is highly unstable in acidic environments (low pH).[5][8] The yellow discoloration is a visual indicator of its degradation.[5] The rate of degradation increases as the pH decreases.[2] For instance, at ambient temperature, the degradation half-life is approximately 2.8 hours at pH 5.0, whereas it is about 220 hours at pH 7.8.[2][9]

4. How can I prepare a stable aqueous solution of pantoprazole for my experiments?

To prepare a stable solution, it is crucial to maintain a neutral to alkaline pH. The drug is relatively stable in alkaline conditions.[5] For solutions with a pH above 7, pantoprazole remains chemically stable.[5] When preparing stock solutions, consider using a solvent like methanol or HPLC-grade water and ensure the final pH of your experimental medium is above 7.0 for maximum stability.[5] For intravenous administration, pantoprazole sodium is typically reconstituted with 0.9% Sodium Chloride Injection.[10]

5. I am observing precipitation when trying to dissolve pantoprazole in a buffer. What could be the cause?

Precipitation can occur due to several factors:

  • pH: As indicated in the solubility table, this compound has significantly lower solubility in buffered solutions like phosphate buffer at pH 6.8 compared to water or alcohols.[5][7] If your buffer has a pH that is not optimal for its solubility, precipitation can occur.

  • Concentration: You might be exceeding the solubility limit of pantoprazole in that specific buffer system. Refer to the solubility data to ensure you are working within the appropriate concentration range.

  • Temperature: While not extensively documented in the provided search results, temperature can influence solubility. Ensure your solvent is at a consistent, appropriate temperature.

6. Can I use pantoprazole in an acidic medium for my experiment?

Using pantoprazole in an acidic medium is challenging due to its rapid degradation.[5] If your experimental design necessitates an acidic environment, you must account for the rapid degradation of the compound. This might involve:

  • Preparing the acidic solution immediately before use.

  • Conducting experiments over a very short timeframe.

  • Quantifying the amount of degradation product alongside the active compound using a stability-indicating method like HPLC.[4]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This method is commonly used to determine the equilibrium solubility of a compound in a specific solvent.[5]

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., distilled water, phosphate buffer) in a sealed flask. This creates a supersaturated solution.[5]

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[5]

  • Sample Collection and Filtration: Once equilibrium is reached, cease agitation and allow the undissolved particles to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any solid particles.[5]

  • Analysis: Analyze the concentration of pantoprazole in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its maximum wavelength (λmax), which is approximately 290 nm.[5][7] The sample may require appropriate dilution to be within the linear range of the instrument.[5]

  • Calculation: Calculate the solubility based on the measured concentration and any dilution factors used.[5]

Protocol 2: Forced Degradation Study to Assess pH-Dependent Stability

This protocol outlines a typical forced degradation study to understand the stability of pantoprazole under different pH conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as methanol or HPLC-grade water.[5]

  • Stress Conditions:

    • Acidic Degradation: Adjust the pH of an aliquot of the stock solution to an acidic value (e.g., pH 4.4 with 0.1N HCl).[5]

    • Alkaline Degradation: Adjust the pH of another aliquot to an alkaline value (e.g., pH 12.2 with 5N NaOH).[5]

    • Neutral Control: Maintain an aliquot at a neutral pH.

  • Incubation: Incubate the solutions at a controlled temperature. Heating can be used to accelerate degradation.[5]

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize them if necessary, and dilute them with the mobile phase for analysis. Use a stability-indicating HPLC method to quantify the remaining pantoprazole and detect the formation of degradation products.[4][5]

  • Data Evaluation: Analyze the chromatograms to determine the percentage of pantoprazole remaining over time under each pH condition.[5]

Visualizations

G cluster_protocol Experimental Workflow: Shake-Flask Solubility prep 1. Preparation Add excess pantoprazole to solvent equil 2. Equilibration Agitate for 24-48h at constant temp prep->equil sample 3. Sampling & Filtration Withdraw supernatant and filter (0.45 µm) equil->sample analysis 4. Analysis UV-Vis at ~290 nm or HPLC sample->analysis calc 5. Calculation Determine solubility concentration analysis->calc

Caption: Workflow for determining pantoprazole solubility.

G cluster_conditions pH Conditions cluster_outcomes Stability Outcomes pantoprazole Pantoprazole Sodium Sesquihydrate Solution acidic Acidic pH (e.g., < 5.0) pantoprazole->acidic exposure to neutral Neutral pH (e.g., ~7.0) pantoprazole->neutral exposure to alkaline Alkaline pH (e.g., > 7.8) pantoprazole->alkaline exposure to degradation Rapid Degradation (Yellowing) acidic->degradation stable Relatively Stable neutral->stable alkaline->stable

Caption: pH-dependent stability of pantoprazole.

References

preventing pantoprazole sodium sesquihydrate degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pantoprazole Sodium Sesquihydrate Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the instability of pantoprazole during analytical procedures.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why are my pantoprazole sample concentrations inconsistent or lower than expected?

A: The most common reason for inconsistent or low pantoprazole concentrations is chemical degradation. Pantoprazole is a proton pump inhibitor that is highly unstable in acidic conditions.[1][2] If your sample preparation, solvent, or mobile phase has a pH below neutral, the drug can rapidly degrade, leading to inaccurate quantification. The rate of degradation increases as the pH decreases.[2] For example, at pH 5.0, the degradation half-life is approximately 2.8 hours, whereas at pH 7.8, it extends to 220 hours.[2]

Troubleshooting Steps:

  • Check the pH of all solutions: Ensure your diluents, solvents, and mobile phases are neutral or, preferably, alkaline (pH > 7.4).

  • Minimize sample processing time: Prepare samples immediately before analysis to reduce the time the analyte spends in solution.

  • Use an alkalizing agent: When dissolving your sample, especially from a solid form or acidic matrix, immediately add a small amount of a dilute base (e.g., 0.1 M NaOH) to raise the pH and stabilize the pantoprazole.[2][3]

Q2: What is the primary degradation pathway for pantoprazole?

A: Pantoprazole's primary degradation route is an acid-catalyzed intramolecular rearrangement. In an acidic environment (pH < 4), the benzimidazole nitrogen is protonated. This triggers a cascade that converts the sulfoxide into a reactive cyclic sulfenamide cation.[1] This degradation product is inactive and will not be detected as pantoprazole, leading to lower assay results.[1] The solution often turns yellow upon acidic degradation.[1][4]

G Panto Pantoprazole Degradant Cyclic Sulfenamide (Degradation Product) Panto->Degradant Acidic Conditions (pH < 4) Intramolecular Rearrangement Proton H+ Proton->Panto G Analytical Workflow for Pantoprazole cluster_prep Sample Preparation (Stabilization is Critical) cluster_analysis HPLC Analysis A Weigh Pantoprazole Standard or Sample B Dissolve immediately in alkaline diluent (e.g., 0.1M NaOH:ACN) A->B C Dilute to final concentration with alkaline mobile phase (pH > 7.4) B->C D Inject Sample Immediately C->D Transfer to Autosampler E Chromatographic Separation (Alkaline Mobile Phase) D->E F UV Detection (e.g., 290 nm) E->F G Data Acquisition F->G

References

Technical Support Center: Pantoprazole Sodium Sesquihydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of pantoprazole sodium sesquihydrate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is low. What are the most critical steps to investigate?

A1: Low overall yield typically points to issues in one of two key stages: the oxidation of the pantoprazole sulfide intermediate or the final crystallization and isolation of the sodium salt. The oxidation step is particularly critical, as improper control can lead to the formation of impurities that are difficult to remove, thereby reducing the yield of the desired product.[1][2] It is recommended to first analyze the purity of your intermediates and then systematically optimize the oxidation and crystallization conditions.

Q2: I am observing significant sulfone impurity in my product. How can I minimize its formation?

A2: The formation of pantoprazole sulfone is a common issue caused by over-oxidation of the sulfoxide.[1][3] Due to its structural similarity to pantoprazole, it is very difficult to remove.[1] To minimize its formation, several parameters must be tightly controlled:

  • Temperature: Maintain a low reaction temperature, ideally between -10°C and 5°C, during the addition of the oxidizing agent.[1][2][3] Higher temperatures are directly proportional to the rate of sulfone impurity formation.[3]

  • Oxidizing Agent: Use a mild oxidizing agent like sodium hypochlorite (NaOCl).[1] Add the oxidant slowly and in a controlled manner, using a precise molar ratio (approx. 1.0 to 1.05 equivalents relative to the sulfide intermediate) to avoid excess oxidant in the reaction mixture.[1][4]

  • Reaction Medium: Performing the oxidation in water without organic solvents has been shown to be effective.[1][5]

Q3: What is the optimal solvent system for crystallizing this compound to maximize yield?

A3: The choice of solvent is crucial for both yield and obtaining the correct crystalline form (Form I). A common and effective method involves dissolving the pantoprazole free base in a solution of sodium hydroxide and a suitable solvent, followed by the addition of an anti-solvent to induce crystallization.[6]

  • Primary Solvents: Acetonitrile has been shown to provide optimal yield and high purity.[5] Other options include C1-C4 alcohols or tetrahydrofuran (THF).[6]

  • Anti-solvents: Isopropyl ether or dichloromethane (DCM) are frequently used as anti-solvents to precipitate the product from the primary solvent solution.[6]

Using a mixture of methylene chloride and a small amount of water has also been reported to convert other forms of pantoprazole sodium into the desired sesquihydrate form in high yield (90-95%).[4][7]

Q4: My final product is off-color. What is the likely cause and solution?

A4: An off-color (e.g., reddish-brown) product is often due to residual impurities. The pantoprazole free base intermediate is typically isolated as a red-brown residue before conversion to the sodium salt.[1][5] Inefficient purification or carry-over of colored impurities from earlier steps can discolor the final product. To resolve this, ensure efficient extraction and washing of the free base after the oxidation step. A purification step involving pH adjustment can also help selectively isolate the desired product, leaving impurities behind in the aqueous or organic layers.[3]

Q5: Is it necessary to isolate the pantoprazole sulfide intermediate before the oxidation step?

A5: No, it is not necessary and may even be disadvantageous. A "one-pot" approach where the wet cake of pantoprazole sulfide is carried forward in situ to the oxidation step can improve both the yield and purity of the final product.[1][5] This avoids a lengthy drying process for the sulfide intermediate, which is a low-melting compound, making the overall process more efficient and scalable.[1]

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Temperature on Sulfone Impurity in Oxidation Step
EntryTemperature (°C)Sulfone Impurity (%)Product Purity (%)Reference
1-5 to 0Not Detected99.85[1]
20 to 50.0899.81[1]
325 to 300.2199.62[1]
Reaction Conditions: Pantoprazole sulfide, NaOH (1.5 equiv), NaOCl (1.05 equiv) in water.[1]
Table 2: Effect of Solvent on Final Crystallization
Solvent for Salt FormationYield (%)Purity by HPLC (%)Reference
Acetonitrile8599.92[5]
Dichloromethane (DCM)7599.81[5]
Ethyl Acetate6899.54[5]
Acetone7299.75[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis and Oxidation to Pantoprazole Free Base

This protocol is adapted from an environmentally benign process performed in water.[1][5]

  • Sulfide Formation: In a reaction vessel, suspend 5-(difluoromethoxy)-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water (approx. 10 volumes).

  • Add sodium hydroxide (approx. 2.0 equivalents) and stir the mixture at 25-30°C for 3-4 hours until the reaction is complete (monitored by HPLC). The pantoprazole sulfide intermediate is formed as a solid in the reaction mass.

  • Oxidation: Cool the reaction mixture (containing the sulfide intermediate in situ) to 0-5°C.

  • Slowly add a solution of sodium hypochlorite (NaOCl, approx. 1.05 equivalents) over 2-3 hours, ensuring the temperature is maintained below 5°C.[2]

  • Stir the reaction for an additional 1-2 hours at 0-5°C, monitoring by HPLC to confirm the conversion.

  • Quenching and Isolation: Once the reaction is complete, quench the excess oxidant with a 5% sodium metabisulfite solution.

  • Adjust the pH of the mixture to 7.5-8.0 using 2M HCl.

  • Extract the aqueous layer with dichloromethane (DCM). The combined organic layers contain the pantoprazole free base.

  • Wash the organic layer with water and concentrate under reduced pressure to obtain the pantoprazole free base as a residue.

Protocol 2: Crystallization of this compound

This protocol describes the final salt formation and crystallization.

  • Salt Formation: Dissolve the pantoprazole free base residue from Protocol 1 in acetonitrile (approx. 7 volumes).

  • Add an aqueous solution of sodium hydroxide (~46% w/w, approx. 1.0 equivalent). Stir at 25-35°C until a clear solution is obtained.

  • Filter the solution through a clarifying agent (e.g., hyflow) to remove any particulates.

  • Crystallization: To the clear filtrate, slowly add an anti-solvent such as isopropyl ether (approx. 4-5 volumes) over 30-60 minutes.

  • Stir the resulting mixture for 2-4 hours to allow for complete crystallization.

  • Isolation: Cool the slurry to 5-10°C and stir for an additional 3-4 hours.

  • Filter the solid product, wash with cold isopropyl ether, and dry under vacuum at 40-50°C to afford crystalline Form-I of this compound.[6]

Visualizations

Synthesis and Control Workflow

G cluster_0 Step 1: Sulfide Formation cluster_1 Step 2: Oxidation (Critical Step) cluster_2 Step 3: Crystallization SM Starting Materials (Mercaptobenzimidazole + Pyridine derivative) Sulfide Pantoprazole Sulfide Intermediate (In-situ) SM->Sulfide NaOH, Water 25-30°C Oxidation Oxidation Reaction Impurity_Control Impurity Control Point Oxidation->Impurity_Control NaOCl (1.05 eq) 0-5°C FreeBase Pantoprazole Free Base Impurity_Control->FreeBase pH 7.5-8.0 DCM Extraction Salt Sodium Salt Formation (NaOH, Acetonitrile) Crystal Crystallization (+ Anti-solvent) Salt->Crystal Final Final Product (this compound) Crystal->Final Filter & Dry

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic for Low Yield

G A Problem: Low Overall Yield B Investigate Oxidation Step A->B C Investigate Crystallization Step A->C B1 High Sulfone Impurity? B->B1 B2 Incomplete Reaction? B->B2 C1 Product lost to filtrate? C->C1 C2 Incorrect Crystalline Form? C->C2 Sol_B1a Action: Lower Temp (-5 to 5°C) B1->Sol_B1a Yes Sol_B1b Action: Reduce Oxidant Molar Ratio B1->Sol_B1b Yes Sol_B2 Action: Increase Reaction Time or Check Reagent Quality B2->Sol_B2 Yes Sol_C1a Action: Optimize Anti-Solvent Volume C1->Sol_C1a Yes Sol_C1b Action: Increase Crystallization Time / Lower Temp C1->Sol_C1b Yes Sol_C2 Action: Check Solvent System & Water Content C2->Sol_C2 Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Pantoprazole Sodium Sesquihydrate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of pantoprazole sodium sesquihydrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and provides step-by-step solutions to resolve peak tailing in your experiments.

Question 1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for a basic compound like pantoprazole is often a result of secondary interactions with the stationary phase. The most common causes include:

  • Secondary Silanol Interactions: Pantoprazole, being a basic compound, can interact with residual acidic silanol groups on the surface of silica-based columns.[1][2][3] This creates a mixed-mode retention mechanism, leading to asymmetrical peaks.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is crucial. If the pH is close to the pKa of pantoprazole (approximately 3.8), the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[2][4]

  • Column Overload: Injecting a sample with too high a concentration of pantoprazole can saturate the stationary phase, resulting in peak tailing.[1][5][6][7]

  • Column Degradation or Contamination: Over time, the stationary phase can degrade, or the column can become contaminated with sample matrix components, creating active sites that cause secondary interactions.[1][5]

  • Extra-Column Volume: Excessive tubing length or dead volume within the HPLC system can lead to band broadening and peak tailing.[1][7]

Question 2: How can I eliminate peak tailing caused by silanol interactions?

To minimize peak tailing due to silanol interactions, consider the following solutions:

  • Adjust Mobile Phase pH: Operate at a lower pH (e.g., pH 3.0 or below).[1][8] At a low pH, the ionization of residual silanol groups is suppressed, which in turn minimizes the secondary ionic interactions with the basic pantoprazole molecule.

  • Use an End-Capped Column: Employ a high-quality, end-capped C8 or C18 column. End-capping chemically bonds a small silane to the residual silanol groups, effectively shielding them from interaction with the analyte.[1][2]

  • Increase Buffer Concentration: Using a buffer in your mobile phase, such as a phosphate buffer, can help to maintain a stable pH and mask the residual silanol interactions.[6][9]

  • Consider a Different Stationary Phase: If peak tailing persists, trying a column with a different stationary phase, such as a hybrid silica column, may provide better peak symmetry.

Question 3: My peak tailing issue persists even after adjusting the pH. What should I do next?

If adjusting the mobile phase pH does not resolve the peak tailing, follow this troubleshooting workflow:

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_column Is the Column End-Capped? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to a High-Quality End-Capped C18 or C8 Column check_column->use_endcapped No check_overload Is Column Overload Suspected? check_column->check_overload Yes use_endcapped->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_column_health Is the Column Old or Contaminated? check_overload->check_column_health No reduce_conc->check_column_health replace_column Replace with a New Column check_column_health->replace_column Yes final_check Evaluate System for Extra-Column Volume check_column_health->final_check No replace_column->final_check solution Peak Shape Improved final_check->solution

Experimental Protocols

Protocol 1: Standard HPLC Analysis of this compound

This protocol provides a starting point for the analysis of pantoprazole. Modifications may be necessary based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C8 or C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Phosphate buffer (pH 3.0) B: Acetonitrile
Gradient Isocratic or gradient elution can be used. A common starting point is a 70:30 (v/v) ratio of Mobile Phase A to B.[8]
Flow Rate 1.0 - 2.0 mL/min[4][8]
Column Temperature 30°C[8]
Detection Wavelength 290 nm[8] or 288 nm[4][10]
Injection Volume 10 - 20 µL
Sample Diluent A mixture of 0.1M sodium hydroxide and acetonitrile (50:50 v/v) can be used to improve solubility and stability.[11]

Protocol 2: Diagnosing the Cause of Peak Tailing

This protocol outlines a systematic approach to identifying the root cause of peak tailing.

  • System Suitability Check:

    • Inject a standard solution of a well-behaved compound (e.g., caffeine) to ensure the HPLC system is performing optimally.

    • If the peak for the standard is also tailing, the issue may be with the system (e.g., extra-column volume, detector settings).

  • Mobile Phase pH Evaluation:

    • Prepare mobile phases with varying pH values (e.g., pH 2.5, 3.0, 4.0, 7.0).

    • Inject the pantoprazole sample using each mobile phase and observe the peak shape. A significant improvement at lower pH suggests silanol interactions are the primary cause.[1]

  • Column Overload Assessment:

    • Prepare a series of dilutions of your pantoprazole sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape. If the tailing factor improves with dilution, column overload is likely the issue.[6][7]

  • Column Health Check:

    • If the above steps do not resolve the issue, the column may be degraded or contaminated.

    • Flush the column with a strong solvent to remove any potential contaminants.

    • If peak shape does not improve, replace the column with a new one of the same type.[1][5]

Data Presentation

Table 1: Effect of Mobile Phase pH on Pantoprazole Peak Shape

Mobile Phase pHExpected Peak ShapeRationale
2.5 - 3.5 SymmetricalSuppresses ionization of residual silanol groups, minimizing secondary interactions.[1]
4.0 - 7.0 TailingIonized silanol groups interact with protonated pantoprazole, causing peak tailing.[1]
> 7.0 VariablePeak shape can be influenced by both silanol interactions and the stability of pantoprazole. Some methods use higher pH with success.[12][13]

Table 2: Comparison of Chromatographic Conditions from Published Methods

ReferenceColumnMobile PhasepHFlow Rate (mL/min)
[8]C8Phosphate buffer / Acetonitrile (70:30)3.02.0
[10]C180.1% Formic Acid in Water / 0.1% Formic Acid in AcetonitrileNot specified0.5
[12]C18Acetonitrile / Phosphate buffer (70:30)7.00.8
[13]C8Methanol / Dipotassium hydrogen phosphate buffer (50:50)9.01.2
[4]C1810 mM Potassium dihydrogen orthophosphate / Acetonitrile (70:30)6.81.0

Visualizations

G cluster_silica Silica Surface cluster_analyte Pantoprazole (Basic Analyte) Si-O-Si Si-O-Si silanol Si-OH interaction Ionic Interaction (Causes Peak Tailing) silanol->interaction pantoprazole Panto-NH+ pantoprazole->interaction

References

Technical Support Center: Addressing Matrix Effects in Pantoprazole Sodium Sesquihydrate Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of pantoprazole sodium sesquihydrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of pantoprazole bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as pantoprazole, by co-eluting, often unidentified, components present in the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This phenomenon is a significant concern in LC-MS/MS-based bioanalysis because it can adversely affect the accuracy, precision, and sensitivity of the method, potentially leading to unreliable quantification of the analyte. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the evaluation of matrix effects as part of bioanalytical method validation to ensure data integrity.

Q2: What are the common causes of matrix effects in plasma samples when analyzing for pantoprazole?

A2: The primary sources of matrix effects in plasma and serum samples are endogenous and exogenous substances. Endogenous components include phospholipids, proteins, salts, and metabolites. Phospholipids, in particular, are known to be a major cause of ion suppression in electrospray ionization (ESI). Exogenous substances that can contribute to matrix effects include anticoagulants, dosing vehicles, and co-administered medications. The choice of sample preparation technique significantly influences the extent of matrix components present in the final extract.

Q3: How does a stable isotope-labeled internal standard (SIL-IS) like pantoprazole-d6 help in mitigating matrix effects?

A3: A stable isotope-labeled internal standard such as pantoprazole-d6 is the preferred choice for compensating for matrix effects in LC-MS/MS bioanalysis. Because pantoprazole-d6 is chemically and structurally almost identical to the unlabeled pantoprazole analyte, it co-elutes during chromatography and is affected by matrix interferences in the same manner and to the same extent. By calculating the peak area ratio of the analyte to the internal

Technical Support Center: Optimization of Pantoprazole Sodium Sesquihydrate Enteric Coating Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pantoprazole sodium sesquihydrate enteric coating formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during formulation development and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is an enteric coating necessary for this compound?

A1: this compound is a proton pump inhibitor that is highly unstable in acidic environments, such as the stomach.[1][2][3] The enteric coating protects the acid-labile drug from degradation in the gastric milieu, ensuring that it reaches the small intestine where it can be absorbed at a more alkaline pH.[3][4] Without a functional enteric coat, the drug would degrade before reaching its site of absorption, leading to reduced bioavailability and therapeutic efficacy.[1][2]

Q2: What are the critical quality attributes (CQAs) for pantoprazole enteric-coated tablets?

A2: The critical quality attributes for pantoprazole enteric-coated tablets include:

  • Acid Resistance: The tablet must resist disintegration and drug release in an acidic medium (typically 0.1 N HCl for 2 hours) to simulate stomach conditions.[2][4][5]

  • Drug Release: The tablet should release the drug rapidly and completely in a buffered medium at a pH of 6.8 to simulate intestinal conditions.[2][3][5]

  • Stability: The formulation must maintain its physical and chemical integrity, including the enteric coating's performance, throughout its shelf life.[3][6]

  • Hardness and Friability: Tablets should be sufficiently hard to withstand handling and transportation without breaking, yet not so hard as to impede disintegration and dissolution at the target site.[3][7]

  • Content Uniformity: Each tablet must contain the specified amount of the active pharmaceutical ingredient (API) to ensure consistent dosing.[1][3]

Q3: Which polymers are commonly used for the enteric coating of pantoprazole?

A3: Anionic polymers that are insoluble at low pH but dissolve as the pH increases are typically used. Common examples include:

  • Methacrylic acid copolymers: Such as Eudragit® L100 and L30 D-55.[3][8][9]

  • Cellulose acetate phthalate (CAP): [3][10]

  • Polyvinyl acetate phthalate (PVAP): Often used in aqueous-based coating systems like Sureteric®.

  • Hydroxypropyl methylcellulose phthalate (HPMCP): [3]

The choice of polymer and the coating thickness are critical factors that need to be optimized to achieve the desired release profile.[3][10]

Troubleshooting Guide

Problem 1: Premature Drug Release in Acidic Medium (Failing Acid Resistance Test)

  • Question: My pantoprazole tablets are releasing more than 10% of the drug in the 0.1 N HCl acid stage of dissolution testing. What are the potential causes and solutions?

  • Answer: Premature drug release in acidic medium is a common issue that compromises the efficacy of pantoprazole.[1][11] The primary cause is a defect in the enteric coating.

    Potential Causes & Solutions:

    Potential CauseRecommended Solution
    Inadequate Coating Thickness/Weight Gain Increase the coating weight gain to ensure a sufficient barrier. A higher percentage of polymer coating can improve acid resistance.[8]
    Improper Polymer Selection Ensure the selected enteric polymer is appropriate for the formulation and dissolves at the correct pH.[3] Consider polymers like Eudragit® L100 or CAP.[3][10]
    Presence of Plasticizer Issues The type and concentration of plasticizer can affect the film's flexibility and integrity. Optimize the plasticizer (e.g., PEG, polysorbate 80) concentration.[11][12]
    Non-homogenous Coating A non-uniform coating can have weak spots.[1] Optimize coating process parameters such as spray rate, pan speed, and atomizing air pressure to ensure even film distribution.[5]
    Interaction between Drug and Enteric Polymer An interaction between the alkaline drug and the acidic polymer can compromise the coating. Applying a seal coat (sub-coat) of a material like HPMC can prevent this interaction.[4]
    Damage During Storage High humidity can damage the enteric coating.[6] Ensure tablets are stored in appropriate packaging with protection against moisture.[6]

    Troubleshooting Workflow for Acid Resistance Failure

    start Acid Resistance Test Failure (>10% Release in 0.1 N HCl) check_coating_weight Is coating weight gain sufficient? start->check_coating_weight increase_coating Increase coating weight gain check_coating_weight->increase_coating No check_process_params Are coating process parameters optimized? check_coating_weight->check_process_params Yes increase_coating->check_process_params optimize_process Optimize spray rate, pan speed, atomizing pressure check_process_params->optimize_process No check_seal_coat Is a seal coat present? check_process_params->check_seal_coat Yes optimize_process->check_seal_coat apply_seal_coat Apply HPMC seal coat check_seal_coat->apply_seal_coat No check_plasticizer Is plasticizer type/level optimal? check_seal_coat->check_plasticizer Yes apply_seal_coat->check_plasticizer optimize_plasticizer Adjust plasticizer concentration check_plasticizer->optimize_plasticizer No pass Acid Resistance Test Passed check_plasticizer->pass Yes optimize_plasticizer->pass

    Troubleshooting workflow for acid resistance failure.

Problem 2: Incomplete or Slow Drug Release in Buffer Stage

  • Question: My tablets show less than 75% drug release after 45 minutes in pH 6.8 phosphate buffer. What could be the cause?

  • Answer: Incomplete or slow drug release in the buffer stage can lead to sub-optimal drug absorption.

    Potential Causes & Solutions:

    Potential CauseRecommended Solution
    Excessive Coating Thickness Too much enteric coating can delay its dissolution. Reduce the coating weight gain to an optimal level that still provides acid resistance.
    Cross-linking of Coating Polymers Some polymers can cross-link over time, especially under high heat and humidity during storage, which reduces their solubility. Evaluate the stability of the coating system and consider adding antioxidants if necessary.
    Core Tablet Formulation Issues The disintegration of the core tablet after the enteric coat dissolves is crucial for drug release. Ensure the core tablet has an optimized disintegrant (e.g., crospovidone, croscarmellose sodium) at an appropriate concentration.[4]
    Hardness of the Core Tablet If the core tablet is too hard, it may not disintegrate properly even after the coating has dissolved. Optimize the compression force during tableting to achieve a balance between hardness and disintegration.[3][13]

Experimental Protocols

1. Protocol for Two-Stage Dissolution Testing of Pantoprazole Enteric-Coated Tablets

This protocol is based on the USP general chapter for delayed-release dosage forms.[1][2]

  • Apparatus: USP Apparatus 2 (Paddle)

  • Paddle Speed: 75-100 rpm[1][2]

  • Temperature: 37 ± 0.5 °C

Stage 1: Acid Stage

  • Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).[1]

  • Procedure: a. Place one tablet in each of the six dissolution vessels. b. Operate the apparatus for 2 hours. c. After 2 hours, withdraw a sample from each vessel for analysis.

  • Acceptance Criteria: Not more than 10% of the labeled amount of pantoprazole is dissolved.[2]

Stage 2: Buffer Stage

  • Medium: Add 250 mL of 0.2 M tribasic sodium phosphate to the acid from Stage 1. Adjust the pH to 6.8 if necessary. The final volume is 1000 mL.[1]

  • Procedure: a. Continue the dissolution for a specified time (typically 45 minutes).[2] b. Withdraw a sample from each vessel for analysis.

  • Acceptance Criteria: Not less than 75% (Q) of the labeled amount of pantoprazole is dissolved.[2]

Analysis: The amount of dissolved pantoprazole is determined using a validated analytical method, such as UV-Vis spectrophotometry (at ~290 nm) or HPLC.[1][14]

Experimental Workflow for Formulation Development

cluster_core Core Tablet Formulation cluster_coating Enteric Coating Process cluster_testing Quality Control Testing core_excipients Select Excipients (Diluent, Disintegrant, Binder) direct_compression Direct Compression core_excipients->direct_compression core_eval Evaluate Core Tablets (Hardness, Friability, DT) direct_compression->core_eval seal_coat Apply Seal Coat (HPMC) core_eval->seal_coat enteric_coat Apply Enteric Coat (e.g., Eudragit L100) seal_coat->enteric_coat coating_params Optimize Coating Parameters (Weight Gain, Spray Rate) enteric_coat->coating_params dissolution_test Two-Stage Dissolution (0.1N HCl -> pH 6.8 Buffer) coating_params->dissolution_test stability_studies Accelerated Stability Studies (40°C / 75% RH) dissolution_test->stability_studies final_product Optimized Formulation stability_studies->final_product

General workflow for developing enteric-coated tablets.

2. Protocol for Disintegration Test for Delayed-Release Tablets

This test determines whether tablets disintegrate within the prescribed time when placed in a liquid medium.[1][6]

  • Apparatus: Disintegration Tester

  • Temperature: 37 ± 2 °C[1]

Procedure:

  • Acid Stage: a. Place one tablet in each of the six tubes of the basket. b. Operate the apparatus using 0.1 N HCl as the immersion fluid for 1 hour.[1] c. At the end of 1 hour, lift the basket from the fluid and observe the tablets. The tablets should show no evidence of disintegration, cracking, or softening.

  • Buffer Stage: a. Replace the 0.1 N HCl with phosphate buffer pH 6.8. b. Operate the apparatus for a specified time (e.g., 30-60 minutes). c. Observe the tablets. All tablets should disintegrate completely.

Quantitative Data Summary

Table 1: Influence of Formulation Variables on Core Tablet Properties

Formulation CodeDisintegrant TypeDisintegrant Conc. (%)Hardness ( kg/cm ²)Friability (%)Disintegration Time (min)
F1Croscarmellose Sodium5.05.2 ± 0.11< 17.02 ± 0.21
F2Crospovidone7.55.6 ± 0.24< 1~1
F3Sodium Starch Glycolate5.05.8 ± 0.15< 15.38 ± 0.23
Data compiled from multiple sources for illustrative purposes.[3][4][13]

Table 2: Effect of Enteric Coating Weight Gain on Drug Release

Formulation CodeEnteric PolymerPolymer Weight Gain (%)Drug Release in 0.1 N HCl (2h) (%)Drug Release in pH 6.8 Buffer (45 min) (%)
C1Eudragit L1006> 10% (Failed)> 85%
C2Eudragit L1008< 2%> 90%
C3Sureteric®10< 2.5%~84% (at 30 min)
Data compiled from multiple sources for illustrative purposes.[8]

References

Technical Support Center: Pantoprazole Sodium Sesquihydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of pantoprazole sodium sesquihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most frequently observed impurities in the synthesis of this compound include:

  • Pantoprazole Sulfone (Impurity A): An over-oxidation product of pantoprazole.[1][2][3]

  • Pantoprazole Sulfide (Related Compound B): The thioether intermediate of the synthesis.[1][2]

  • Pantoprazole N-oxide: Formed due to the oxidation of the pyridine nitrogen atom.[1][4]

  • Dimer Impurity (Impurity E): A dimeric byproduct.[2][5][6]

  • N-Methylation Impurities (Related Compounds D and F): Result from the methylation of the benzimidazole moiety.[2]

Q2: Which step in the synthesis process is most critical for impurity formation?

A2: The oxidation of the pantoprazole sulfide intermediate to the final sulfoxide product is the most critical step for impurity generation.[3][4] This stage can lead to the formation of pantoprazole sulfone (over-oxidation) and pantoprazole N-oxide. Careful control of reaction conditions during this step is paramount for minimizing these impurities.[4]

Q3: What are the key process parameters that influence the formation of impurities?

A3: Several process parameters significantly impact the impurity profile of this compound:

  • Choice of Oxidizing Agent: Different oxidizing agents have varying selectivity. Sodium hypochlorite (NaOCl) is often preferred as it can minimize the formation of the sulfone impurity.[3]

  • Reaction Temperature: The oxidation reaction is typically conducted at low temperatures (0–5 °C) to control its exothermic nature and reduce the formation of byproducts like the N-oxide and sulfone.[3][4]

  • pH of the Reaction Mixture: The pH can influence the formation of certain impurities. For instance, the formation of Impurity E has been shown to be pH-dependent.[2][6] After oxidation, adjusting the pH to between 7.5 and 8.0 is a common step before extraction.[3][5]

  • Solvent: The choice of solvent can affect reaction rates and impurity levels. Acetonitrile is often used during the final salt formation step to ensure high purity.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of Pantoprazole Sulfone (Impurity A) Over-oxidation of the sulfide intermediate.* Precisely control the molar ratio of the oxidizing agent to the pantoprazole sulfide.[3] * Consider using a milder oxidizing agent or a more selective one like sodium hypochlorite.[3] * Ensure the reaction temperature is maintained at a low level (e.g., 0-5°C) during the addition of the oxidizing agent.[4]
Presence of unreacted Pantoprazole Sulfide (Related Compound B) Incomplete oxidation reaction.* Ensure the reaction goes to completion by monitoring it using HPLC.[4] * Verify the quality and concentration of the oxidizing agent. * Optimize the reaction time.
Significant formation of Pantoprazole N-oxide Oxidation of the pyridine nitrogen.* Maintain a low reaction temperature (0-5°C) during oxidation.[4] * Carefully select the oxidizing agent; some may be more prone to causing N-oxidation.[4]
Detection of Dimer Impurity (Impurity E) Proposed to form via a radical cation mechanism, influenced by pH.[2][6]* Carefully control the pH of the reaction mixture, especially during workup. The formation is noted to occur in the pH range of 5-8.[2][6] * The use of acetonitrile as a solvent during the final sodium salt formation has been shown to yield a product substantially free from Impurity E.[7]
Presence of N-Methylation Impurities (Related Compounds D and F) Methylation of the benzimidazole ring.* Ensure that any potential sources of methylating agents (e.g., methyl iodide used in some synthesis variations) are carefully controlled or eliminated from the main process.[2]

Data Presentation

Table 1: HPLC Method Validation Parameters for Pantoprazole and its Impurities [1]

ParameterTypical Value
Linearity (r²)> 0.999
Accuracy (Recovery)97.9 - 103%
Limit of Detection (LOD)0.043 - 0.047 µg/mL
Limit of Quantification (LOQ)0.13 - 0.14 µg/mL
Precision (RSD)< 2%

Table 2: Relative Retention Times (RRT) of Common Pantoprazole Impurities [1]

CompoundRelative Retention Time (RRT)
Pantoprazole1.00
Pantoprazole Sulfone (Impurity A)~0.80
Pantoprazole Sulfide~1.63
Pantoprazole N-oxideVaries based on method

Experimental Protocols

1. Synthesis of Pantoprazole Sulfide Intermediate [4]

  • Charge a suitable reaction vessel with 5-(difluoromethoxy)-2-mercaptobenzimidazole, deionized water, and sodium hydroxide.

  • Stir the mixture at 25–30 °C until all solids are dissolved.

  • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.

  • Slowly add the pyridine solution to the reaction vessel over 2-3 hours, maintaining the temperature at 25-30 °C.

  • Stir the reaction mixture for 5-6 hours and monitor for completion by HPLC.

  • Cool the mixture to 15-20 °C.

  • Filter the solid product (pantoprazole sulfide) and wash the cake with water.

2. Oxidation to Pantoprazole [3][4]

  • Prepare a solution of sodium hydroxide in water.

  • Add the wet cake of pantoprazole sulfide to the sodium hydroxide solution and stir until dissolved.

  • Cool the solution to 0–5 °C.

  • Slowly add a solution of sodium hypochlorite over 2–3 hours, ensuring the temperature is maintained below 5 °C.

  • Monitor the reaction for completion by HPLC.

  • After completion, quench any residual hypochlorite using a 5% sodium thiosulfate solution.

  • Adjust the pH of the mixture to between 7.5 and 8.0 to yield the pantoprazole free base.

3. Formation of this compound [5]

  • Extract the pantoprazole free base from the aqueous layer using dichloromethane (DCM).

  • Concentrate the collected organic layers to obtain a residue.

  • Treat the residue with an aqueous solution of sodium hydroxide in acetonitrile.

  • Stir the mixture, then cool to 0-5 °C to induce crystallization.

  • Filter the resulting precipitate, wash with cold acetonitrile, and dry under vacuum to yield this compound.

Visualizations

Pantoprazole_Synthesis_Workflow cluster_synthesis Synthesis Pathway start_materials 5-(difluoromethoxy)-2-mercaptobenzimidazole + 2-chloromethyl-3,4-dimethoxypyridine HCl condensation Condensation start_materials->condensation sulfide_intermediate Pantoprazole Sulfide condensation->sulfide_intermediate oxidation Oxidation (e.g., NaOCl, 0-5°C) sulfide_intermediate->oxidation pantoprazole_base Pantoprazole (Free Base) oxidation->pantoprazole_base salt_formation Salt Formation (NaOH in Acetonitrile) pantoprazole_base->salt_formation final_product This compound salt_formation->final_product

Caption: Synthetic pathway for this compound.

Impurity_Formation_Logic sulfide_intermediate Pantoprazole Sulfide oxidation_step Oxidation Step sulfide_intermediate->oxidation_step pantoprazole Pantoprazole oxidation_step->pantoprazole Desired Reaction sulfone_impurity Pantoprazole Sulfone (Impurity A) oxidation_step->sulfone_impurity Over-oxidation n_oxide_impurity Pantoprazole N-oxide oxidation_step->n_oxide_impurity Side Reaction dimer_impurity Dimer Impurity (Impurity E) methylation_impurities N-Methylation Impurities (D & F) synthesis_process Overall Synthesis Process synthesis_process->dimer_impurity pH dependent synthesis_process->methylation_impurities Side Reaction

Caption: Formation logic of key impurities during pantoprazole synthesis.

References

troubleshooting inconsistent results in pantoprazole sodium sesquihydrate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during the assay of pantoprazole sodium sesquihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in this compound assays?

A1: Inconsistent results in pantoprazole assays often stem from the inherent instability of the molecule. Pantoprazole is particularly susceptible to degradation under acidic, oxidative, and photolytic conditions.[1][2][3] The primary degradation pathways include hydrolysis and oxidation, leading to the formation of sulfide and sulfone impurities that can interfere with the analysis.[1][4] Therefore, careful sample handling and control of experimental conditions are crucial for obtaining reliable and reproducible results.

Q2: Which analytical technique is most suitable for the analysis of pantoprazole and its degradation products?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is the most prevalent and recommended technique for the separation and quantification of pantoprazole and its degradation products.[1] For the structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[1]

Q3: What are the typical storage conditions for pantoprazole solutions to minimize degradation?

A3: To minimize degradation, pantoprazole solutions should be protected from light and stored at refrigerated temperatures (e.g., 4°C).[3][5] The stability of pantoprazole in solution is pH-dependent, with greater stability observed in neutral to alkaline conditions.[6][7] It is highly unstable in acidic media.[3][6][7] For instance, a methanolic solution of pantoprazole stored at 4°C was found to be stable for 7 days.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of this compound.

Issue 1: Variable Peak Areas or Lower Than Expected Assay Values
Possible Cause Troubleshooting Step
Sample Degradation Pantoprazole is unstable in acidic conditions.[3][6][7] Ensure the diluent and mobile phase are not acidic. Using a diluent of 0.1M Sodium Hydroxide and acetonitrile (50:50 v/v) can improve stability.[2][4] Prepare samples fresh and analyze them promptly. Protect samples from light during preparation and analysis.[1][8]
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly impact the retention and stability of pantoprazole. A mobile phase with a neutral to slightly alkaline pH is often preferred.[9][10] For example, a mobile phase of acetonitrile and phosphate buffer at pH 7.0 or 8.0 has been used successfully.[9][10][11]
Oxidation Pantoprazole is susceptible to oxidation.[1][2] Degas the mobile phase and sample diluent to remove dissolved oxygen. Avoid using solvents that may contain peroxides.
Photodegradation Exposure to light, especially UV radiation, can cause degradation.[1][8][12] Use amber vials or protect samples from light with aluminum foil.
Issue 2: Appearance of Extra Peaks or Poor Peak Shape
Possible Cause Troubleshooting Step
Formation of Degradation Products The presence of extra peaks may indicate the formation of degradation products, such as sulfide and sulfone impurities.[1][4] Forced degradation studies can help identify the retention times of these impurities.[1][2]
Poor Column Performance Tailing or fronting of peaks can be due to a deteriorating column.[2] Flush the column with an appropriate solvent or replace it if necessary. Ensure the column is suitable for the chosen mobile phase; a C18 or C8 column is commonly used.[6][11]
Excipient Interference In the analysis of pharmaceutical formulations, excipients may interfere with the pantoprazole peak.[2] A placebo sample should be analyzed to check for any interfering peaks.

Experimental Protocols

Representative RP-HPLC Method for Pantoprazole Assay

This protocol is a synthesis of commonly employed methods for the analysis of this compound.

Chromatographic Conditions

ParameterCondition
Column C18 (e.g., Inertsil C18, 5 µm, 150 mm x 4.6 mm)[11][13]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.0) (70:30, v/v)[11][13]
Flow Rate 0.8 mL/min[11][13]
Detection UV at 290 nm[2][3][6][9][10][14]
Injection Volume 20 µL[2]
Column Temperature Ambient or controlled at 40°C[2]

Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and 0.1M sodium hydroxide) to obtain a known concentration.[2][11]

  • Sample Solution (from tablets): Weigh and finely powder not fewer than ten tablets. Transfer an accurately weighed portion of the powder equivalent to a specific amount of pantoprazole into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.[11]

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 5-35 µg/mL) to establish the linearity of the method.[9][14]

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the stability of pantoprazole and to ensure the analytical method is stability-indicating.[1]

  • Acid Hydrolysis: Mix a stock solution of pantoprazole with 0.01 M HCl and keep it at room temperature.[3]

  • Alkaline Hydrolysis: Mix a stock solution with 1 M NaOH and heat, for example, at 80°C for 8 hours.[1]

  • Oxidative Degradation: Treat a stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[1]

  • Thermal Degradation: Expose the solid drug powder to a high temperature (e.g., 60°C) in an oven.[1]

  • Photolytic Degradation: Expose a solution of pantoprazole (e.g., 1 mg/mL in methanol) to direct sunlight or UV radiation.[1][12]

Visualizations

Experimental Workflow for Pantoprazole HPLC Assay

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Concentration Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for pantoprazole analysis by HPLC.

Troubleshooting Logic for Inconsistent Pantoprazole Assay Results

G cluster_sample Sample Issues cluster_hplc_params HPLC System Issues cluster_column_perf Column Issues start Inconsistent Results check_sample Check Sample Preparation & Handling start->check_sample check_hplc Check HPLC System Parameters start->check_hplc check_column Evaluate Column Performance start->check_column degradation Degradation (pH, light, oxidation)? check_sample->degradation dilution_error Dilution Error? check_sample->dilution_error mobile_phase Mobile Phase (pH, composition)? check_hplc->mobile_phase flow_rate Flow Rate Fluctuation? check_hplc->flow_rate detector Detector Issue (wavelength, lamp)? check_hplc->detector peak_shape Poor Peak Shape? check_column->peak_shape retention_shift Retention Time Shift? check_column->retention_shift

Caption: Troubleshooting decision tree for pantoprazole assays.

References

Technical Support Center: Pantoprazole Sodium Sesquihydrate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for the stability of pantoprazole sodium sesquihydrate in solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of this compound in an aqueous solution?

A1: this compound is most stable in alkaline conditions. For maximum stability, it is recommended to maintain the solution pH above 7.0.[1][2] The drug is highly unstable in acidic environments, with the rate of degradation increasing as the pH decreases.[1][3][4][5]

Q2: What is the degradation half-life of pantoprazole at different pH values?

A2: The stability of pantoprazole is highly pH-dependent. At ambient temperature, the degradation half-life is approximately 2.8 hours at a pH of 5.0.[2][3][4] In contrast, at a pH of 7.8, the degradation half-life extends to approximately 220 hours.[2][3][4]

Q3: Why is pantoprazole so unstable in acidic conditions?

A3: Pantoprazole is a substituted benzimidazole that is acid-labile.[1] In an acidic environment, it undergoes a chemical conversion to a reactive thiophilic sulfonamide cation, which is the active form that binds to the proton pump.[1] However, prolonged exposure to acidic conditions outside of the target site leads to degradation of the molecule.

Q4: How does the appearance of a pantoprazole solution change upon degradation?

A4: Degradation of pantoprazole in an acidic solution is often accompanied by a visual change. The solution may turn yellow, indicating chemical degradation.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of pantoprazole concentration in solution. The pH of the solution is too low (acidic).1. Immediately measure the pH of the solution. 2. Adjust the pH to be above 7.0 using an appropriate buffer (e.g., phosphate buffer). 3. For future experiments, ensure all solvents and buffers are at the optimal alkaline pH before adding pantoprazole.
The pantoprazole solution has turned yellow. Acid-catalyzed degradation has occurred.1. Discard the solution as it is no longer stable. 2. Prepare a fresh solution ensuring the pH is maintained above 7.0 throughout the preparation and storage. 3. Protect the solution from light, as photolytic degradation can also occur.[6]
Inconsistent results in stability studies. Fluctuations in pH or temperature.1. Use a reliable and calibrated pH meter. 2. Employ a buffer system with sufficient capacity to maintain a stable pH. 3. Control the temperature of the experiment, as temperature can also affect the rate of degradation.

Quantitative Data Summary

The following table summarizes the pH-dependent stability of pantoprazole.

pHDegradation Half-life (at ambient temperature)Stability Profile
< 4.0Very shortHighly unstable
4.5Almost complete degradation within 2 hours[2]Unstable
5.0Approximately 2.8 hours[2][3][4]Poor stability
6.8Stable for at least 2 hours[2]Moderately stable
> 7.0Significantly increased stability[1][2]Stable
7.8Approximately 220 hours[2][3][4]Very stable
8.5Stable for at least 2 hours[2]Very stable

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution
  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 10 mM) and adjust the pH to 7.4 using 0.1 M sodium hydroxide.[2]

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the prepared pH 7.4 phosphate buffer.

  • Concentration: Prepare the solution to the desired final concentration (e.g., 1 mg/mL).

  • Storage: Store the solution in a well-sealed container, protected from light, and at a controlled room temperature or refrigerated, depending on the required storage duration.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

This protocol provides a general method; specific parameters may need optimization.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 5 µm, 4.6 x 150 mm).[2]

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 10 mM, pH 7 adjusted with 0.1 M sodium hydroxide) in a ratio of 36:68 (v/v).[2]

    • Flow Rate: 0.8 mL/min.[2]

    • Detection: UV detector at 288 nm.[2]

    • Temperature: Room temperature.[2]

  • Standard Preparation: Prepare a standard solution of pantoprazole of known concentration in the mobile phase.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of the pantoprazole solution under investigation.

    • Dilute the sample appropriately with the mobile phase.

    • Inject the sample into the HPLC system.

  • Data Analysis: Quantify the pantoprazole concentration by comparing the peak area of the sample to that of the standard.

Visualizations

PantoprazoleStability cluster_pH pH Environment Acidic (pH < 7) Acidic (pH < 7) Degradation Degradation Acidic (pH < 7)->Degradation Rapid Alkaline (pH > 7) Alkaline (pH > 7) Stable Stable Alkaline (pH > 7)->Stable Slow Degradation Pantoprazole Pantoprazole Pantoprazole->Acidic (pH < 7) Unstable Pantoprazole->Alkaline (pH > 7) Stable

Caption: Logical relationship between pH and pantoprazole stability.

StabilityWorkflow A Prepare Pantoprazole Solutions in Buffers of Varying pH B Incubate Solutions at Controlled Temperature A->B C Withdraw Aliquots at Defined Time Intervals B->C D Analyze Pantoprazole Concentration by HPLC C->D E Determine Degradation Rate at Each pH D->E F Identify Optimal pH for Stability E->F

Caption: Experimental workflow for determining optimal pH.

References

Technical Support Center: Overcoming Poor Dissolution of Pantoprazole Sodium Sesquihydrate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor dissolution of pantoprazole sodium sesquihydrate tablets. The content is structured in a question-and-answer format, providing direct solutions to common experimental challenges.

Troubleshooting Guide

This guide addresses frequent problems encountered during the dissolution testing of enteric-coated this compound tablets.

Observed Problem Potential Cause(s) Recommended Action(s)
Significant Drug Release (>10%) in Acid Stage (0.1 N HCl) 1. Compromised Enteric Coating: The coating may be too thin, non-uniform, or improperly cured, leading to premature failure in the acidic medium.[1][2] 2. Incompatible Excipients: Certain excipients within the tablet core or the coating itself can negatively impact the integrity of the enteric film.[3][4] 3. Mechanical Stress: The presence of cracks or chips on the tablet surface, often resulting from handling or the compression process, can compromise the coating.1. Optimize Coating Process: Increase the coating thickness, ensure its uniform application, and verify that curing parameters (time, temperature) are optimal for the specific coating polymer.[4] 2. Evaluate Excipient Compatibility: Conduct thorough drug-excipient compatibility studies using techniques like DSC or FTIR. Consider alternative fillers, binders, or plasticizers if interactions are detected. 3. Inspect Tablet Integrity: Implement stringent quality control measures to inspect tablets for physical defects after compression and coating.
Low Drug Release (<75%) in Buffer Stage (pH 6.8) 1. Incomplete Tablet Core Disintegration: The tablet core may be excessively hard due to high compression forces, or the disintegrant used may be ineffective or at an insufficient concentration. 2. Poor Intrinsic Drug Solubility: The crystalline nature of pantoprazole can inherently limit its dissolution rate. 3. Formation of an Insoluble Layer: Interactions between the drug and excipients under dissolution conditions could form a barrier, preventing further drug release.1. Reformulate Tablet Core: Adjust the concentration or switch to a more efficient superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate).[4][5] Optimize the compression force to achieve adequate hardness without impeding disintegration. 2. Enhance Drug Solubility: Explore solubility enhancement techniques such as creating solid dispersions with hydrophilic carriers (e.g., PVP, PEG), preparing liquisolid compacts, or utilizing the amorphous form of the drug.[6][7][8] 3. Investigate Drug-Excipient Interactions: Utilize analytical methods to identify any potential interactions that could lead to the formation of insoluble byproducts.[9][8]
High Variability in Dissolution Results Between Tablets 1. Non-uniformity in Tablet Core: Variations in tablet weight or inconsistent distribution of the active ingredient and excipients. 2. Inconsistent Enteric Coating: Significant differences in the thickness of the enteric coating from one tablet to another.[1] 3. Variable Moisture Content: Exposure of tablets to high humidity can damage the enteric coating and affect the tablet's physical properties.[3]1. Improve Manufacturing Processes: Enhance blending and granulation steps to ensure a homogenous powder mixture and maintain consistent tablet weights. 2. Refine Coating Process: Calibrate and optimize the coating equipment and process to guarantee uniform coating application across the entire batch. 3. Control Storage Conditions: Store tablets in well-closed containers, preferably with a desiccant, to protect them from environmental moisture.[3]

Frequently Asked Questions (FAQs)

Q1: Why is a two-stage dissolution test essential for pantoprazole tablets?

A1: Pantoprazole is an acid-labile drug, meaning it degrades rapidly in acidic environments like the stomach.[2][8] A two-stage dissolution test is necessary to mimic the tablet's journey through the gastrointestinal tract. The first stage, or "acid stage," uses an acidic medium (e.g., 0.1 N HCl) for 2 hours to challenge the enteric coating's protective function; drug release should be minimal (typically <10%).[2][10] The second stage, or "buffer stage," shifts to a neutral pH (e.g., pH 6.8 phosphate buffer) to simulate the intestinal environment, where the enteric coating should dissolve and release the drug for absorption. The acceptance criterion for this stage is typically not less than 75% of the drug dissolved within a specified timeframe, such as 45 minutes.[2]

Q2: What are the most critical formulation parameters that influence the dissolution of pantoprazole tablets?

A2: The most critical formulation parameters include:

  • The Enteric Coating System: The choice of enteric polymer (e.g., polyvinyl acetate phthalate), its application level, and the type and concentration of plasticizers are paramount for ensuring acid resistance.[4]

  • The Tablet Core Formulation: The type and amount of disintegrant (e.g., croscarmellose sodium) and binder are key to ensuring the tablet breaks apart efficiently once the enteric coating has dissolved.[4][5]

  • The Drug's Physicochemical Properties: The solid-state form of pantoprazole (crystalline vs. amorphous) can significantly impact its solubility and dissolution rate, with the amorphous form generally being more soluble.[6]

Q3: How does humidity impact the dissolution profile of pantoprazole tablets?

A3: High humidity can adversely affect the integrity of the enteric coating, potentially causing it to become permeable or to peel.[3] This can lead to a failure in the acid stage of dissolution, resulting in premature drug release and subsequent degradation of the acid-sensitive pantoprazole, which would likely reduce the drug's bioavailability.[3] It is crucial to maintain proper packaging with desiccants and controlled storage conditions.

Q4: What are some advanced formulation strategies to improve the solubility and dissolution of pantoprazole?

A4: To enhance the dissolution of poorly soluble drugs like pantoprazole, several advanced techniques can be employed:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic matrix or carrier, such as PVP K30, PEG 6000, or mannitol, to improve its wetting and dissolution.[8]

  • Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile liquid and then converting this liquid into a free-flowing, compressible powder by blending with carrier and coating materials.[8]

  • Amorphization: Converting the drug from its stable crystalline form to a higher-energy, more soluble amorphous form can significantly boost the dissolution rate.[6]

  • Supercritical Fluid Technology: Utilizing solvents like supercritical CO2 can be an effective method for enhancing the solubility of pantoprazole.[7]

Experimental Protocols

Standard Two-Stage Dissolution Test for Enteric-Coated Pantoprazole Tablets (Based on USP)

This protocol is a generalized representation based on methods described in the United States Pharmacopeia (USP) for delayed-release dosage forms.[10]

Apparatus: USP Apparatus 2 (Paddle).

Acid Stage:

  • Medium: 750 mL of 0.1 N Hydrochloric Acid.[1]

  • Temperature: 37 ± 0.5 °C.[1]

  • Paddle Speed: 75 rpm.[1]

  • Procedure: a. Place one tablet in each of the six dissolution vessels. b. Run the apparatus for 120 minutes. c. At the end of the 2-hour period, withdraw a sample from each vessel for analysis. The amount of pantoprazole dissolved should not exceed 10% of the labeled amount.[8]

Buffer Stage:

  • Medium: To each vessel, add 250 mL of 0.2 M tribasic sodium phosphate that has been previously equilibrated to 37 ± 0.5 °C. This will adjust the pH to approximately 6.8.[1]

  • Temperature: Maintain at 37 ± 0.5 °C.[1]

  • Paddle Speed: Continue at 75 rpm.[1]

  • Procedure: a. Continue the test for an additional 45 minutes. b. Withdraw samples at one or more specified time points. c. Analyze the samples for pantoprazole concentration using a validated analytical method, such as UV-Vis spectrophotometry at 290 nm or HPLC.[1] d. The amount of pantoprazole dissolved should be not less than 75% (Q) of the labeled amount.

Preparation of Pantoprazole Solid Dispersions via the Kneading Method

This protocol provides a method for enhancing the dissolution rate of pantoprazole.[8]

  • Materials: this compound, a hydrophilic carrier (e.g., Mannitol), and a suitable solvent (e.g., ethanol).

  • Procedure: a. Accurately weigh the pantoprazole and the hydrophilic carrier in the desired ratio (e.g., 1:3 drug-to-carrier).[8] b. Transfer the powder mixture to a glass mortar. c. Add a small volume of the solvent to the powder mixture to form a thick paste. d. Knead the paste thoroughly for a specified duration (e.g., 30 minutes) to ensure intimate mixing. e. Transfer the kneaded mass to a tray and dry it in an oven at a controlled temperature (e.g., 45 °C) until the solvent is completely removed. f. The dried mass is then pulverized and sieved to obtain a fine, uniform powder, which can be used for subsequent dosage form manufacturing.

Data Presentation

Table 1: Summary of Dissolution Enhancement Techniques for Pantoprazole
Technique Carrier/Method Details Drug-to-Carrier Ratio Key Finding Reference
Solid Dispersion (Kneading)Mannitol1:3Demonstrated an increased dissolution rate.[8]
Solid Dispersion (Kneading)PVP K30 / PEG 6000VariousShowed improved solubility of the drug.[8]
Liquisolid CompactsPropylene Glycol as non-volatile solventCarrier to coating ratio of 20:1Resulted in an increased dissolution rate.[8]
Table 2: Typical USP Dissolution Test Parameters and Acceptance Criteria
Stage Medium Volume Apparatus Speed Time Acceptance Criteria
Acid Stage0.1 N HCl750 mLUSP 2 (Paddle)75 rpm120 minutesNMT 10% dissolved
Buffer StagepH 6.8 Phosphate Buffer1000 mLUSP 2 (Paddle)75 rpm45 minutesNLT 75% (Q) dissolved

Note: Specific parameters and acceptance criteria can vary depending on the official monograph.[1][10]

Visualizations

Pantoprazole_MOA Pantoprazole Mechanism of Action cluster_blood Bloodstream cluster_parietal Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Stomach Lumen Panto_Blood Pantoprazole (Inactive Prodrug) Panto_Cell Pantoprazole (Accumulates) Panto_Blood->Panto_Cell Diffusion Panto_Active Active Sulfenamide (Cationic) Panto_Cell->Panto_Active Acid-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Panto_Active->Proton_Pump Irreversible binding to Cysteine residues H_out H+ Proton_Pump->H_out H+ efflux Gastric_Acid Gastric Acid (HCl) Proton_Pump->Gastric_Acid H+ Secretion (Inhibited) K_in K+ K_in->Proton_Pump K+ influx

Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.

Dissolution_Workflow Two-Stage Dissolution Testing Workflow Start Start: Place Tablet in Dissolution Vessel Acid_Stage Acid Stage Medium: 0.1 N HCl Time: 2 hours Speed: 75 rpm Start->Acid_Stage Sample_Acid Sample for Analysis Acid_Stage->Sample_Acid Check_Acid Drug Release < 10%? Sample_Acid->Check_Acid Buffer_Stage Buffer Stage Medium: pH 6.8 Buffer Time: 45 minutes Speed: 75 rpm Check_Acid->Buffer_Stage Yes Fail Fail (Investigate Formulation/Process) Check_Acid->Fail No Sample_Buffer Sample for Analysis Buffer_Stage->Sample_Buffer Check_Buffer Drug Release > 75%? Sample_Buffer->Check_Buffer Pass Pass Check_Buffer->Pass Yes Check_Buffer->Fail No

Caption: Workflow for two-stage dissolution testing of pantoprazole tablets.

References

Technical Support Center: Enhancing the Bioavailability of Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pantoprazole Sodium Sesquihydrate Bioavailability Enhancement. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts to improve the oral bioavailability of pantoprazole, a Biopharmaceutics Classification System (BCS) Class II drug characterized by low solubility and high permeability.

I. Frequently Asked Questions (FAQs)

Q1: Why is improving the bioavailability of this compound important?

A1: Pantoprazole is an acid-labile drug, meaning it degrades in the acidic environment of the stomach.[1][2] To ensure it reaches the small intestine for absorption, it is typically formulated as enteric-coated tablets.[1][3] However, its low aqueous solubility can limit its dissolution rate, which is a key factor for absorption and overall bioavailability.[4] Enhancing its bioavailability can lead to more consistent therapeutic effects and potentially lower doses.

Q2: What are the primary strategies to enhance the bioavailability of pantoprazole?

A2: The main strategies focus on improving its solubility and dissolution rate, and protecting it from gastric acid. These include:

  • Novel Drug Delivery Systems: Such as liposomes, nanoparticles, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[4][5][6]

  • Formulation Techniques: Including solid dispersions and amorphization.[7]

  • Enteric Coating: To protect the drug from the acidic stomach environment.[1][3]

  • Buffering Agents: Co-formulation with agents like sodium bicarbonate to transiently increase the gastric pH.

Q3: How do I choose the most suitable bioavailability enhancement strategy for my research?

A3: The choice of strategy depends on several factors including the desired release profile, manufacturing scalability, and the specific challenges you are facing. A logical approach involves a step-wise evaluation of the drug's properties and formulation goals.

G cluster_0 Decision Workflow for Bioavailability Enhancement Strategy start Start: Characterize Physicochemical Properties of Pantoprazole bcs BCS Class II: Low Solubility, High Permeability start->bcs acid_lability Acid Labile? bcs->acid_lability enteric_coating Enteric Coating Required acid_lability->enteric_coating Yes solubility_issue Primary Challenge: Solubility/Dissolution Rate enteric_coating->solubility_issue strategy Select Enhancement Strategy solubility_issue->strategy solid_dispersion Solid Dispersion/ Amorphous Form strategy->solid_dispersion Particle Engineering nanoparticles Nanoparticles/ SLNs strategy->nanoparticles Nanotechnology sedds SEDDS strategy->sedds Lipid-Based liposomes Liposomes strategy->liposomes Lipid-Based formulation Formulation & Characterization solid_dispersion->formulation nanoparticles->formulation sedds->formulation liposomes->formulation evaluation In Vitro & In Vivo Evaluation formulation->evaluation optimization Optimization evaluation->optimization

A decision workflow for selecting a bioavailability enhancement strategy.

II. Troubleshooting Guides

Enteric Coated Tablet Formulation
Issue Possible Cause(s) Troubleshooting Steps
Cracking or chipping of the enteric coat - Inadequate plasticizer concentration.- Excessive mechanical stress during coating or handling.- Brittle polymer film.[8][9]- Optimize the type and concentration of plasticizer.- Adjust coating process parameters (e.g., pan speed, spray rate).- Ensure tablets have appropriate hardness before coating.
Premature drug release in acidic medium (failed dissolution test) - Insufficient coating thickness.- Inhomogeneous coating.[10]- Interaction between the drug and the enteric polymer.- Use of inappropriate excipients in the coating formulation.[11][12]- Increase the coating weight gain.- Optimize spray pattern and atomization pressure for uniform coating.- Apply a seal coat (e.g., with HPMC) between the core tablet and the enteric coat.[3][13]- Evaluate the compatibility of all excipients.
Incomplete drug release in buffer stage - Overly thick or cross-linked enteric coat.- Interaction of the drug with coating components.- Reduce the coating thickness.- Ensure proper curing conditions to avoid excessive cross-linking.- Investigate potential drug-excipient interactions.
Liposome Formulation (Thin-Film Hydration Method)
Issue Possible Cause(s) Troubleshooting Steps
Low drug entrapment efficiency - Drug leakage during hydration.- Unfavorable lipid composition.- High cholesterol content competing with the drug for space in the bilayer.[14]- Optimize the hydration temperature and time.- Adjust the drug-to-lipid ratio.- Vary the lecithin-to-cholesterol ratio; increasing lecithin can sometimes improve entrapment.- Use alternative methods like size exclusion chromatography or dialysis for more accurate separation of free from encapsulated drug.[15]
Large and polydisperse vesicle size - Inefficient hydration of the lipid film.- Insufficient energy input during size reduction.- Ensure complete removal of the organic solvent to form a thin, uniform lipid film.- Optimize hydration conditions (temperature above the lipid phase transition temperature).- Increase sonication time/power or the number of extrusion cycles.
Instability (aggregation, fusion, drug leakage) during storage - Suboptimal lipid composition.- Inappropriate storage temperature.- Degradation of lipids or the encapsulated drug.[16]- Incorporate charged lipids to increase electrostatic repulsion.- Store liposomes at 4°C.- Consider post-processing techniques like freeze-drying with cryoprotectants.[16]
Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue Possible Cause(s) Troubleshooting Steps
Phase separation or drug precipitation upon storage - Poor miscibility of components.- Supersaturation of the drug in the formulation.- Use of volatile co-solvents that can evaporate.[17]- Screen for oils, surfactants, and co-surfactants with better mutual solubility.- Construct pseudo-ternary phase diagrams to identify stable emulsion regions.- Avoid highly volatile solvents or use sealed containers.
Poor self-emulsification performance (large globule size, slow emulsification) - High oil content.- Inappropriate surfactant-to-oil ratio.- High viscosity of the formulation.- Increase the surfactant concentration.- Select a surfactant with an appropriate HLB value (typically 8-18 for o/w emulsions).- Incorporate a co-solvent to reduce viscosity.
Gastrointestinal irritation - High concentration of certain surfactants (typically 30-60% of the formulation).[17][18]- Use the minimum effective concentration of surfactant.- Screen for less irritating surfactants.

III. Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different Pantoprazole Formulations
FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative BioavailabilityReference(s)
Enteric-Coated Tablet (40 mg) ~25002-3~5000Reference[19]
Suspension in Sodium Bicarbonate Similar to tabletShorter~75% of tabletLower[20]
Solid Lipid Nanoparticles (SLNs) Not explicitly statedNot explicitly statedData suggests improved dissolution which may lead to higher bioavailabilityPotentially higher[5]
pH-Sensitive Polymeric Nanoparticles Not explicitly statedNot explicitly statedIn vitro data shows protection from acid degradation and controlled releasePotentially higher[1]

Note: Direct comparative in vivo bioavailability data across all advanced formulations is limited in the public domain. The table provides a summary based on available studies.

IV. Experimental Protocols

Preparation of Pantoprazole Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and a hydrophilic polymer carrier (e.g., PVP K30, HPMC E5) in a common volatile solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol).[21]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.

  • Drying: Further dry the solid mass in a vacuum oven at a specified temperature for an extended period (e.g., 24 hours) to remove residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, and FTIR).

G cluster_1 Workflow for Solid Dispersion Preparation start Dissolve Pantoprazole & Polymer in Common Solvent evaporation Solvent Evaporation (Rotary Evaporator) start->evaporation drying Vacuum Drying evaporation->drying pulverization Pulverization & Sieving drying->pulverization characterization Characterization (Dissolution, DSC, XRD) pulverization->characterization G cluster_2 In Vivo Pharmacokinetic Study Workflow animal_prep Animal Preparation (Fasting Rats) dosing Oral Administration of Formulation animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_sep Plasma Separation & Storage blood_sampling->plasma_sep analysis HPLC or LC-MS/MS Analysis plasma_sep->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of pantoprazole sodium sesquihydrate in pharmaceutical dosage forms and biological fluids. The focus is on High-Performance Liquid Chromatography (HPLC), the most prevalent technique, with a comparative analysis against alternative methods. All data is presented to aid in the selection of the most suitable method based on specific analytical requirements, such as routine quality control, impurity profiling, or pharmacokinetic studies.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for this compound is contingent on factors including required sensitivity, selectivity, the complexity of the sample matrix, and the intended application. High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) are the most widely employed techniques due to their high resolution and sensitivity for separating and quantifying pantoprazole, its related substances, and degradation products.[1]

For enhanced identification and structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1] LC-MS combines the separation power of chromatography with the mass-analyzing capabilities of mass spectrometry, providing molecular weight and fragmentation data crucial for impurity characterization.[1]

Other methods, such as Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, also find application in the analysis of pantoprazole.[2][3] UPLC offers faster analysis times and higher resolution compared to conventional HPLC.[1] HPTLC is a cost-effective method suitable for high-throughput screening.[2] UV-Visible Spectrophotometry is a simple and economical technique, often used for routine analysis in bulk and pharmaceutical tablet preparations.[4][5]

The following sections provide a detailed comparison of various validated HPLC methods and a summary of alternative techniques, supported by experimental data.

Data Presentation: Performance Comparison of Validated HPLC Methods

The following table summarizes the key performance parameters of different validated RP-HPLC methods for the analysis of this compound. This data provides a quantitative basis for method selection and comparison.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Column Inertsil C18 (150 x 4.6 mm, 5µm)[6][7]Hypersil BDS C8 (250 x 4.6 mm, 5µm)[8]BDS Thermohypersil Symmetry C8 (250 x 4.6mm, 5µ)[9]Phenomenex C18 (250 mm × 4.6 mm, 5 μm)[10]Waters Acquity CSH C18 (100 x 2.1 mm, 1.7µm)
Mobile Phase Acetonitrile:Phosphate Buffer (70:30, v/v), pH 7.0[6][7]Phosphate Buffer pH 3.0:Acetonitrile (70:30, v/v)Methanol:Dipotassium hydrogen phosphate buffer (50:50, v/v), pH 9.0[9]10 mM KH2PO4 Buffer:Acetonitrile (70:30, v/v), pH 6.8[10]0.1% Formic Acid in Water:0.1% Formic Acid in Acetonitrile (Gradient)
Flow Rate 0.8 mL/min[6][7]2.0 mL/min1.2 mL/min[9]1.0 mL/min[10]0.5 mL/min
Detection (UV) 260 nm[6][7]290 nm226 nm[9]288 nm[10]288 nm
Retention Time 2.017 min[6][7]Not Specified4.189 min[9]7.92 min[10]6.415 min[11]
Linearity Range 0.1 - 30 µg/mL[6]50% - 150% of target concentration50 - 150 µg/mL[9]1 - 30 µg/mL[10]2 - 20 µg/mL
Correlation Coefficient (r²) 0.999[6]0.9999Not Specified0.978[10]≥0.998
Accuracy (% Recovery) 99.15 - 101.85%[6]Not SpecifiedNot SpecifiedNot Specified100.3%[11]
Precision (%RSD) Intra-day: 0.13-1.56%, Inter-day: 0.30-1.60%[6]< 2.0%Not SpecifiedNot SpecifiedMethod: 0.7%, Intraday: 0.7%, Interday: 0.6%[11]
LOD 1.80 ng/mL (in plasma)[6]Not SpecifiedNot Specified0.3 µg/mL[10]0.25 µg/mL[11]
LOQ 5.60 ng/mL (in serum)[6]Not SpecifiedNot Specified1 µg/mL[10]0.7 µg/mL[11]
Comparison with Alternative Analytical Methods
Method Key Features Advantages Limitations
UPLC Uses smaller particle size columns (<2 µm) and higher pressures.[1]Faster run times, better resolution, and increased sensitivity compared to HPLC.[1]Higher instrument cost.
LC-MS/MS Combines liquid chromatography with tandem mass spectrometry.[2][12]Highly sensitive and selective, ideal for bioanalysis and impurity identification.[12]High instrument and operational costs, requires skilled operators.
HPTLC A planar chromatographic technique with high sample throughput.[2]Cost-effective, high throughput, and requires less solvent.[2]Lower resolution and sensitivity compared to HPLC.
UV-Vis Spectrophotometry Measures the absorption of UV-Visible light by the analyte.[4][5]Simple, rapid, and cost-effective for routine analysis of bulk drug and simple formulations.[4][5]Lacks specificity in the presence of interfering substances.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on published literature for the analysis of pantoprazole.

Protocol 1: RP-HPLC Method for Pantoprazole in Pharmaceutical Dosage Forms and Human Plasma[6][7]
  • Chromatographic System: A High-Performance Liquid Chromatograph system (e.g., Shimadzu-LC2010) with an auto-sampler and UV detector.

  • Column: Inertsil C18 (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (70:30, v/v), with the pH adjusted to 7.0. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detection at 260 nm.

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: Accurately weigh 25 mg of pantoprazole sodium reference standard and dissolve in a 50 mL volumetric flask with the mobile phase to get a concentration of 0.5 mg/mL. Further dilutions are made with the mobile phase to obtain the desired concentrations for the calibration curve.

  • Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of pantoprazole to a 50 mL volumetric flask, add about 30 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.

Protocol 2: Stability-Indicating RP-HPLC Method[8]
  • Chromatographic System: HPLC system with a PDA detector (e.g., Shimadzu LC-2010A).

  • Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (70:30, v/v).

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 290 nm.

  • Diluent: A mixture of sodium hydroxide solution and acetonitrile (50:50, v/v).

  • Standard Solution Preparation: Prepare a standard solution of pantoprazole with a concentration of 0.4 mg/mL in the diluent.

  • Sample Preparation (Pellets): Accurately weigh an amount of pantoprazole pellets equivalent to about 200 mg of pantoprazole and transfer to a 500 mL volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume with the diluent.

Visualizations

General Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method for this compound analysis, following ICH guidelines.[8][10][11]

HPLC_Method_Validation_Workflow start Method Development & Optimization system_suitability System Suitability Testing start->system_suitability specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report & Documentation robustness->documentation system_suitability->specificity

Caption: Workflow for HPLC method validation.

Logical Relationship of Analytical Method Selection

The choice of an analytical method is a critical decision based on several interconnected factors. This diagram outlines the logical relationships influencing this selection process.

Analytical_Method_Selection cluster_factors Influencing Factors cluster_methods Analytical Methods sensitivity Required Sensitivity & Selectivity hplc HPLC / UPLC sensitivity->hplc Moderate to High lcms LC-MS/MS sensitivity->lcms High matrix Sample Matrix (Bulk, Formulation, Biological) matrix->hplc Simple to Moderate matrix->lcms Complex purpose Purpose of Analysis (QC, R&D, Bioequivalence) purpose->hplc QC / Routine purpose->lcms R&D / Bioanalysis resources Available Resources (Instrumentation, Cost, Time) hptlc HPTLC resources->hptlc High Throughput uv UV-Vis resources->uv Low Cost

References

Pantoprazole Sodium Sesquihydrate vs. Omeprazole: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two widely used proton pump inhibitors (PPIs), pantoprazole sodium sesquihydrate and omeprazole. The information presented is collated from various in vitro studies to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two active pharmaceutical ingredients. This comparison focuses on their mechanism of action, potency in inhibiting the H+/K+-ATPase, and chemical stability under various pH conditions.

Mechanism of Action: Targeting the Gastric Proton Pump

Both pantoprazole and omeprazole are substituted benzimidazoles that act as prodrugs.[1] They work by irreversibly inhibiting the H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion from parietal cells.[2][3] Their mechanism involves a multi-step process that is highly dependent on the acidic environment of the parietal cell's secretory canaliculi.

The process begins with the systemic absorption of the lipophilic prodrug.[3] Upon reaching the acidic canaliculi of gastric parietal cells, the drugs are protonated and converted to their active form, a reactive sulfenamide.[3][4] This activated form then covalently binds to cysteine residues on the H+/K+-ATPase pump, leading to its irreversible inhibition.[3] Acid secretion can only resume after the synthesis of new H+/K+-ATPase enzymes, a process that typically takes 24 to 48 hours.[3][4]

While the core mechanism is the same, the rate of activation and the stability of the prodrug at different pH levels are key distinguishing factors between pantoprazole and omeprazole.

Potency and Inhibition of H+/K+-ATPase

The inhibitory potency of pantoprazole and omeprazole on the H+/K+-ATPase has been evaluated in various in vitro systems, with results often dependent on the experimental pH.

In one study using gastric membrane vesicles under acidic conditions, omeprazole showed a higher potency with an IC50 value of 2.4 microM compared to pantoprazole's IC50 of 6.8 microM. However, when the intravesicular acidification was reduced, the inhibitory action of pantoprazole was almost completely lost, while omeprazole's inhibitory action was only partially lost (IC50 of 30 microM). This suggests that omeprazole may be more effective under less acidic conditions.

Another study reported that after a 40-minute incubation with pumping membrane vesicles, the concentration for half-maximal reduction in intravesicular H+ concentration was 0.6 microM for omeprazole and 1.1 microM for pantoprazole.[5]

The following table summarizes the key quantitative data on the in vitro inhibition of H+/K+-ATPase by pantoprazole and omeprazole.

Table 1: In Vitro H+/K+-ATPase Inhibition Data

ParameterPantoprazoleOmeprazoleExperimental ConditionsReference
IC50 (H+/K+-ATPase activity) 6.8 µM2.4 µMAcidified gastric membrane vesicles
IC50 (H+/K+-ATPase activity) Almost completely lost30 µMReduced intravesicular acidification
Concentration for half-maximal reduction in intravesicular H+ 1.1 µM0.6 µM40 min incubation with pumping membrane vesicles
IC50 (Papain activity at pH 5.0) 37 µM17 µMInhibition of papain activity

Chemical Stability and pH Dependence

A crucial difference between pantoprazole and omeprazole lies in their chemical stability, particularly their degradation rates at different pH values. Proton pump inhibitors are known to be acid-labile.[6]

In vitro studies have consistently shown that pantoprazole is more stable than omeprazole at a slightly acidic pH. For instance, at a pH of 5.1, the activation half-life of pantoprazole was found to be 4.7 hours, significantly longer than the 1.4 hours for omeprazole.[6] This greater stability of pantoprazole at near-neutral pH may contribute to a lower potential for unwanted activation in compartments other than the highly acidic parietal cell canaliculi.[7]

One study using high-performance liquid chromatography (HPLC) to assess stability in various salt solutions and at different pH levels concluded that pantoprazole was the most stable among the tested PPIs, which included omeprazole and lansoprazole.[8] The rate of degradation for these compounds was directly related to the H+ and salt concentration.[8]

The stability of intravenous solutions of omeprazole and pantoprazole has also been a subject of investigation. One study found that after a short period of one hour, an injectable formulation of omeprazole showed substantial optical discoloration, indicating degradation, whereas pantoprazole solutions showed discoloration at a notably later time point.[8] Another study on diluted intravenous infusions found that the concentrations of both drugs decreased during storage, with a greater decrease in dextrose 5% than in NaCl 0.9%.[9] However, the mean decrease did not exceed 6% over the first 48 hours for either drug.[9]

Table 2: Chemical Stability Data

ParameterPantoprazoleOmeprazoleExperimental ConditionsReference
Activation Half-life 4.7 hours1.4 hourspH 5.1[6][7]
General Stability More stableLess stableSlightly acidic pH[5]
Degradation Rate SlowerFasterDirectly related to H+ and salt concentration[8]
Stability in IV Solution More stableLess stableInjectable formulation, visual inspection[8]
Concentration Decrease in IV Infusion (48h) < 6%< 6%Diluted in NaCl 0.9% or Dextrose 5%[9]

Experimental Protocols

H+/K+-ATPase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibition of H+/K+-ATPase by proton pump inhibitors. Specific details may vary between laboratories and studies.

1. Preparation of H+/K+-ATPase-Enriched Microsomes:

  • Gastric mucosal scrapings are obtained from a suitable animal model (e.g., sheep, swine).[5]

  • The tissue is homogenized in a buffered solution (e.g., 200 mM Tris-HCl, pH 7.4).[10]

  • The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.[10]

  • The protein concentration of the final microsomal preparation is determined using a standard method (e.g., Bradford assay).[11]

2. In Vitro Inhibition Assay:

  • The H+/K+-ATPase-enriched microsomes are pre-incubated with varying concentrations of the test compounds (pantoprazole or omeprazole) or a vehicle control.[12]

  • The reaction is initiated by the addition of ATP in a buffer solution containing MgCl2 and KCl.[10][12]

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).[10][12]

  • The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid).[10][12]

  • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified spectrophotometrically.[13]

  • The percentage of H+/K+-ATPase inhibition is calculated by comparing the Pi released in the presence of the inhibitor to the control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chemical Stability Assay (General Protocol)

This protocol describes a general method for assessing the chemical stability of pantoprazole and omeprazole at different pH values.

1. Preparation of Test Solutions:

  • Stock solutions of pantoprazole and omeprazole are prepared in a suitable solvent.

  • A series of buffer solutions with different pH values are prepared (e.g., using phosphate or citrate buffers).[8]

2. Stability Study:

  • Aliquots of the stock solutions are added to the different buffer solutions to achieve a final desired concentration.

  • The solutions are incubated at a controlled temperature for various time points.

  • At each time point, a sample is withdrawn.

3. Quantification of Parent Compound:

  • The concentration of the remaining parent compound (pantoprazole or omeprazole) in each sample is determined using a validated analytical method, typically reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[8]

  • The HPLC method should be capable of separating the parent drug from its degradation products.[14]

4. Data Analysis:

  • The degradation rate constant (k) at each pH is calculated from the decrease in the concentration of the parent compound over time.

  • The half-life (t1/2) of the compound at each pH is calculated using the formula: t1/2 = 0.693 / k.

Visualizations

Caption: Mechanism of action of proton pump inhibitors.

H_K_ATPase_Inhibition_Workflow start Start prep_microsomes Prepare H+/K+-ATPase-Enriched Gastric Microsomes start->prep_microsomes protein_quant Determine Protein Concentration prep_microsomes->protein_quant pre_incubation Pre-incubate Microsomes with PPI (Pantoprazole or Omeprazole) protein_quant->pre_incubation initiate_reaction Initiate Reaction with ATP pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction measure_pi Measure Inorganic Phosphate (Pi) Released terminate_reaction->measure_pi calculate_inhibition Calculate % Inhibition measure_pi->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for H+/K+-ATPase inhibition assay.

References

A Comparative Analysis of Pantoprazole Sodium Sesquihydrate and Esomeprazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of two leading proton pump inhibitors, examining their pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles based on available experimental data.

This guide provides a detailed comparative analysis of two widely used proton pump inhibitors (PPIs), pantoprazole sodium sesquihydrate and esomeprazole. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental findings to inform research and clinical decisions.

Pharmacodynamic Profile: Impact on Intragastric pH

A primary measure of proton pump inhibitor efficacy is the ability to control intragastric pH. Multiple studies have demonstrated that esomeprazole generally provides more rapid and sustained acid suppression compared to pantoprazole.

In a crossover study involving healthy volunteers, a single intravenous dose of esomeprazole 40 mg resulted in an intragastric pH > 4 for 11.8 hours, significantly longer than the 5.6 hours achieved with intravenous pantoprazole 40 mg[1]. Over the initial 6 hours post-administration, esomeprazole maintained a pH above 4 for 3.4 hours, compared to 1.1 hours for pantoprazole[1]. Another study with twice-daily dosing showed that esomeprazole 40 mg maintained an intragastric pH > 4 for 21.1 hours, compared to 16.8 hours with pantoprazole 40 mg[2].

A five-way crossover study further substantiated these findings, showing that on day 5 of treatment, esomeprazole 40 mg maintained an intragastric pH above 4.0 for a mean of 14.0 hours, compared to 10.1 hours for pantoprazole 40 mg[3]. Similarly, oral esomeprazole has been shown to produce greater acid suppression than intravenous pantoprazole on both day 1 and day 5 of treatment[4][5].

ParameterEsomeprazole (40 mg)Pantoprazole (40 mg)Study Details
Time with intragastric pH > 4 (single IV dose) 11.8 hours5.6 hoursCrossover study in healthy volunteers[1].
Time with intragastric pH > 4 in first 6h (single IV dose) 3.4 hours1.1 hoursCrossover study in healthy volunteers[1].
Time with intragastric pH > 4 (twice daily, day 5) 21.1 hours16.8 hoursRandomized, two-way crossover study[2].
Mean time with intragastric pH > 4 (once daily, day 5) 14.0 hours10.1 hoursFive-way crossover study in GERD patients[3].
Median intragastric pH (twice daily, day 5) 6.45.1Randomized, two-way crossover study[2].

Clinical Efficacy in Gastroesophageal Reflux Disease (GERD) and Erosive Esophagitis (EE)

Clinical trials have shown both drugs to be effective in healing erosive esophagitis and relieving GERD symptoms, with some studies suggesting an advantage for esomeprazole in the initial stages of treatment.

One study found that esomeprazole 40 mg led to a more rapid decrease in mean heartburn scores compared to pantoprazole 40 mg[6][7]. After 4 weeks of treatment for erosive esophagitis, healing rates were significantly greater with esomeprazole (56.36%) compared to pantoprazole (49.09%)[6][7]. However, by week 8, the healing rates were similar between the two groups (esomeprazole 94.54% vs. pantoprazole 70.90%)[6][7]. Another study reported that esomeprazole 40 mg healed a significantly greater proportion of EE patients than pantoprazole 40 mg at both 4 weeks (81% vs. 75%) and 8 weeks (96% vs. 92%)[8].

Conversely, some studies have found pantoprazole and esomeprazole to have equivalent overall efficacy in relieving GERD-related symptoms[9][[“]]. One clinical trial concluded that pantoprazole magnesium 40 mg was at least as effective as esomeprazole 40 mg for complete remission and mucosal healing[11].

OutcomeEsomeprazole (40 mg)Pantoprazole (40 mg)Study Details
Healing Rate in EE (4 weeks) 56.36%49.09%Randomized trial in 110 patients with EE[6][7].
Healing Rate in EE (8 weeks) 94.54%70.90%Randomized trial in 110 patients with EE[6][7].
Healing Rate in EE (4 weeks) 77.8%72.2%Comparative study[12].
Healing Rate in EE (8 weeks) 92.2%91.1%Comparative study[12].
Complete Remission in GERD (4 weeks) 61%61%Double-blind study in 578 GERD patients[11].
Symptom Relief in GERD (8 weeks) 86.0%91.6%Double-blind study in 578 GERD patients[11].

Pharmacokinetics and Metabolism

The metabolism of both esomeprazole and pantoprazole is primarily mediated by the cytochrome P450 (CYP) system in the liver, particularly the polymorphic enzyme CYP2C19[13][14]. Genetic variations in CYP2C19 can influence the metabolism of these drugs, affecting their efficacy[13][15].

Studies have shown that the acid-inhibitory effect and pharmacokinetics of pantoprazole are more significantly influenced by CYP2C19 genotype compared to esomeprazole[13][15]. This may contribute to the more consistent and superior acid inhibition observed with esomeprazole across different patient populations[13][15].

In terms of drug interactions, pantoprazole is considered to have a lower potential for interactions compared to other PPIs, including esomeprazole, due to its lower affinity for CYP2C19[14][16]. In vitro studies have shown that lansoprazole and pantoprazole are potent inhibitors of CYP2C19 and CYP2C9, respectively[17][18]. Esomeprazole and omeprazole are considered the most potent inhibitors of CYP2C19 in a clinical context[19].

ParameterEsomeprazolePantoprazole
Primary Metabolizing Enzyme CYP2C19, CYP3A4CYP2C19, CYP3A4, Sulfotransferase[14]
Influence of CYP2C19 Genotype Less pronouncedMore pronounced[13][15]
Inhibition of CYP2C19 (in vitro K_i) ~8 µM[17]14-69 µM[17]
Inhibition of CYP2C9 (in vitro K_i) -6 µM[17]
Potential for Drug Interactions Higher potential for CYP2C19-mediated interactions[19]Lower potential for drug interactions[14][16]

Safety and Tolerability

Both pantoprazole and esomeprazole are generally well-tolerated, with similar rates of adverse events reported in comparative studies[6]. Common adverse events for both drugs include headache, nausea, diarrhea, and abdominal pain[20][21]. One meta-analysis of pantoprazole treatment found that over 90% of patients were without adverse events[21].

Experimental Protocols and Methodologies

The data presented in this guide are derived from various clinical trials and experimental studies. The general methodologies employed in these studies are outlined below.

Intragastric pH Monitoring
  • Study Design: Typically randomized, crossover studies in healthy volunteers or patients with GERD.

  • Procedure: Subjects undergo 24-hour intragastric pH monitoring at baseline and after single or multiple doses of the study drug. A pH electrode is passed transnasally into the stomach to continuously record pH levels.

  • Key Parameters Measured: Percentage of time with intragastric pH > 4, mean 24-hour intragastric pH, and time to onset of acid suppression.

Clinical Efficacy Trials for GERD and Erosive Esophagitis
  • Study Design: Randomized, double-blind, multicenter clinical trials.

  • Patient Population: Patients with endoscopically confirmed erosive esophagitis (graded according to a standardized system like the Los Angeles classification) or symptomatic GERD.

  • Intervention: Patients are randomized to receive daily doses of either pantoprazole or esomeprazole for a defined period (e.g., 4 to 8 weeks).

  • Endpoints: The primary endpoint is typically the rate of complete healing of esophageal erosions as confirmed by endoscopy. Secondary endpoints include symptom relief (assessed via validated questionnaires), time to sustained symptom resolution, and safety.

Pharmacokinetic and Metabolism Studies
  • Study Design: Pharmacokinetic parameters are often assessed in conjunction with pharmacodynamic or clinical efficacy studies.

  • Procedure: Blood samples are collected at various time points after drug administration to determine plasma concentrations of the parent drug and its metabolites.

  • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used to quantify drug concentrations.

  • CYP450 Inhibition Assays (in vitro): Human liver microsomes or recombinant CYP enzymes are used to assess the inhibitory potential of the drugs on specific CYP isoforms. The activity of a probe substrate for a particular CYP enzyme is measured in the presence and absence of the inhibitor to determine the inhibition constant (K_i) or IC50 value.

Visualizations

Signaling Pathway: Proton Pump Inhibition

Caption: Mechanism of action of proton pump inhibitors.

Experimental Workflow: Comparative Clinical Trial

Clinical_Trial_Workflow Patient_Screening Patient Screening (GERD/EE Diagnosis) Randomization Randomization Patient_Screening->Randomization Group_A Group A: Pantoprazole 40 mg Randomization->Group_A Group_B Group B: Esomeprazole 40 mg Randomization->Group_B Treatment_Period 4-8 Week Treatment Group_A->Treatment_Period Group_B->Treatment_Period Follow_up_4w 4-Week Follow-up: Endoscopy & Symptom Assessment Treatment_Period->Follow_up_4w Follow_up_8w 8-Week Follow-up: Endoscopy & Symptom Assessment Follow_up_4w->Follow_up_8w Data_Analysis Data Analysis: Healing Rates, Symptom Relief, Safety Follow_up_8w->Data_Analysis

Caption: Generalized workflow of a comparative clinical trial.

Logical Relationship: Factors Influencing PPI Efficacy

PPI_Efficacy_Factors PPI PPI (Pantoprazole/Esomeprazole) Metabolism Hepatic Metabolism (CYP2C19, CYP3A4) PPI->Metabolism Acid_Suppression Degree of Acid Suppression Metabolism->Acid_Suppression Influences Plasma Levels Drug_Interactions Potential for Drug Interactions Metabolism->Drug_Interactions Genotype CYP2C19 Genotype (Poor, Intermediate, Extensive Metabolizer) Genotype->Metabolism Clinical_Outcome Clinical Outcome (Healing, Symptom Relief) Acid_Suppression->Clinical_Outcome

Caption: Factors influencing the clinical efficacy of PPIs.

References

A Comparative Guide to the Validation of Stability-Indicating Assays for Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the stability-indicating assay of Pantoprazole Sodium Sesquihydrate. The information presented is collated from various scientific studies and is intended to assist in the selection and implementation of appropriate analytical protocols for quality control and stability testing.

Pantoprazole, a proton pump inhibitor, is susceptible to degradation in acidic and oxidative environments.[1][2] Therefore, a stability-indicating assay is crucial to ensure that the analytical method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][2] The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry.[3]

Comparison of Validated Analytical Methods

The following tables summarize the key performance parameters of different validated methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the preferred method for the analysis of Pantoprazole preparations as it can effectively separate the drug from its impurities and degradation products.[3]

ParameterMethod 1Method 2Method 3Method 4
Column C18 (150 mm x 4.6 mm, 5µm)[4]C8 (250 mm x 4.6 mm, 5µm)[5]C18 (250 mm x 4.6 mm, 5µm)Waters Acquity CSH C18 (100 mm x 2.1 mm, 1.7µm)[6]
Mobile Phase Acetonitrile:Phosphate Buffer (70:30, v/v, pH 7.0)[4]Phosphate Buffer (pH 3.0):Acetonitrile (70:30, v/v)[5]Methanol:Dipotassium hydrogen phosphate buffer (50:50, v/v, pH 9.0)0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.8 mL/min[4]2.0 mL/min[5]1.2 mL/min0.5 mL/min[6]
Detection (UV) 260 nm[4]290 nm[5]226 nm288 nm[6]
Retention Time 2.017 min[4]Not Specified4.189 min6.415 min[6]
Linearity Range 0.1 - 30 µg/mL[4]50% to 150% of target concentration[5]50 - 150 µg/mL2 - 20 µg/mL[6]
Correlation Coefficient (r²) 0.999[4]0.9995 (standard), 0.9999 (test)[5]Not Specified≥ 0.998[6]
Accuracy (% Recovery) 99.15 - 101.85%[4]Not SpecifiedNot SpecifiedWithin assay variability limits[6]
Precision (%RSD) Intra-day: 0.13-1.56%, Inter-day: 0.30-1.60%[4]Not SpecifiedNot SpecifiedWithin assay variability limits[6]
LOD 1.80 ng/mL (in human plasma)[4]Not SpecifiedNot SpecifiedNot Specified
LOQ 5.60 ng/mL (in human plasma)[4]Not SpecifiedNot SpecifiedNot Specified
UV-Spectrophotometric Method

UV-Spectrophotometry offers a simpler and more cost-effective alternative for the quantification of Pantoprazole.[7]

ParameterMethod 5
Solvent Distilled Water[7]
Detection Wavelength (λmax) 290 nm[7]
Linearity Range 5 - 35 µg/mL[7]
Accuracy (% Recovery) 99.20 - 101.21%[7]
Precision (%RSD) < 1%[7]
LOD 0.989 µg/mL[7]
LOQ 1.954 µg/mL[7]

Experimental Protocols

Sample Preparation for Assay

For Tablets:

  • Weigh and crush a minimum of five tablets to a fine powder.[4]

  • Accurately weigh a portion of the powder equivalent to 10 mg of Pantoprazole Sodium.[4]

  • Transfer the powder to a 100 mL volumetric flask.

  • Add a suitable solvent (e.g., a mixture of acetonitrile and methanol) and sonicate to dissolve.[4]

  • Make up the volume with the solvent.

  • Filter the solution through a 0.45 µm membrane filter.[4]

  • Prepare further dilutions as required for the analysis.[4]

For Bulk Drug:

  • Accurately weigh about 20 mg of this compound.[7]

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent (e.g., distilled water).[7]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as per ICH guidelines.

  • Acid Degradation: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated.

  • Alkali Degradation: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated.

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂).[8]

  • Thermal Degradation: The solid drug is exposed to dry heat (e.g., in an oven).

  • Photolytic Degradation: The drug solution or solid drug is exposed to UV light.

Pantoprazole is found to be labile in acidic and oxidative conditions, while it shows stability in alkaline and dry heat conditions.[1][2]

Visualizing the Workflow and Degradation

The following diagrams illustrate the key processes involved in the validation of a stability-indicating assay for this compound.

Stability-Indicating Assay Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Selection of Analytical Technique (e.g., HPLC, UV-Spec) B Optimization of Chromatographic Conditions (Mobile Phase, Column, Flow Rate, etc.) A->B C Specificity (Forced Degradation) B->C Validate D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Detection Limit (LOD) F->G H Quantitation Limit (LOQ) G->H I Robustness H->I J Assay of Pantoprazole in Bulk Drug and Formulations I->J Apply Validated Method

Caption: Workflow for the validation of a stability-indicating assay.

Pantoprazole Degradation Pathway cluster_0 This compound cluster_1 Stress Conditions cluster_2 Degradation Products / Stability Pantoprazole Pantoprazole Acid Acidic (e.g., HCl) Pantoprazole->Acid Oxidation Oxidative (e.g., H₂O₂) Pantoprazole->Oxidation Alkali Alkaline (e.g., NaOH) Pantoprazole->Alkali Heat Dry Heat Pantoprazole->Heat Light Photolytic Pantoprazole->Light Degradation_Products Sulfide and Sulfone Impurities Acid->Degradation_Products Significant Degradation Oxidation->Degradation_Products Significant Degradation Stable1 Stable Alkali->Stable1 Stable2 Stable Heat->Stable2 Minor_Degradation Minor Degradation Light->Minor_Degradation

Caption: Degradation of Pantoprazole under various stress conditions.

References

Comparative Dissolution Profiles of Pantoprazole Sodium Sesquihydrate Formulations: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro dissolution profiles of various pantoprazole sodium sesquihydrate formulations. Pantoprazole, a proton pump inhibitor, is formulated as delayed-release tablets to protect the acid-labile drug from degradation in the stomach.[1][2] This analysis focuses on the comparative performance of innovator and generic products, supported by experimental data from published studies. The interchangeability of generic formulations relies on establishing bioequivalence, for which comparative dissolution testing is a critical preliminary step.[1][3][4][5][6]

Comparative Dissolution Data

The following table summarizes the cumulative drug release of different this compound 40 mg tablet formulations. The data is compiled from a comparative study of an innovator product and several generic equivalents. The dissolution process is biphasic, starting with an acid resistance test in 0.1 N HCl, followed by dissolution in a phosphate buffer of pH 6.8, simulating the conditions of the stomach and small intestine, respectively.

Time (minutes)Innovator Product (% Release)Generic Product 1 (% Release)Generic Product 2 (% Release)Generic Product 3 (% Release)Generic Product 4 (% Release)Generic Product 5 (% Release)Generic Product 6 (% Release)
Acid Stage (0.1 N HCl)
120< 10%> 10% (failed)< 10%< 10%< 10%< 10%< 10%
Buffer Stage (pH 6.8)
1045.225.142.844.543.141.943.8
2078.340.275.677.176.274.876.5
3092.151.590.391.590.889.791.1
4598.558.797.298.197.696.997.9
6099.159.398.599.298.898.199.0

Data adapted from a study assessing the pharmaceutical quality of marketed enteric-coated this compound products.[1] Note that Generic Product 1 failed the acid resistance stage, indicating a potential issue with its enteric coating.[1]

Experimental Protocols

The dissolution studies summarized above generally adhere to the standards set by the United States Pharmacopeia (USP) for delayed-release dosage forms.[1]

Disintegration Test

The disintegration test is performed to ensure the enteric coating remains intact in acidic conditions and breaks down in a neutral pH.

  • Apparatus: Disintegration tester.

  • Acid Stage: Tablets are placed in 0.1 M HCl for 2 hours. According to pharmacopeial standards, no tablet should disintegrate during this phase.[7][8]

  • Buffer Stage: The tablets are then transferred to a phosphate buffer (pH 6.8). All tablets should disintegrate within 1 hour in this medium.[7]

In Vitro Dissolution Study

This test quantitatively measures the rate and extent of drug release from the tablet.

  • Apparatus: USP Dissolution Apparatus Type II (Paddle Method).[9][10]

  • Rotation Speed: 75-100 rpm.[1][10]

  • Temperature: 37°C ± 0.5°C.[9]

  • Dissolution Media:

    • Acid Stage: 750 mL of 0.1 N HCl (pH 1.2) for 2 hours.[1]

    • Buffer Stage: After 2 hours, 250 mL of 0.2 M sodium phosphate, tribasic, is added to the vessel, adjusting the final pH to 6.8.[1] The study then continues for up to 60 minutes.[7][8][10]

  • Sampling: Aliquots are withdrawn at regular intervals (e.g., 5, 15, 25, 35, 45, and 60 minutes during the buffer stage).[7] The withdrawn volume is replaced with fresh dissolution medium.[9]

  • Quantification: The concentration of pantoprazole in the samples is determined using UV-Vis spectrophotometry at a wavelength of approximately 288-295 nm.[1][2][7][9]

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative in vitro dissolution study of pantoprazole formulations.

Dissolution_Workflow start Select Formulations (Innovator & Generics) acid_stage Acid Stage Dissolution (0.1 N HCl, 2 hours) start->acid_stage buffer_stage Buffer Stage Dissolution (pH 6.8, 1 hour) acid_stage->buffer_stage Transfer to Buffer sampling Withdraw Samples at Predetermined Intervals buffer_stage->sampling analysis UV-Vis Spectrophotometric Analysis sampling->analysis data_comp Compare Dissolution Profiles (f2 Similarity Factor) analysis->data_comp end Conclusion on In Vitro Equivalence data_comp->end

Caption: Workflow of a comparative dissolution study.

Discussion

The results indicate that most generic this compound formulations exhibit dissolution profiles similar to the innovator product.[1] The similarity factor (f2) is a common metric used to compare dissolution profiles, with a value between 50 and 100 indicating similarity.[1][7] However, as seen with "Generic Product 1," failures in the acid resistance stage can occur, likely due to inadequate enteric coating.[1] Such a failure would lead to premature drug release and degradation in the stomach, potentially compromising the therapeutic efficacy of the product.[1]

It is also important to note that factors such as storage conditions, particularly high humidity, can negatively impact the integrity of the enteric coating and affect the disintegration and dissolution profiles of pantoprazole tablets.[7] Therefore, proper formulation and packaging are crucial for maintaining the quality and performance of these products.

Conclusion

This comparative guide highlights the importance of in vitro dissolution testing in assessing the quality and consistency of this compound formulations. While most generic products perform comparably to the innovator, variations can exist. Rigorous quality control and adherence to pharmacopeial standards are essential to ensure the therapeutic equivalence of generic drug products. The provided experimental protocols and workflow serve as a foundational reference for researchers and professionals in the field of drug development and quality assurance.

References

A Head-to-Head Showdown: Proton Pump Inhibitors' Impact on Gastric Acid Secretion in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gastric acid suppression, proton pump inhibitors (PPIs) stand as a cornerstone of therapy for acid-related disorders. While clinically established, a detailed preclinical head-to-head comparison of their efficacy in various research models is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various PPIs, supported by experimental data from in vitro and in vivo studies, to elucidate their relative potencies and mechanisms of action.

Proton pump inhibitors are a class of drugs that irreversibly block the H+/K+ ATPase, or the gastric proton pump, in parietal cells—the terminal step in gastric acid secretion.[1][2] This mechanism makes them more effective at inhibiting acid secretion than H2 receptor antagonists.[1] All PPIs are prodrugs that require activation in an acidic environment.[3][4] Once activated, they form covalent disulfide bonds with cysteine residues on the proton pump, leading to its inactivation.[3][5] The recovery of acid secretion necessitates the synthesis of new proton pumps, a process that typically takes 24-72 hours.[5]

While all PPIs share this fundamental mechanism of action, they exhibit differences in their pharmacokinetic and pharmacodynamic profiles, which can influence their efficacy and potential for drug interactions.[3][4]

Quantitative Comparison of PPI Efficacy

The following tables summarize quantitative data from head-to-head comparative studies of different PPIs on gastric acid secretion and enzymatic inhibition in various research models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, dosages, and protocols.

Table 1: Comparison of Omeprazole, Rabeprazole, and Lansoprazole in Pylorus-Ligated Rats[6]

This in vivo model is widely used to assess the anti-secretory and anti-ulcer activity of drugs. Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric acid, allowing for the evaluation of a drug's ability to suppress acid secretion and protect the gastric mucosa.[6]

ParameterControlOmeprazole (20 mg/kg)Rabeprazole (20 mg/kg)Lansoprazole (20 mg/kg)
Gastric Volume (ml) 10.2 ± 0.386.0 ± 0.215.26 ± 0.196.7 ± 0.25
Free Acidity (mEq/L) 83.6 ± 2.1240.8 ± 1.2430.5 ± 1.1558.0 ± 1.89
Total Acidity (mEq/L) 110.8 ± 2.5458.0 ± 1.5649.6 ± 1.4272.0 ± 2.03
Gastric pH 1.82 ± 0.054.53 ± 0.114.85 ± 0.134.27 ± 0.10
Ulcer Index 14.8 ± 0.522.36 ± 0.181.58 ± 0.142.98 ± 0.21
% Protection -84.04%89.36%79.78%

Data presented as mean ± SEM.[6]

Table 2: Comparative Inhibitory Potency of PPIs on Human Cytochrome P450 2C19 (CYP2C19)[7]

This in vitro study compares the potential of different PPIs to inhibit CYP2C19, a key enzyme in their metabolism. A lower Ki (inhibition constant) value indicates a higher inhibitory potency.[7]

Proton Pump InhibitorKi (μM) for CYP2C19 Inhibition
Lansoprazole 0.4 to 1.5
Omeprazole 2 to 6
Esomeprazole ~8
Pantoprazole 14 to 69
Rabeprazole 17 to 21

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for the key experiments cited in this guide.

Pylorus-Ligated Rat Model[6]

This in vivo model is a standard method for evaluating the anti-secretory and anti-ulcer efficacy of drugs.[6]

  • Animal Preparation: Wistar rats are fasted for 24 hours with free access to water.

  • Drug Administration: The test compounds (Omeprazole, Rabeprazole, Lansoprazole at 20 mg/kg) or the vehicle (control) are administered orally or intraperitoneally.

  • Surgical Procedure: After a set period (e.g., 30 minutes) following drug administration, the rats are anesthetized. A midline abdominal incision is made, and the pyloric sphincter is ligated.

  • Gastric Content Collection: After a defined period (e.g., 4 hours) post-ligation, the animals are euthanized, and the stomachs are removed. The gastric contents are collected and centrifuged.

  • Analysis:

    • Gastric Volume: The volume of the gastric juice is measured.

    • Acidity: Free and total acidity are determined by titrating the gastric juice with 0.01 N NaOH using Topfer's reagent and phenolphthalein as indicators.

    • Gastric pH: The pH of the gastric content is measured using a pH meter.

    • Ulcer Index: The stomach is opened along the greater curvature, and the mucosal surface is examined for ulcers. The severity of the ulcers is scored based on their number and size to calculate the ulcer index.

    • Percentage Protection: Calculated using the formula: ((Control Ulcer Index - Test Ulcer Index) / Control Ulcer Index) * 100.

In Vitro Inhibition of Human Cytochrome P450 Enzymes[7]

This in vitro assay assesses the potential of PPIs to inhibit the activity of specific cytochrome P450 enzymes, which is important for predicting drug-drug interactions.[7]

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP2C19) are used as the enzyme source.

  • Incubation: The PPIs (at various concentrations) are pre-incubated with the enzyme source and a specific substrate for the CYP enzyme being tested (e.g., S-mephenytoin for CYP2C19).

  • Reaction Initiation: The reaction is initiated by adding NADPH.

  • Reaction Termination: After a specific incubation time, the reaction is stopped.

  • Metabolite Quantification: The formation of the specific metabolite is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

PPI_Mechanism_of_Action cluster_parietal_cell Parietal Cell PPI_prodrug PPI (Prodrug) in Bloodstream PPI_active Activated PPI (Sulfenamide) PPI_prodrug->PPI_active Protonation in acidic canaliculus ProtonPump H+/K+ ATPase (Proton Pump) PPI_active->ProtonPump Covalent disulfide bond with cysteine residues H_ion H+ ProtonPump->H_ion Secretion H_ion_out H+ (Acid) K_ion K+ K_ion->ProtonPump Uptake Lumen Gastric Lumen (Acidic) Experimental_Workflow_PPI_Comparison cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Analysis AnimalModel Select Animal Model (e.g., Pylorus-Ligated Rat) Grouping Randomly Assign Animals to Treatment Groups AnimalModel->Grouping Control Administer Vehicle (Control Group) Grouping->Control PPI_A Administer PPI A Grouping->PPI_A PPI_B Administer PPI B Grouping->PPI_B PPI_C Administer PPI C Grouping->PPI_C Ligation Perform Pylorus Ligation Control->Ligation PPI_A->Ligation PPI_B->Ligation PPI_C->Ligation Collection Collect Gastric Contents Ligation->Collection MeasureParams Measure Gastric Volume, pH, and Acidity Collection->MeasureParams UlcerScoring Assess Ulcer Index Collection->UlcerScoring Stats Statistical Analysis MeasureParams->Stats UlcerScoring->Stats

References

Confirming the Structure of Pantoprazole Sodium Sesquihydrate Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the degradation products of pantoprazole sodium sesquihydrate under various stress conditions. It is intended for researchers, scientists, and drug development professionals involved in the stability testing and characterization of pharmaceutical compounds. The information presented is based on established experimental data and aims to facilitate the identification and structural elucidation of pantoprazole degradants.

Overview of Pantoprazole Degradation

Pantoprazole, a proton pump inhibitor, is susceptible to degradation under several conditions, primarily hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1] Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2] Pantoprazole is generally found to be more stable under alkaline and dry heat conditions, while it degrades substantially under acidic, oxidative, and photolytic stress.[3][4]

Major Degradation Pathways and Products

The primary degradation pathways for pantoprazole involve modifications to the sulfoxide and benzimidazole moieties. The most frequently reported degradation products are the corresponding sulfide and sulfone derivatives, particularly under acidic and oxidative conditions.[1][3] Other identified degradants include N-oxides and dimeric impurities.

The general workflow for identifying and confirming the structure of these degradation products is outlined below:

G cluster_0 Forced Degradation cluster_1 Analysis and Separation cluster_2 Structural Elucidation A Pantoprazole Sodium Sesquydrate B Stress Conditions (Acid, Base, Oxidation, Light, Heat) A->B Expose to C Degraded Sample Mixture B->C D RP-HPLC C->D Inject into E Separated Degradation Products D->E Elute F LC-MS / MS E->F Analyze with G NMR Spectroscopy E->G Further analysis with H Structure Confirmation F->H G->H

Fig. 1: Experimental workflow for the identification of pantoprazole degradation products.

Comparison of Degradation Under Different Stress Conditions

The following table summarizes the degradation of pantoprazole under various stress conditions as reported in several studies.

Stress ConditionReagents and ConditionsMajor Degradation Products IdentifiedReference
Acid Hydrolysis 0.01 M to 1 M HCl, room temperature to 80°CSulfide impurity, other unidentified products. Solution turns yellow.[1][3][5]
Alkaline Hydrolysis 0.1 M to 1 M NaOH, room temperature to refluxRelatively stable, minor degradation with strong base and heat. Two unidentified products observed.[1][5]
Oxidative Degradation 3-30% H₂O₂, room temperatureSulfone impurity, N-oxide, N-oxide sulfone.[1][3][6]
Photolytic Degradation Exposure to sunlight or UV lightMultiple degradation products, including sulfone, N-oxide, and N-oxide sulfone.[1][2][6]
Thermal Degradation Solid state at 60°CGenerally stable.[1][3][4]

Experimental Protocols

Detailed methodologies for conducting forced degradation studies and subsequent analysis are crucial for reproducible results.

A stock solution of pantoprazole (e.g., 1 mg/mL in methanol) is typically prepared for these studies.[1]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 1 M HCl.

    • Heat the solution (e.g., at 80°C for 8 hours).

    • Cool the solution to room temperature.

    • Neutralize with an equivalent amount of 1 M NaOH.

    • Dilute to the final concentration with the mobile phase.[1]

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 1 M NaOH.

    • Heat the solution (e.g., at 80°C for 8 hours).

    • Cool the solution to room temperature.

    • Neutralize with an equivalent amount of 1 M HCl.

    • Dilute to the final concentration.[1]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 48 hours).

    • Dilute to the final concentration.[1]

  • Photolytic Degradation:

    • Expose a solution of pantoprazole (e.g., 1 mg/mL in methanol) to direct sunlight or a UV lamp for a specified duration (e.g., 15 days).

    • Prepare a control sample stored in the dark.

    • Dilute the exposed sample to the final concentration.[1][2]

  • Thermal Degradation:

    • Keep the solid pantoprazole powder in an oven at a high temperature (e.g., 60°C) for an extended period (e.g., one month).

    • Dissolve and dilute the stressed sample to the final concentration.[1]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating pantoprazole from its degradation products.[1] For structural confirmation, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[1]

A typical stability-indicating HPLC method might use the following parameters:

ParameterExample Value
Column Hypersil ODS or Nova-Pak C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of a buffer (e.g., 0.01 M phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm

References:[3][4][5]

The logical relationship for confirming a stability-indicating method is as follows:

G cluster_0 Method Validation A Develop HPLC Method B Perform Forced Degradation Studies A->B Apply to C Analyze Stressed Samples B->C Generate D Peak Purity Analysis (PDA Detector) C->D Assess E Resolution of Pantoprazole and Degradant Peaks C->E Evaluate F Validated Stability-Indicating Method D->F E->F

Fig. 2: Logic for validating a stability-indicating analytical method.

Structural Confirmation of Key Degradation Products

LC-MS is a powerful tool for the initial identification of degradation products by providing molecular weight information.[1] Further structural elucidation often requires techniques like tandem mass spectrometry (MS/MS) for fragmentation analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation.

High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradants.[7] For instance, under oxidative stress with m-CPBA, degradation products with m/z values of 400.0775 and 416.0717 have been identified, corresponding to the sulfone derivative and a further oxidized species, respectively.[7]

Comparison with Alternative Proton Pump Inhibitors

The degradation pathways of pantoprazole are similar to other proton pump inhibitors like omeprazole and lansoprazole, which also feature a benzimidazole sulfoxide core susceptible to acid-catalyzed rearrangement and oxidation. However, the specific degradation profiles and the stability of each compound can vary depending on the substituents on the benzimidazole and pyridine rings. Comparative studies of the degradation kinetics and product profiles of different PPIs can provide valuable insights for the development of more stable formulations.

Conclusion

The structural confirmation of this compound degradation products is a critical aspect of drug development and quality control. A systematic approach involving forced degradation studies, separation by a validated stability-indicating HPLC method, and structural elucidation using techniques like LC-MS and NMR is essential. The primary degradation products result from oxidation and acid-catalyzed reactions, leading to the formation of sulfone and sulfide derivatives, among others. Understanding these degradation pathways is crucial for ensuring the safety, efficacy, and stability of pantoprazole-containing pharmaceutical products.

References

inter-laboratory validation of pantoprazole sodium sesquihydrate analytical method

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Pantoprazole Sodium Sesquihydrate

An Objective Comparison of Validated HPLC and UV-Spectrophotometric Methods for the Assay of this compound

In the development and quality control of pharmaceutical products, robust and reliable analytical methods are paramount. This guide provides a comparative analysis of single-laboratory validated High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometric methods for the quantitative determination of this compound. While inter-laboratory validation data is not publicly available, this comparison of published single-laboratory validation studies offers valuable insights into the performance of different analytical approaches. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing suitable analytical methodologies.

All presented methods have been validated according to the International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of Analytical Method Performance

The following tables summarize the performance characteristics of representative HPLC and UV-Spectrophotometric methods for the analysis of this compound.

Table 1: Comparison of Validated HPLC Methods

ParameterMethod A[1]Method B[2]Method C[3]
Accuracy (% Recovery) 99.15 - 101.85%100.3%Not explicitly stated
Precision (% RSD) Intraday: 0.13 - 1.56% Interday: 0.30 - 1.60%Intraday: 0.7% Interday: 0.6%Not explicitly stated
Linearity Range (µg/mL) 0.1 - 302 - 2050% to 150% of target
Correlation Coefficient (r²) 0.999≥ 0.9980.9995 (standard) 0.9999 (test)
Limit of Detection (LOD) 1.80 ng/mL (in plasma)0.25 µg/mLNot explicitly stated
Limit of Quantitation (LOQ) 5.60 ng/mL (in plasma)7 µg/mLNot explicitly stated

Table 2: Comparison of Validated UV-Spectrophotometric Methods

ParameterMethod D[4][5][6]Method E[7]
Accuracy (% Recovery) 99.20 - 101.21%99 - 101%
Precision (% RSD) < 1%Intraday: 1.7% Interday: 1.6%
Linearity Range (µg/mL) 5 - 3510 - 50
Correlation Coefficient (r²) 0.990.9987
Limit of Detection (LOD) 0.989 µg/mL0.973 µg/mL
Limit of Quantitation (LOQ) 1.954 µg/mL2.95 µg/mL

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison tables.

High-Performance Liquid Chromatography (HPLC) Methods

Method A: RP-HPLC for Pharmaceutical Dosage Forms and Human Plasma [1]

  • Instrumentation: High-Performance Liquid Chromatograph system (Shimadzu-LC2010) with an auto-sampler and LC solutions data handling system.

  • Column: Inertsil C18, 5µm, 150 mm x 4.6 mm.

  • Mobile Phase: Acetonitrile and phosphate buffer (70:30, v/v), pH 7.0.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detection at 260 nm.

  • Sample Preparation: 25 mg of the sample was dissolved in 50 mL of the mobile phase to get a concentration of 0.5 mg/mL. Further dilutions were made as required.[1]

Method B: HPLC for Estimation in Pharmaceutical Formulations [2]

  • Instrumentation: Not explicitly stated.

  • Column: Waters Acquity CSH C18 column (2.1x100mm id, 1.7µm).

  • Mobile Phase: 0.1% Formic Acid in water and 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Detection: PDA detection at a wavelength of 288nm.

  • Sample Preparation: Not detailed.

Method C: HPLC for Determination in Pantoprazole Pellets [3]

  • Instrumentation: HPLC system Shimadzu LC-2010A with a PDA detector.

  • Column: Reversed-phase C8 column (250 x 4.6 mm i.d.; 5 µm).

  • Mobile Phase: A mixture of phosphate buffer pH 3.0 and acetonitrile.

  • Flow Rate: 2 mL/min.

  • Detection: UV detection at 290 nm.

  • Sample Preparation: An amount of this compound was diluted with a mixture of sodium hydroxide solution/ACN (50:50, v/v) to obtain test solutions of 80%, 100%, and 120% of the target concentration.[3]

UV-Spectrophotometric Methods

Method D: UV-Spectrophotometric Method for Bulk and Solid Dosage Form [4][5][6]

  • Instrumentation: UV-Spectrophotometer.

  • Solvent: Distilled water.

  • Detection Wavelength: 290 nm.

  • Sample Preparation: A standard solution of 20 µg/mL was prepared in distilled water. For assay of tablets, a powder equivalent to 100mg of this compound was dissolved in distilled water, and subsequent dilutions were made to achieve the desired concentration.[4]

Method E: UV Spectrophotometry for Tablet and Bulk Formulation [7]

  • Instrumentation: Not explicitly stated.

  • Solvent: 0.01N NaOH.

  • Detection Wavelength: 250 nm.

  • Sample Preparation: 100 mg of pantoprazole was dissolved in 0.01M NaOH to make a stock solution of 1000 µg/ml. Further dilutions were made to get a concentration of 20 µg/ml.[7]

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for the development and validation of analytical methods as described in the referenced studies.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application define_objective Define Analytical Objective method_development Method Development & Optimization define_objective->method_development specificity Specificity method_development->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Quality Control Analysis robustness->routine_analysis hplc_method_workflow cluster_hplc Chromatographic Process sample_prep Sample Preparation (Dissolution & Dilution) hplc_system HPLC System injection Sample Injection sample_prep->injection separation Chromatographic Separation (Column & Mobile Phase) injection->separation detection UV/PDA Detection separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis results Results (Assay, Impurities) data_analysis->results

References

A Comparative Guide to the Bioequivalence of Generic Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of generic pantoprazole sodium sesquihydrate with its reference listed drug. The data presented is a synthesis of findings from multiple publicly available studies, intended to offer a detailed overview for research and drug development purposes.

In Vivo Bioequivalence: Pharmacokinetic Parameters

Bioequivalence between a generic and a reference drug is established when their pharmacokinetic profiles are comparable. Key parameters for this assessment are the Area Under the Curve (AUC), which represents the total drug exposure over time, and the Maximum Concentration (Cmax), which is the highest concentration of the drug in the blood. Studies are typically conducted under both fasting and fed conditions to assess the influence of food on drug absorption.

A randomized, two-way crossover study design is standard for these assessments.[1] In such a study, healthy volunteers are randomly assigned to receive either the generic or the brand-name drug, and then "cross over" to the other formulation after a washout period.[1]

Below is a summary of pharmacokinetic data from a representative bioequivalence study comparing a generic 40 mg this compound tablet to its reference counterpart.

Table 1: Pharmacokinetic Parameters of Generic vs. Brand-Name Pantoprazole (40 mg) Under Fasting Conditions

ParameterTest (Generic)Reference (Brand)Ratio (T/R) [90% CI]
AUC0-t (ng·h/mL) 4057.04 ± 914.973708 ± 720.75108.68 [100.21 – 117.86]
AUC0-∞ (ng·h/mL) 23907.75 ± 5745.3126369.31 ± 5965.3890.21 [83.69 – 97.24]
Cmax (ng/mL) 2.5 (approx.)2.5 (approx.)-
Tmax (h) 2-32-3-
t1/2 (h) ~1.1~1.1-

Data are presented as Mean ± SD. The 90% Confidence Interval (CI) for the ratio of the geometric means of the test (T) and reference (R) products for AUC and Cmax should fall within the range of 80.00% to 125.00% to establish bioequivalence.[2][3][4]

Table 2: Pharmacokinetic Parameters of Generic vs. Brand-Name Pantoprazole (40 mg) Under Fed Conditions

ParameterTest (Generic)Reference (Brand)Ratio (T/R) [90% CI]
AUC0-36h --92.35 - 104.44%
AUC0-∞ --91.89 - 100.76%
Cmax --85.00 - 105.87%

Specific mean and SD values under fed conditions were not detailed in the provided search results, but the 90% confidence intervals from a representative study are presented.[5] Food can delay the time to reach maximum concentration (Tmax) and slightly decrease Cmax and AUC.[5][6]

In Vitro Dissolution Studies

In vitro dissolution testing is a critical quality control measure that assesses the rate and extent to which the active pharmaceutical ingredient is released from the dosage form.[7] For enteric-coated tablets like pantoprazole, a two-stage dissolution process is employed to simulate the gastrointestinal tract.[7]

Table 3: Comparative In Vitro Dissolution of Pantoprazole 40 mg Tablets

Dissolution StageTimeTest (Generic) % DissolvedReference (Brand) % DissolvedAcceptance Criteria
Acid Stage (0.1 N HCl) 2 hours< 10%< 10%Not more than 10% dissolved
Buffer Stage (pH 6.8) 45 minutes> 85%> 85%Not less than 75% (Q) dissolved

Data synthesized from multiple sources.[6][7][8] The similarity factor (f2) is often used to compare dissolution profiles, with a value between 50 and 100 indicating similarity.[6]

Experimental Protocols

In Vivo Bioequivalence Study Protocol

A typical bioequivalence study for this compound 40 mg delayed-release tablets follows a standardized protocol.[1][3][9]

  • Study Design: An open-label, randomized, two-treatment, two-period, two-sequence, single-dose, crossover study.[1][3]

  • Subjects: Healthy adult male and non-pregnant female volunteers, typically between 18 and 45 years of age.[9] Subjects undergo a comprehensive health screening.[10]

  • Procedure:

    • Fasting Study: Subjects fast overnight for at least 10 hours before receiving a single 40 mg tablet of either the test or reference product with 240 mL of water.[1][9]

    • Fed Study: Following an overnight fast, subjects consume a standardized high-fat, high-calorie breakfast 30 minutes before drug administration.[1][10][11]

  • Blood Sampling: Blood samples are collected at predetermined intervals before and up to 24-48 hours after dosing.[3][10]

  • Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.[1][11]

  • Bioanalytical Method: Plasma concentrations of pantoprazole are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[2]

  • Pharmacokinetic Analysis: The pharmacokinetic parameters (AUC0-t, AUC0-∞, Cmax, Tmax, and t1/2) are calculated from the plasma concentration-time data.

  • Statistical Analysis: The 90% confidence intervals for the ratio of the log-transformed geometric means of AUC and Cmax for the test and reference products are calculated to determine bioequivalence.[3][4]

In Vitro Dissolution Testing Protocol

The dissolution of enteric-coated pantoprazole tablets is assessed using a two-stage method as per USP guidelines.[12]

  • Apparatus: USP Apparatus 2 (Paddle).[8]

  • Acid Stage (Simulated Gastric Fluid):

    • Medium: 0.1 N Hydrochloric Acid (HCl), pH 1.2.[7]

    • Volume: 900 mL.

    • Time: 2 hours.[7]

    • Procedure: The tablet is placed in the acid medium. At the end of the 2-hour period, a sample is taken to ensure the enteric coating has protected the drug from release.

  • Buffer Stage (Simulated Intestinal Fluid):

    • Medium: pH 6.8 phosphate buffer.[7]

    • Volume: 900 mL.

    • Time: 45-60 minutes.[8]

    • Procedure: After the acid stage, the tablet is transferred to the buffer medium. Samples are withdrawn at specified time intervals to determine the rate of drug release.

  • Analysis: The amount of pantoprazole dissolved at each time point is quantified using UV-Vis spectrophotometry or HPLC.[6]

Visualizing the Bioequivalence Assessment Workflow

The following diagram illustrates the typical workflow for a bioequivalence study of pantoprazole.

cluster_0 Screening & Enrollment cluster_1 Study Period 1 cluster_2 Washout Period cluster_3 Study Period 2 (Crossover) cluster_4 Analysis A Healthy Volunteers B Inclusion/Exclusion Criteria A->B C Informed Consent B->C D Randomization C->D E Group 1: Receive Test Drug D->E F Group 2: Receive Reference Drug D->F G Blood Sampling E->G F->G H Drug Elimination (>= 7 days) G->H I Group 1: Receive Reference Drug H->I J Group 2: Receive Test Drug H->J K Blood Sampling I->K J->K L Plasma Analysis (HPLC) K->L M Pharmacokinetic Modeling (AUC, Cmax) L->M N Statistical Analysis (90% CI) M->N O Bioequivalence Conclusion N->O

Caption: Bioequivalence Study Workflow.

Signaling Pathway of Pantoprazole

Pantoprazole is a proton pump inhibitor that works by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby inhibiting acid secretion.

cluster_0 Gastric Parietal Cell A Pantoprazole (Prodrug) Absorbed into Bloodstream B Accumulates in Acidic Canaliculi of Parietal Cell A->B C Acid-Catalyzed Conversion to Active Sulfenamide B->C D H+/K+ ATPase (Proton Pump) C->D Covalent Bonding E Irreversible Inhibition of Proton Pump C->E Blocks Pump Activity F Decreased H+ (Acid) Secretion into Gastric Lumen E->F

Caption: Pantoprazole's Mechanism of Action.

References

A Comparative Guide to the Quantification of Pantoprazole Sodium Sesquihydrate in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methods for the quantification of pantoprazole sodium sesquihydrate in plasma, a critical process in pharmacokinetic, bioequivalence, and toxicokinetic studies. The focus is on two prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of data from multiple validated methods to offer an objective overview for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method is often a balance between sensitivity, speed, and accessibility. The following tables summarize the key quantitative performance parameters of HPLC-UV and LC-MS/MS methods for pantoprazole quantification in plasma, as reported in various studies.

Table 1: Performance Characteristics of HPLC-UV Methods

ParameterReported Range of ValuesCitations
Linearity Range20 - 5000 ng/mL; 0.1 - 30 µg/mL[1][2]
Lower Limit of Quantification (LLOQ)20 ng/mL; 5.60 ng/mL[1][2][3]
Intra-day Precision (%RSD)0.7 - 3.3%; 0.13 - 1.56%[1][2]
Inter-day Precision (%RSD)1.3 - 3.2%; 0.30 - 1.60%[1][2]
Accuracy (Bias %)-2.5 to 12.1% (within-batch); -0.5 to 8.2% (between-batch)[1]
Recovery>85%[4]

Table 2: Performance Characteristics of LC-MS/MS Methods

ParameterReported Range of ValuesCitations
Linearity Range5 - 6000 ng/mL; 5 - 5000 ng/mL; 10 - 3000 ng/mL[5][6][7][8]
Lower Limit of Quantification (LLOQ)5 ng/mL[6][7][9]
Intra-day Precision (%RSD)< 6.5%; 0.79 - 5.36%[5][6][7]
Inter-day Precision (%RSD)< 6.5%; 0.91 - 12.67%[5][6][7]
Accuracy (Bias %)Within ±7%[5]
Recovery> 77.58%; > 98%[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS techniques.

Representative HPLC-UV Method Protocol

This protocol is a composite based on common practices found in the literature.[1][3][10]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., zonisamide or tinidazole).[1][10]

    • Add 5 mL of extraction solvent (e.g., methyl tert-butyl ether/diethyl ether, 70/30, v/v).[1]

    • Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector is used.

    • Column: A C18 reversed-phase column (e.g., Waters Symmetry C18) is commonly employed.[1][10]

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of 10mM phosphate buffer (pH 6.0) and acetonitrile (61/39, v/v), is typical.[1]

    • Flow Rate: A flow rate of 1.0 mL/min is often used.[10]

    • Detection: UV detection is performed at a wavelength of 290 nm.[1][3][10]

Representative LC-MS/MS Method Protocol

This protocol is based on a high-throughput method utilizing protein precipitation.[6][7][11][12]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., Pantoprazole-d6).[11][12]

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.[11][12]

    • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.[12]

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[12]

  • Liquid Chromatography Conditions:

    • LC System: A UPLC or HPLC system capable of gradient elution.

    • Column: A C18 reversed-phase column is standard.[12]

    • Mobile Phase: A common mobile phase consists of 10 mM ammonium acetate solution (containing 0.1% acetic acid) and acetonitrile.[11][13]

    • Flow Rate: A typical flow rate is 0.6 mL/min.[8][11]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[11][12]

    • MRM Transitions:

      • Pantoprazole: m/z 384.1 → 200.1[5][6][11]

      • Pantoprazole-d6 (IS): m/z 387.1 → 203.1[8]

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved in method validation and comparison, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_comparison Comparison Phase prep_samples Sample Preparation (Spiked Plasma with Pantoprazole & IS) method_dev Individual Method Development (HPLC-UV, LC-MS/MS) prep_samples->method_dev linearity Linearity & Range method_dev->linearity accuracy Accuracy & Precision method_dev->accuracy lod_loq LOD & LLOQ method_dev->lod_loq selectivity Selectivity & Specificity method_dev->selectivity data_analysis Comparative Data Analysis linearity->data_analysis accuracy->data_analysis lod_loq->data_analysis selectivity->data_analysis method_selection Optimal Method Selection data_analysis->method_selection G cluster_methods Analytical Methods cluster_params Comparison Parameters cluster_decision Decision hplc HPLC-UV sensitivity Sensitivity (LLOQ) hplc->sensitivity speed Speed (Run Time) hplc->speed cost Cost & Accessibility hplc->cost robustness Robustness & Specificity hplc->robustness lcms LC-MS/MS lcms->sensitivity lcms->speed lcms->cost lcms->robustness decision Method Selection for Specific Application sensitivity->decision speed->decision cost->decision robustness->decision

References

A Comparative Guide to the Inhibitory Effects of Proton Pump Inhibitors on H+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of various proton pump inhibitors (PPIs) on the H+/K+-ATPase, the primary enzyme responsible for gastric acid secretion. The information presented is supported by experimental data to aid in research and development efforts in the field of acid-related disorders.

Introduction to H+/K+-ATPase and Proton Pump Inhibitors

The hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) is an enzyme found in the parietal cells of the stomach lining. It is the final step in the pathway of gastric acid secretion, actively pumping hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+). Proton pump inhibitors are a class of drugs that specifically target and inhibit this enzyme, thereby reducing the production of stomach acid.[1] They are widely used in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

PPIs are prodrugs that require activation in an acidic environment.[2] Once activated, they form a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the enzyme.[3] The recovery of acid secretion requires the synthesis of new H+/K+-ATPase enzymes. Differences in the chemical structure of various PPIs can affect their rate of activation, potency, and duration of action.

Comparative Inhibitory Potency of PPIs

The inhibitory effect of PPIs on H+/K+-ATPase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The lower the IC50 value, the greater the potency of the inhibitor.

The following table summarizes the in vitro inhibitory potency of common PPIs on H+/K+-ATPase activity. It is important to note that direct comparative studies under identical experimental conditions for all PPIs are limited, and thus, these values should be interpreted with consideration of the different experimental setups.

Proton Pump InhibitorIC50 (µM)Experimental System
Omeprazole2.4Hog gastric membrane vesicles
EsomeprazoleNot directly reported in comparative H+/K+-ATPase inhibition assays in the provided results.-
LansoprazoleQualitatively similar to omeprazole in activation rate.[2]-
Pantoprazole6.8Hog gastric membrane vesicles
RabeprazoleQualitatively has the fastest rate of activation.[2]-

Note: The IC50 values for omeprazole and pantoprazole were determined in a study using isolated hog gastric membrane vesicles where H+/K+-ATPase activity was measured. While a direct IC50 for rabeprazole was not found in the provided results, its rate of activation is reported to be the fastest among the compared PPIs, suggesting a rapid onset of inhibition.[2] The activation rate follows the order: rabeprazole > omeprazole = lansoprazole > pantoprazole.[2]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of PPI inhibition of the H+/K+-ATPase and a typical experimental workflow for determining their inhibitory potency.

PPI_Mechanism cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen PPI (prodrug) PPI (prodrug) Activated PPI Activated PPI PPI (prodrug)->Activated PPI Acidic Environment H+/K+-ATPase H+/K+-ATPase Activated PPI->H+/K+-ATPase Covalent Bonding to Cysteine Residues Inactive H+/K+-ATPase Inactive H+/K+-ATPase H+/K+-ATPase->Inactive H+/K+-ATPase Inhibition H+ H+ H+/K+-ATPase->H+ Pumps H+ out K+ K+ K+->H+/K+-ATPase Takes K+ in

Caption: Mechanism of H+/K+-ATPase inhibition by PPIs.

Experimental_Workflow Isolation 1. Isolation of H+/K+-ATPase -enriched gastric vesicles Incubation 2. Incubation of vesicles with different PPI concentrations Isolation->Incubation Initiation 3. Initiation of ATPase reaction by adding ATP Incubation->Initiation Measurement 4. Measurement of inorganic phosphate (Pi) release Initiation->Measurement Analysis 5. Calculation of % inhibition and determination of IC50 Measurement->Analysis

Caption: Experimental workflow for PPI inhibition assay.

Experimental Protocols

Preparation of H+/K+-ATPase Enriched Gastric Vesicles (Microsomes)

This protocol describes the isolation of H+/K+-ATPase-enriched membrane vesicles from gastric mucosa, which serve as the source of the enzyme for the inhibition assay.

Materials:

  • Freshly obtained gastric mucosa (e.g., from hog or rabbit)

  • Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Sucrose solutions of varying concentrations for density gradient centrifugation

  • Ultracentrifuge and appropriate rotors

  • Homogenizer (e.g., Potter-Elvehjem)

  • Bradford reagent for protein concentration determination

Procedure:

  • Scrape the gastric mucosa from the underlying muscle layers and wash with cold homogenization buffer.

  • Mince the mucosa and homogenize in 4 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 30 minutes to pellet mitochondria.

  • Collect the resulting supernatant and centrifuge at 100,000 x g for 60 minutes to pellet the microsomal fraction containing the H+/K+-ATPase.

  • Resuspend the microsomal pellet in a minimal volume of homogenization buffer.

  • (Optional) For further purification, the resuspended microsomes can be layered on top of a discontinuous sucrose density gradient and centrifuged at high speed. The H+/K+-ATPase-enriched fraction will be collected from a specific interface of the gradient.

  • Determine the protein concentration of the final vesicle preparation using the Bradford assay.

  • Store the enriched vesicles at -80°C until use.

In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the activity of the H+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of PPIs is determined by measuring the reduction in Pi release in the presence of the compounds.

Materials:

  • H+/K+-ATPase enriched gastric vesicles

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 10 mM KCl)

  • ATP solution (e.g., 2 mM)

  • Proton pump inhibitors (omeprazole, esomeprazole, lansoprazole, pantoprazole, rabeprazole) dissolved in a suitable solvent (e.g., DMSO)

  • Reagents for inorganic phosphate detection (e.g., Malachite Green-based colorimetric reagent)

  • Microplate reader

Procedure:

  • Thaw the H+/K+-ATPase enriched vesicles on ice.

  • Prepare serial dilutions of the PPIs in the assay buffer.

  • In a 96-well microplate, add a fixed amount of the gastric vesicle preparation to each well.

  • Add the different concentrations of the PPIs to the respective wells. Include a control well with no inhibitor (vehicle only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the PPIs to interact with the enzyme.

  • Initiate the ATPase reaction by adding the ATP solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or the colorimetric reagent itself).

  • Add the colorimetric reagent for inorganic phosphate detection to each well and allow the color to develop according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

  • Calculate the percentage of inhibition for each PPI concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the PPI concentration and determine the IC50 value using non-linear regression analysis.

References

A Comparative Guide to the Validation of Analytical Methods for Detecting Pantoprazole Sodium Sesquihydrate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) such as pantoprazole sodium sesquihydrate are critical for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of validated analytical methods for the identification and quantification of process-related and degradation impurities of pantoprazole. The following sections present experimental data, detailed methodologies, and a logical workflow for method validation, offering a practical resource for researchers and quality control analysts.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the analysis of this compound impurities, offering high resolution and sensitivity.[1][2] For the structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[1] The choice of method is often dictated by the specific analytical requirement, from routine quality control to in-depth stability studies.

Performance Comparison of Validated Methods

The following table summarizes the performance characteristics of various HPLC and UPLC methods reported in the literature for the determination of pantoprazole impurities. This data facilitates an objective comparison to aid in method selection.

MethodKey ParametersLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (Recovery %)Reference
RP-HPLC Column: Hypersil ODS (125 x 4.0 mm, 5µm), Mobile Phase: Gradient with 0.01 M phosphate buffer (pH 7.0) and acetonitrile, Detection: 290 nm0.043 - 0.047 µg/mL0.13 - 0.14 µg/mL> 0.99997.9 - 103%[3][4][5][6]
UPLC Column: Restek Ultra Biphenyl (100 × 2.1 mm, 3.0 µm), Mobile Phase: 65:35 (v/v) phosphate buffer (pH 7.40)–acetonitrile, Detection: 290 nmNot Reported0.03 µg/mL (as part of linearity range)> 0.9995.0 - 105.0%[2]
RP-HPLC Column: Agilent Zorbax SB Phenyl (250 × 4.6 mm, 5.0 µm), Mobile Phase: 65:35 (v/v) phosphate buffer (pH 7.40)–acetonitrile, Detection: 290 nmNot Reported0.03 µg/mL (as part of linearity range)> 0.9995.0 - 105.0%[2]
RP-UPLC Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm), Mobile Phase: Gradient with 0.01 M Di-Basic Ammonium Phosphate buffer (pH 7.5) and Acetonitrile:Methanol (70:30, v/v), Detection: 290 nmNot ReportedNot ReportedNot ReportedNot Reported[1][7]

Experimental Protocols

Detailed methodologies are essential for the successful replication and validation of analytical methods. The following protocols are based on published and validated methods for the analysis of pantoprazole impurities.

RP-HPLC Method for Process-Related Impurities[3][4][5][6]
  • Chromatographic System: High-Performance Liquid Chromatograph with a photodiode array detector.

  • Column: Hypersil ODS (125 x 4.0 mm), 5 µm particle size.

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 7.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient elution is employed, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B. For example, a linear gradient from 20% to 80% of Mobile Phase B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 20 µL.

  • Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (50:50, v/v).

UPLC Method for Faster Impurity Analysis[2]
  • Chromatographic System: Ultra-Performance Liquid Chromatograph with a UV detector.

  • Column: Restek Ultra Biphenyl (100 × 2.1 mm, 3.0 µm particle size).

  • Mobile Phase: A 65:35 (v/v) mixture of potassium dihydrogen/dipotassium hydrogen phosphate buffer (pH 7.40) and acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 3.5 µL.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a method for detecting pantoprazole impurities, adhering to ICH guidelines.

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application MD_Start Define Analytical Requirements MD_Optimization Optimize Chromatographic Conditions MD_Start->MD_Optimization MV_Specificity Specificity MD_Optimization->MV_Specificity Validate MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_System_Suitability System Suitability MV_Robustness->MV_System_Suitability MA_Routine_Analysis Routine Quality Control MV_System_Suitability->MA_Routine_Analysis Apply MA_Stability_Studies Stability Studies MV_System_Suitability->MA_Stability_Studies Apply

Caption: A typical workflow for the validation of an analytical method.

Signaling Pathways and Logical Relationships

The structural relationships between pantoprazole and its common impurities are crucial for understanding degradation pathways and for the development of specific analytical methods. The following diagram illustrates the relationship between pantoprazole and some of its key process-related and degradation impurities.

Pantoprazole_Impurities Pantoprazole Pantoprazole Sulfone Pantoprazole Sulfone (Impurity A) Pantoprazole->Sulfone Oxidation N_Oxide Pantoprazole N-Oxide Pantoprazole->N_Oxide Oxidation Sulfide Pantoprazole Sulfide (Impurity B) Sulfide->Pantoprazole Oxidation

References

Safety Operating Guide

Proper Disposal of Pantoprazole Sodium Sesquihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe and compliant disposal of pantoprazole sodium sesquihydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound may cause cancer, and precautions must be taken to avoid exposure.[1][2]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[2][3][4] In case of dust formation, a particle respirator may be necessary.[5]

  • Ventilation: All handling of the solid compound or its solutions should occur in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[2][3][5]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[3][6] Wash hands and any exposed skin thoroughly after handling and before leaving the work area.[4]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for chemical and pharmaceutical waste and must be treated as hazardous waste from the point of generation.[2] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination of waterways and soil, as many wastewater treatment facilities are not equipped to remove such pharmaceutical compounds.[7][8][9]

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Unused or expired compounds.

    • Solutions containing the compound.

    • Contaminated labware (e.g., vials, pipette tips, flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Segregate this waste stream from other laboratory waste to prevent incompatible chemical reactions. Specifically, store it separately from strong acids and bases.[2]

2. Containerization and Labeling:

  • Use a chemically compatible, leak-proof waste container with a secure, screw-top lid.[2]

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."

  • Store the sealed waste container in a designated, secure area away from heat and ignition sources.[10]

3. Accidental Spill Cleanup:

  • In the event of a spill, prevent further leakage if it is safe to do so.[4]

  • For liquid spills, use an absorbent material such as clay or absorbent pads.[10] For solid spills, carefully sweep or pick up the material to avoid creating dust.[5]

  • Wipe the spill area with a damp cloth.[10]

  • Place all cleanup materials into the designated hazardous waste container.[10]

  • Ensure the area is thoroughly cleaned and ventilated.

4. Arranging for Final Disposal:

  • Do not dispose of this compound waste in standard trash or down the sewer system.[11][12]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company to arrange for waste pickup and disposal.[5][13]

  • Final disposal must be conducted in accordance with all local, regional, and national regulations.[3][6] The most common method for treating pharmaceutical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[11][13]

Key Safety and Disposal Information Summary

ParameterGuidelineSource(s)
Personal Protective Equipment Safety glasses, gloves, protective clothing.[3][5]
Handling Environment Well-ventilated area or chemical fume hood.[2][3]
Waste Classification Hazardous Waste.[2]
Disposal Method Offer to a licensed professional waste disposal company; Incineration.[5][13]
Prohibited Disposal Do not allow entry into drains, sewers, or waterways.[5][10][12]
Spill Containment Absorb with suitable materials (e.g., clay absorbent) for liquids.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

G start Start: Generation of Pantoprazole Waste identify_waste Identify Waste Type (Unused chemical, contaminated labware, PPE, etc.) start->identify_waste spill_check Is this an accidental spill? identify_waste->spill_check segregate Segregate as Hazardous Pharmaceutical Waste containerize Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->containerize store Store Sealed Container in a Designated Secure Area containerize->store spill_check->segregate No spill_procedure Follow Spill Cleanup Protocol: 1. Wear appropriate PPE 2. Contain the spill 3. Collect waste 4. Decontaminate area spill_check->spill_procedure Yes spill_procedure->segregate contact_ehs Contact Institutional EHS or Licensed Disposal Contractor store->contact_ehs end End: Compliant Disposal via Professional Service contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Disposal Guidelines for Pantoprazole Sodium Sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Pantoprazole Sodium Sesquihydrate, ensuring both personal safety and environmental responsibility.

When working with this compound, a proton pump inhibitor used in pharmaceutical applications, adherence to strict safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. This guide provides detailed, step-by-step instructions on the necessary personal protective equipment (PPE), handling procedures, and disposal methods.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls, such as dust extraction, suction, and ensuring good ventilation, are the first line of defense in minimizing exposure to this compound.[1][2] In conjunction with these controls, appropriate personal protective equipment must be worn.

Recommended Personal Protective Equipment:

Protection Type Equipment Standards and Specifications
Eye/Face Protection Chemical goggles or safety glasses with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[3]
Hand Protection Protective glovesGloves must be inspected before use. Recommended materials include Chloroprene rubber and nitrile rubber.[4] They should satisfy EU Directive 89/686/EEC and the standard EN 374.[3]
Body Protection Protective clothingWear suitable protective clothing.[1] For bulk processing, fire/flame resistant and impervious clothing may be necessary.[3][5]
Respiratory Protection Dust/aerosol mask or gas maskIf dust is generated, a dust mask with a P2 filter is recommended.[4] In cases where the occupational exposure limit is exceeded, a respirator with a protection factor sufficient to control exposure, such as a particulate respirator with a half mask and P3 filter, should be used.[5] A gas mask with a type A filter has also been suggested.[4]

Occupational Exposure Limits:

While specific OSHA or NIOSH exposure limits are not widely established for this compound, one manufacturer has defined an occupational exposure band.[6]

Parameter Value Source
MOEHS Occupational Exposure Band3 (0.01 - 0.1 mg/m³)Moehs Ibérica[1][2]

Handling and Emergency Procedures

Proper handling and being prepared for emergencies are critical for laboratory safety.

Standard Handling Protocol:

  • Avoid Contact: Prevent contact with skin and eyes.[3]

  • Prevent Dust Formation: Avoid the formation of dust and aerosols.[3][7]

  • Ventilation: Use in a well-ventilated area, preferably with local exhaust ventilation like a fume hood.[1][3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2]

Emergency First-Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • After Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[3] If skin irritation or a rash occurs, get medical advice.[2]

  • After Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and necessary steps for safely handling this compound.

cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling & Disposal cluster_emergency Emergency Response start Start: Handling this compound assess_risk Assess Risks: - Dust generation? - Quantity used? start->assess_risk eng_controls Implement Engineering Controls: - Fume Hood - Local Exhaust Ventilation assess_risk->eng_controls select_ppe Select Appropriate PPE eng_controls->select_ppe eye_face Eye/Face Protection: Safety Goggles (EN 166/NIOSH) select_ppe->eye_face hand Hand Protection: Nitrile/Chloroprene Gloves select_ppe->hand body Body Protection: Lab Coat/Protective Clothing select_ppe->body respiratory Respiratory Protection: Dust Mask (P2 Filter) select_ppe->respiratory handling Safe Handling Practices: - Avoid contact - Minimize dust - Good hygiene eye_face->handling hand->handling body->handling respiratory->handling disposal Waste Disposal handling->disposal spill Spill Occurs handling->spill exposure Personnel Exposure handling->exposure spill_cleanup Spill Cleanup: - Wear PPE - Use damp cloth/vacuum - Collect in sealed container spill->spill_cleanup first_aid Provide First Aid: - Skin/Eye wash - Fresh air - Seek medical attention exposure->first_aid

Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination. Unused or expired materials should be treated as hazardous waste.

Step-by-Step Disposal Guide:

  • Collection: Collect waste material in a suitable, sealed, and clearly labeled container.[7]

  • Licensed Disposal Company: Offer excess and expired materials to a licensed hazardous material disposal company.[3]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations for the disposal of this material are followed.[3]

  • Avoid Environmental Release: Do not allow the product to enter drains, water courses, or the ground.[3]

  • At-Home Disposal (for expired prescriptions): For small quantities in a non-laboratory setting, do not flush down the toilet unless it is on the FDA's specific flush list.[8][9] The recommended method is to mix the medicine with an undesirable substance like coffee grounds or cat litter, place it in a sealed bag, and dispose of it in the household trash.[9][10] Always check for local take-back programs as the preferred option.[9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.